Product packaging for Propantheline(Cat. No.:CAS No. 298-50-0)

Propantheline

货号: B1209224
CAS 编号: 298-50-0
分子量: 368.5 g/mol
InChI 键: VVWYOYDLCMFIEM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Propantheline is a synthetic quaternary ammonium compound classified as an antimuscarinic agent . Its primary research value stems from its role as a competitive antagonist of acetylcholine at muscarinic receptors in the peripheral nervous system . By blocking the action of this neurotransmitter, this compound inhibits parasympathetic nerve impulses, leading to decreased smooth muscle contractions and reduced glandular secretions . In research settings, this compound is utilized to study gastrointestinal motility and spasm due to its ability to relax the smooth muscle of the gut . It is also a valuable tool for investigating overactive bladder and involuntary bladder contractions (enuresis) by blocking the spasms of the detrusor muscle . Furthermore, its inhibitory effect on sweat glands makes it relevant for studies on hyperhidrosis (excessive sweating) . The compound's quaternary ammonium structure limits its passage across the blood-brain barrier, making it a preferred choice for studies focused on peripheral cholinergic systems with minimal central nervous system interference . Researchers can access this compound bromide, a white to pale yellow, hygroscopic powder that is soluble in water and alcohol . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30NO3+ B1209224 Propantheline CAS No. 298-50-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30NO3/c1-16(2)24(5,17(3)4)14-15-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22/h6-13,16-17,22H,14-15H2,1-5H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWYOYDLCMFIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047230
Record name Propanthelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Propantheline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.22e-05 g/L
Record name Propantheline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

298-50-0
Record name Propantheline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propantheline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propantheline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00782
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propanthelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propantheline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPANTHELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1306V2B0Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPANTHELINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3174
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propantheline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Propantheline Bromide's Mechanism of Action on Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propantheline bromide is a synthetic quaternary ammonium compound that functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] Its therapeutic effects are derived from its ability to competitively block the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting parasympathetic nervous system activity.[1] This comprehensive technical guide delineates the mechanism of action of this compound bromide on muscarinic receptors, presents quantitative binding data, details relevant experimental protocols, and illustrates the associated signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

This compound bromide has been utilized in clinical practice for its antispasmodic and antisecretory properties, primarily in the management of gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome, as well as in the treatment of hyperhidrosis.[1][3] Its pharmacological activity is centered on the antagonism of muscarinic acetylcholine receptors, a family of G protein-coupled receptors (GPCRs) that are integral to the modulation of a wide array of physiological functions mediated by the parasympathetic nervous system. Understanding the nuanced interactions of this compound bromide with the five distinct muscarinic receptor subtypes (M1-M5) is crucial for elucidating its therapeutic efficacy and side-effect profile.

Mechanism of Action

This compound bromide exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. This means that it reversibly binds to the same site as acetylcholine on the receptor, but without activating it, thereby preventing the endogenous neurotransmitter from eliciting a cellular response. An aspartic acid residue within the third transmembrane helix of the muscarinic receptor is thought to form an ionic bond with the quaternary nitrogen of this compound, contributing to its binding. By blocking these receptors, this compound bromide effectively reduces the tone of the parasympathetic nervous system, leading to a decrease in smooth muscle contractility and glandular secretions. The non-selective nature of this compound bromide's antagonism across muscarinic receptor subtypes is responsible for both its therapeutic actions and its characteristic anticholinergic side effects, such as dry mouth, blurred vision, and tachycardia.

Quantitative Binding Data

AntagonistReceptor SubtypeKi (nM)
Aclidinium BromideM10.1
M20.14
M30.14
M40.21
M50.16
Ipratropium BromideM12.9
M22.0
M31.7
CyclopentolateM11.62
M227.5
M32.63
DarifenacinM38.9 (pKi)

Data compiled from Selleckchem.com

Experimental Protocols

The characterization of this compound bromide's binding affinity to muscarinic receptors is typically achieved through competitive radioligand binding assays.

Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the inhibition constant (Ki) of this compound bromide for muscarinic receptors.

4.1.1. Materials

  • Membrane preparations from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells)

  • Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS))

  • This compound bromide

  • Assay buffer (e.g., PBS, pH 7.4)

  • Wash buffer (e.g., ice-cold PBS)

  • Non-specific binding determinator (e.g., Atropine at a high concentration)

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation cocktail

  • Microplate scintillation counter

4.1.2. Procedure

  • Preparation of Reagents: Prepare serial dilutions of this compound bromide in the assay buffer. The radioligand should be diluted to a concentration near its Kd value.

  • Assay Setup: In a 96-well filter plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Atropine solution, radioligand, and membrane preparation.

    • Competition Binding: this compound bromide dilution, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The antagonism of muscarinic receptors by this compound bromide disrupts the canonical signaling cascades initiated by acetylcholine. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

G cluster_receptor Muscarinic Receptor Activation cluster_inhibition Mechanism of Inhibition ACh Acetylcholine M_Receptor Muscarinic Receptor (M1, M3, M5) ACh->M_Receptor Binds and Activates This compound This compound Bromide This compound->M_Receptor Binds and Blocks Gq_11 Gq/11 Protein M_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Propantheline_Blocks This compound Blocks M-Receptor No_Gq_11_Activation No Gq/11 Activation Propantheline_Blocks->No_Gq_11_Activation No_PLC_Activation No PLC Activation No_Gq_11_Activation->No_PLC_Activation No_IP3_DAG No IP3/DAG Production No_PLC_Activation->No_IP3_DAG No_Cellular_Response Inhibition of Cellular Response No_IP3_DAG->No_Cellular_Response

Caption: Signaling pathway of M1, M3, and M5 muscarinic receptors and inhibition by this compound bromide.

G cluster_receptor Muscarinic Receptor Activation (M2, M4) cluster_inhibition Mechanism of Inhibition ACh Acetylcholine M_Receptor Muscarinic Receptor (M2, M4) ACh->M_Receptor Binds and Activates This compound This compound Bromide This compound->M_Receptor Binds and Blocks Gi_o Gi/o Protein M_Receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Propantheline_Blocks This compound Blocks M-Receptor No_Gi_o_Activation No Gi/o Activation Propantheline_Blocks->No_Gi_o_Activation AC_Disinhibition Disinhibition of Adenylyl Cyclase No_Gi_o_Activation->AC_Disinhibition cAMP_Production Normal cAMP Production AC_Disinhibition->cAMP_Production

Caption: Signaling pathway of M2 and M4 muscarinic receptors and the effect of this compound bromide.

G Start Start: Prepare Reagents Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) Start->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis: Generate Competition Curve, Calculate IC50 and Ki Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound bromide is a non-selective muscarinic antagonist that competitively inhibits the action of acetylcholine at all five muscarinic receptor subtypes. Its therapeutic utility in conditions characterized by smooth muscle spasm and excessive glandular secretion is a direct consequence of this mechanism. The lack of receptor subtype selectivity, however, contributes to a predictable profile of anticholinergic side effects. A thorough understanding of its interaction with muscarinic receptors, quantified by binding affinities and elucidated through detailed experimental protocols, is essential for its appropriate clinical application and for the development of more selective future therapeutics.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Propantheline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propantheline is a synthetic quaternary ammonium compound and a non-selective muscarinic acetylcholine receptor antagonist. It has been utilized clinically for its antispasmodic properties, particularly in the treatment of gastrointestinal disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and for the determination of its receptor binding affinity are provided, along with a summary of its interaction with muscarinic receptor signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a quaternary ammonium salt. The active moiety is the this compound cation. It is commonly available as this compound bromide.

Chemical Structure of this compound Cation:

Chemical Structure of this compound Cation

Table 1: Chemical Identifiers and Properties of this compound and this compound Bromide

PropertyThis compound CationThis compound Bromide
IUPAC Name methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium[1]methyl-di(propan-2-yl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium bromide
Chemical Formula C₂₃H₃₀NO₃⁺[1]C₂₃H₃₀BrNO₃
Molecular Weight 368.5 g/mol [1]448.4 g/mol
CAS Number 298-50-0[1]50-34-0[2]

Table 2: Physicochemical Properties of this compound Bromide

PropertyValueSource
Melting Point 152-162 °C
Solubility Very soluble in water. Soluble in ethanol and chloroform; practically insoluble in ether.
Appearance White or off-white crystalline powder.
Taste/Odor Odorless and has an extremely bitter taste.

Synthesis of this compound Bromide

The synthesis of this compound bromide involves a two-step process: the esterification of xanthene-9-carboxylic acid with 2-diisopropylaminoethanol, followed by the quaternization of the resulting tertiary amine with methyl bromide.

Experimental Protocol for Synthesis

Step 1: Synthesis of Xanthene-9-carboxylic acid

The intermediate, xanthene-9-carboxylic acid, can be synthesized from xanthone. This process involves the reduction of xanthone to 9-hydroxyxanthene, followed by cyanation to form a cyanide intermediate. This intermediate is then hydrolyzed to yield xanthene-9-carboxylic acid sodium salt, which upon acidification and extraction, provides xanthene-9-carboxylic acid.

Step 2: Esterification and Quaternization

  • Esterification: Xanthene-9-carboxylic acid chloride is reacted with 2-diisopropylaminoethanol to form the corresponding ester.

  • Quaternization: The tertiary amine of the ester is then alkylated with methyl bromide to yield the final product, this compound bromide.

Workflow for the Synthesis of this compound Bromide:

G cluster_0 Synthesis of Xanthene-9-carboxylic acid cluster_1 Synthesis of this compound Bromide Xanthone Xanthone Hydroxyxanthene 9-Hydroxyxanthene Xanthone->Hydroxyxanthene Reduction Cyanide Cyanide Intermediate Hydroxyxanthene->Cyanide Cyanation Xanthene_acid_salt Xanthene-9-carboxylic acid sodium salt Cyanide->Xanthene_acid_salt Hydrolysis Xanthene_acid Xanthene-9-carboxylic acid Xanthene_acid_salt->Xanthene_acid Acidification & Extraction Xanthene_acid_chloride Xanthene-9-carboxylic acid chloride Xanthene_acid->Xanthene_acid_chloride Conversion Ester Tertiary Amine Ester Xanthene_acid_chloride->Ester Esterification Diisopropylethanolamine 2-diisopropylaminoethanol Diisopropylethanolamine->Ester Propantheline_bromide This compound Bromide Ester->Propantheline_bromide Quaternization Methyl_bromide Methyl Bromide Methyl_bromide->Propantheline_bromide

A simplified workflow for the synthesis of this compound bromide.

Pharmacological Properties

This compound is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist. It exerts its effects by competitively blocking the binding of acetylcholine to these receptors.

Binding Affinity for Muscarinic Receptor Subtypes

As a non-selective antagonist, this compound binds to all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5). However, specific, publicly available quantitative data for the binding affinity (Kᵢ or IC₅₀ values) of this compound for each of these subtypes is limited. The following table is provided as a template for presenting such data once it is experimentally determined.

Table 3: Binding Affinity of this compound for Human Muscarinic Receptors (Template)

Receptor SubtypeRadioligandTest CompoundKᵢ (nM)IC₅₀ (nM)
M1[³H]-NMSThis compound bromideData not availableData not available
M2[³H]-NMSThis compound bromideData not availableData not available
M3[³H]-NMSThis compound bromideData not availableData not available
M4[³H]-NMSThis compound bromideData not availableData not available
M5[³H]-NMSThis compound bromideData not availableData not available
Experimental Protocol for Determination of Muscarinic Receptor Binding Affinity

A competitive radioligand binding assay is the standard method for determining the binding affinity of a compound for a receptor. The following protocol provides a general framework for assessing the binding of this compound bromide to muscarinic receptors.

Objective: To determine the inhibitory constant (Kᵢ) of this compound bromide for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line.

Materials:

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound bromide.

  • Reference Compound: Atropine (for determination of non-specific binding).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Equipment: Cell culture apparatus, centrifuge, 96-well microplates, filter plates (e.g., GF/C), liquid scintillation counter.

Methods:

  • Membrane Preparation:

    • Culture the recombinant cells to a high density.

    • Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Assay Buffer

      • A fixed concentration of [³H]-NMS (typically at its Kₔ value).

      • A range of concentrations of this compound bromide (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • Membrane preparation (e.g., 20-50 µg of protein).

    • For total binding, omit this compound bromide.

    • For non-specific binding, add a high concentration of atropine (e.g., 1 µM) instead of this compound bromide.

    • Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound bromide concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Workflow for Competitive Radioligand Binding Assay:

G Receptor_Prep Receptor Preparation (Cell Membrane Homogenate) Incubation Incubation (Reach Equilibrium) Receptor_Prep->Incubation Radioligand Radioligand ([³H]-NMS) Radioligand->Incubation Test_Compound Test Compound (this compound Bromide) Test_Compound->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Counting->Data_Analysis

A generalized workflow for a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into two main signaling pathways based on their G-protein coupling. This compound, by blocking these receptors, inhibits their downstream signaling cascades.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

Signaling Pathways of Muscarinic Acetylcholine Receptors:

G cluster_0 M1, M3, M5 Receptor Pathway cluster_1 M2, M4 Receptor Pathway M135 M1, M3, M5 Receptors Gq11 Gq/11 M135->Gq11 Activate PLC Phospholipase C Gq11->PLC Activate PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Activate M24 M2, M4 Receptors Gio Gi/o M24->Gio Activate AC Adenylyl Cyclase Gio->AC Inhibit cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Inhibit Acetylcholine Acetylcholine Acetylcholine->M135 Acetylcholine->M24 This compound This compound This compound->M135 Blocks This compound->M24 Blocks

Signaling pathways of muscarinic acetylcholine receptors and the inhibitory action of this compound.

Conclusion

This compound is a well-established muscarinic antagonist with a long history of clinical use. This technical guide has provided a detailed overview of its chemical structure, properties, synthesis, and pharmacology. The provided experimental protocols offer a foundation for researchers to further investigate its properties, particularly in determining its specific binding affinities for the different muscarinic receptor subtypes. A deeper understanding of these interactions will be crucial for the development of more selective and effective muscarinic receptor modulators in the future.

References

An In-depth Technical Guide to the Laboratory Synthesis of Propantheline Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of propantheline bromide, an antimuscarinic agent. The synthesis is presented as a three-stage process, commencing with the preparation of the key intermediate, xanthene-9-carboxylic acid, from xanthone. This is followed by the esterification of xanthene-9-carboxylic acid with 2-(diisopropylamino)ethanol and concludes with the quaternization of the resulting amino ester with methyl bromide to yield the final active pharmaceutical ingredient.

Detailed experimental protocols for each stage are provided, along with tables summarizing the quantitative data of the key compounds involved. Visual representations of the synthesis pathway and experimental workflow are included to facilitate a clear understanding of the process.

Stage 1: Synthesis of Xanthene-9-carboxylic Acid

The initial stage of the synthesis focuses on the preparation of xanthene-9-carboxylic acid, a crucial intermediate. The process begins with the reduction of xanthone, followed by cyanidation and subsequent hydrolysis to yield the desired carboxylic acid.

Experimental Protocol:

Step 1a: Reduction of Xanthone to Xanthene

A common method for the reduction of xanthone is the Huang-Minlon reduction.[1]

  • In a suitable reaction vessel, a mixture of xanthone, hydrazine hydrate, and potassium hydroxide in a high-boiling solvent such as ethylene glycol is prepared.

  • The reaction mixture is heated to reflux for a specified period to facilitate the reduction of the carbonyl group of xanthone.

  • Upon completion of the reaction, the mixture is cooled and worked up by pouring it into water and extracting the product with an organic solvent like dichloromethane.

  • The organic extracts are combined, washed, dried, and the solvent is evaporated to yield crude xanthene, which can be further purified by recrystallization.

Step 1b: Carboxylation of Xanthene to Xanthene-9-carboxylic Acid

  • The synthesized xanthene is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).

  • A strong base (e.g., n-butyllithium or sodium amide) is added at a low temperature (-78 to -40 °C) to deprotonate the 9-position of the xanthene ring, forming a carbanion.[1]

  • Carbon dioxide gas is then bubbled through the reaction mixture. The carbanion attacks the carbon dioxide, leading to the formation of the corresponding carboxylate salt.

  • The reaction is quenched with water, and the mixture is acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to a pH of 2-3 to precipitate the xanthene-9-carboxylic acid.[2]

  • The precipitated solid is collected by filtration, washed with water, and dried to afford xanthene-9-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent.

Alternative Synthesis of Xanthene-9-carboxylic Acid:

An alternative pathway involves the reduction of xanthone to 9-hydroxyxanthene, followed by cyanidation and hydrolysis.[3]

  • Reduction to 9-Hydroxyxanthene: Xanthone is reduced using zinc powder in a solvent like toluene.[3]

  • Cyanidation: The resulting 9-hydroxyxanthene is treated with sodium cyanide in ethanol to form the corresponding cyanide derivative.

  • Hydrolysis: The cyanide is then hydrolyzed with a 30% sodium hydroxide solution to yield the sodium salt of xanthene-9-carboxylic acid.

  • Acidification: The aqueous solution of the sodium salt is acidified with hydrochloric acid, and the product is extracted with a solvent like butyl acetate. The organic layer is then concentrated to obtain xanthene-9-carboxylic acid.

Stage 2: Esterification of Xanthene-9-carboxylic Acid

In the second stage, xanthene-9-carboxylic acid is esterified with 2-(diisopropylamino)ethanol to form 2-(diisopropylamino)ethyl xanthene-9-carboxylate.

Experimental Protocol:
  • A mixture of xanthene-9-carboxylic acid and 2-(diisopropylamino)ethanol in a suitable solvent like xylene or toluene is heated.

  • The reaction can be facilitated by the use of a dehydrating agent or by azeotropic removal of water to drive the equilibrium towards the ester product. One method describes heating the reactants at 137-140 °C for 10 hours with periodic removal of water.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude ester.

  • The crude product can be purified by techniques such as distillation under reduced pressure or column chromatography.

Stage 3: Quaternization to this compound Bromide

The final stage involves the quaternization of the tertiary amine of the ester intermediate with methyl bromide to yield this compound bromide.

Experimental Protocol:
  • The 2-(diisopropylamino)ethyl xanthene-9-carboxylate is dissolved in a suitable solvent like acetone or acetonitrile.

  • The solution is treated with an excess of methyl bromide. This reaction is typically carried out in a sealed pressure reactor due to the volatility of methyl bromide.

  • The reaction mixture is heated to a temperature of 70-85 °C, allowing the pressure to build up to 0.7-0.9 MPa, and maintained for approximately 6 hours.

  • After the reaction is complete, the excess methyl bromide is recovered.

  • The crude this compound bromide is then purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and acetone, to yield the final product as white or nearly white crystals.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
XanthoneC₁₃H₈O₂196.21173-176
Xanthene-9-carboxylic acidC₁₄H₁₀O₃226.23221-225
2-(Diisopropylamino)ethanolC₈H₁₉NO145.24-39.3
2-(Diisopropylamino)ethyl xanthene-9-carboxylateC₂₂H₂₇NO₃353.46Not available
This compound BromideC₂₃H₃₀BrNO₃448.40159-161

Characterization Data

  • Xanthene-9-carboxylic Acid:

    • Appearance: White to off-white solid.

    • Solubility: Insoluble in water, soluble in methanol.

  • This compound Bromide:

    • Appearance: White or nearly white crystals.

    • Solubility: Very soluble in water and chloroform; practically insoluble in ether.

    • IR Spectroscopy: The infrared spectrum of this compound bromide has been studied and can be used for its identification and characterization, including the differentiation of its polymorphic forms.

Visualizing the Synthesis and Workflow

To provide a clearer understanding of the synthesis process, the following diagrams have been generated using the DOT language.

Synthesis_Pathway Xanthone Xanthone Xanthene Xanthene Xanthone->Xanthene Reduction (e.g., Huang-Minlon) XCA Xanthene-9-carboxylic Acid Xanthene->XCA Carboxylation (Strong Base, CO2) Ester 2-(Diisopropylamino)ethyl xanthene-9-carboxylate XCA->Ester Esterification Aminoalcohol 2-(Diisopropylamino)ethanol Aminoalcohol->Ester This compound This compound Bromide Ester->this compound Quaternization MethylBromide Methyl Bromide MethylBromide->this compound

Caption: Overall synthesis pathway of this compound bromide from xanthone.

Experimental_Workflow cluster_stage1 Stage 1: Xanthene-9-carboxylic Acid Synthesis cluster_stage2 Stage 2: Esterification cluster_stage3 Stage 3: Quaternization Start1 Start with Xanthone Reduction Reduction to Xanthene Start1->Reduction Carboxylation Carboxylation to Xanthene-9-carboxylic Acid Reduction->Carboxylation Purification1 Purification (Recrystallization) Carboxylation->Purification1 Start2 Xanthene-9-carboxylic Acid + 2-(Diisopropylamino)ethanol Purification1->Start2 Esterification Esterification Reaction Start2->Esterification Purification2 Purification of Ester Esterification->Purification2 Start3 Ester Intermediate + Methyl Bromide Purification2->Start3 Quaternization Quaternization Reaction Start3->Quaternization Purification3 Final Purification (Recrystallization) Quaternization->Purification3 FinalProduct This compound Bromide Purification3->FinalProduct

Caption: Detailed experimental workflow for the synthesis of this compound bromide.

References

Propantheline Bromide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of propantheline bromide, a synthetic quaternary ammonium compound. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data on its chemical properties, mechanism of action, and analytical methodologies.

Core Properties of this compound Bromide

This compound bromide is a well-established antimuscarinic agent. Below is a summary of its key quantitative data.

PropertyValue
CAS Number 50-34-0
Molecular Weight 448.4 g/mol
Molecular Formula C₂₃H₃₀BrNO₃

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound bromide functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors, it inhibits the effects of acetylcholine, a primary neurotransmitter of the parasympathetic nervous system. This antagonism leads to a reduction in smooth muscle contractions and secretions from various glands.

The primary signaling pathway affected by this compound bromide's antagonism, particularly at the M1 muscarinic receptor, involves the Gq protein-coupled receptor cascade. The binding of acetylcholine to the M1 receptor typically activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increased intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction and gland secretion. This compound bromide, by blocking the initial binding of acetylcholine, prevents the initiation of this signaling cascade.

Below is a diagram illustrating the antagonism of the M1 muscarinic acetylcholine receptor signaling pathway by this compound bromide.

Gq_Pathway_Antagonism cluster_cytosol Cytosol M1R M1 Muscarinic Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG Ca_ER Ca²⁺ (in ER) IP3->Ca_ER Opens Ca²⁺ channels CellularResponse Cellular Response (e.g., Contraction, Secretion) DAG->CellularResponse Activates PKC leading to Ca_Cytosol Ca²⁺ (in Cytosol) Ca_ER->Ca_Cytosol Release Ca_Cytosol->CellularResponse Initiates This compound This compound Bromide This compound->M1R Blocks Acetylcholine Acetylcholine Acetylcholine->M1R Binds

Caption: Antagonism of the M1 Muscarinic Receptor Signaling Pathway by this compound Bromide.

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This section details a reverse-phase HPLC method for the quantitative determination of this compound bromide in pharmaceutical formulations.

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Suplecosil LC-8 (5 µm, 250 mm x 4.6 mm i.d.) or equivalent C8 column.[2]

  • Mobile Phase: A filtered and degassed mixture of 0.03 M ammonium acetate in acetonitrile, water, and tetrahydrofuran (60:38:2, v/v/v). The pH is adjusted to 4.5 with acetic acid.[2]

  • Flow Rate: 1.5 mL/min.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 20 µL.

b. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Bromide USP Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: For tablet analysis, weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of this compound bromide, to a volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution before injection.

c. Procedure:

Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the quantity of this compound bromide in the sample by comparing the peak area of the sample to that of the standard.

Synthesis of this compound Bromide

The synthesis of this compound bromide can be achieved through a multi-step process, which is outlined below.

a. Step 1: Synthesis of Xanthene-9-carboxylic acid

Xanthene-9-carboxylic acid is a key intermediate in the synthesis of this compound bromide. It can be prepared from xanthone. The process involves the reduction of xanthone, followed by cyanation and subsequent hydrolysis of the nitrile group to a carboxylic acid.

b. Step 2: Esterification

Xanthene-9-carboxylic acid is then esterified with 2-(diisopropylamino)ethanol. This reaction is typically carried out in the presence of an acid catalyst.

c. Step 3: Quaternization

The final step is the quaternization of the tertiary amine of the ester with methyl bromide. This reaction results in the formation of the quaternary ammonium salt, this compound bromide. The product can then be purified by recrystallization.

References

Propantheline: A Technical Guide to Solubility for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of propantheline, a synthetic quaternary ammonium compound. As an antimuscarinic agent, this compound bromide is utilized in the treatment of conditions such as hyperhidrosis, gastrointestinal spasms, and urinary incontinence[1][2]. Understanding its solubility in both aqueous and organic media is critical for formulation development, bioavailability, and the design of effective drug delivery systems. This guide synthesizes available quantitative and qualitative data, outlines standard experimental protocols for solubility determination, and visualizes the drug's mechanism of action.

Solubility Profile of this compound Bromide

This compound is most commonly available as this compound bromide. This salt form significantly influences its solubility characteristics, particularly in polar solvents. The available data, both qualitative and quantitative, are summarized below.

Quantitative Solubility Data

The following table presents the experimentally determined solubility of this compound bromide in water and various organic solvents. It is important to note that experimental conditions, such as temperature and pH, can influence these values.

SolventSolubilityMethod/NotesSource(s)
Water ≥ 100 mg/mL (at 21°C)-[3]
≥ 60.7 mg/mL-[4]
50 mg/mLRequires sonication to aid dissolution[5]
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mLHygroscopic DMSO can impact solubility; use newly opened solvent
≥ 64.1 mg/mL-
Ethanol (EtOH) ≥ 59.6 mg/mL-
Ethanol (96%) Very Soluble-
Methanol Very Soluble-
Chloroform Very Soluble-
Methylene Chloride Very Soluble-
Acetone Practically Insoluble-
Ethyl Acetate Practically Insoluble-
Ether Practically Insoluble-
Benzene Practically Insoluble-

The term "Very Soluble" generally implies that less than 1 part of solvent is required to dissolve 1 part of solute. "Practically Insoluble" typically means more than 10,000 parts of solvent are needed.

Mechanism of Action: Antimuscarinic Activity

This compound functions as a competitive antagonist of acetylcholine at muscarinic receptors located on the effector cells of the parasympathetic nervous system, such as smooth muscle and exocrine glands. It may also exert a direct relaxing effect on smooth muscle. By blocking the binding of acetylcholine, this compound inhibits nerve impulses, leading to reduced gastrointestinal motility, decreased gastric acid and sweat secretion, and relaxation of bladder muscles.

Propantheline_MoA cluster_pre Presynaptic Terminal cluster_post Postsynaptic Effector Cell Nerve Parasympathetic Nerve Ending ACh Acetylcholine (ACh) Nerve->ACh releases Receptor Muscarinic Receptor ACh->Receptor binds Cell Effector Cell (e.g., Smooth Muscle, Gland) Receptor->Cell activates Response Physiological Response (Contraction, Secretion) Cell->Response This compound This compound This compound->Receptor competitively blocks

This compound's competitive antagonism at the muscarinic receptor.

Experimental Protocol: Solubility Determination

The equilibrium solubility of a compound is most reliably determined using the shake-flask method. This technique measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid phase.

Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound bromide in a specific solvent at a controlled temperature.

Materials:

  • This compound Bromide (pure solid)

  • Selected Solvent (e.g., Water, Ethanol, DMSO)

  • Sealed containers (e.g., glass vials with screw caps)

  • Temperature-controlled agitator (e.g., orbital shaker, shaking water bath)

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE, 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: An excess amount of solid this compound bromide is added to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: The vials are placed in a temperature-controlled shaker and agitated for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium. The temperature must be kept constant and accurately recorded.

  • Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution. This is commonly achieved by centrifuging the vial at high speed, followed by careful filtration of the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: The clear, saturated filtrate is then diluted with an appropriate solvent. The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC with UV detection. A calibration curve prepared from standard solutions of known concentrations is used for accurate quantification.

  • Data Reporting: The solubility is calculated based on the measured concentration and the dilution factor. It is typically reported in units of mg/mL or mol/L at the specified temperature.

Shake_Flask_Workflow start Start add_excess Add excess this compound bromide to a known volume of solvent start->add_excess agitate Agitate in a sealed vial at constant temperature (24-72h) add_excess->agitate equilibrium Ensure equilibrium is reached (solid phase remains) agitate->equilibrium separate Separate phases: 1. Centrifuge 2. Filter supernatant (0.22 µm) equilibrium->separate quantify Quantify solute concentration in the clear filtrate (e.g., using HPLC) separate->quantify report Calculate and report solubility (e.g., in mg/mL) quantify->report end_node End report->end_node

Generalized workflow for the shake-flask solubility determination method.

References

Propantheline Bromide: A Technical Guide to Purity Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity standards for propantheline bromide, a quaternary ammonium anticholinergic agent. Adherence to these standards is critical for ensuring the quality, safety, and efficacy of this compound bromide in research and development. This document outlines the key purity requirements as stipulated by the United States Pharmacopeia (USP) and the British Pharmacopeia (BP), which is harmonized with the European Pharmacopoeia (Ph. Eur.). It also provides detailed experimental protocols for the analytical methods used to assess these standards.

Core Purity and Impurity Standards

The purity of this compound bromide is primarily defined by the percentage of the active pharmaceutical ingredient (API) and the limits placed on known and unknown impurities. These standards are established by major pharmacopeias to ensure the quality and safety of the drug substance.

Assay (Purity)

The assay determines the content of this compound bromide in the drug substance. The acceptance criteria vary slightly between pharmacopeias.

PharmacopeiaAssay Limit (as C₂₃H₃₀BrNO₃)Basis
USP 98.0% to 102.0%Dried Basis
BP/Ph. Eur. 98.5% to 101.0%Dried Substance
Organic Impurities

Organic impurities can arise during the synthesis, purification, and storage of this compound bromide. The USP and BP/Ph. Eur. specify limits for both identified and unidentified impurities.

Table 1: USP Limits for Related Compounds

Impurity NameChemical NameAcceptance Criterion
This compound Bromide Related Compound A9-Hydroxythis compound bromide≤ 4.0%
Xanthone9H-Xanthen-9-one≤ 1.0%
Xanthanoic Acid9-Oxo-9H-xanthene-2-carboxylic acid≤ 1.0%

Table 2: BP/Ph. Eur. Limits for Related Substances

ImpurityAcceptance Criterion
Any individual impurity≤ 1.0%
Number of impurities ≥ 0.5%Not more than one

Note: Information on the specific purity standards and impurity limits for this compound bromide in the Japanese Pharmacopoeia (JP) is not publicly available and therefore is not included in this guide.

Analytical Workflows and Methodologies

A series of analytical tests are employed to ensure that this compound bromide meets the required purity standards. The general workflow for the assessment of purity and impurities is depicted below.

cluster_0 Analytical Workflow for Purity Assessment Sample Sample Identification Identification Sample->Identification Qualitative Analysis Assay Assay Sample->Assay Quantitative Analysis Impurities Impurities Sample->Impurities Limit Tests Results Results Identification->Results Assay->Results Impurities->Results Specifications Specifications Results->Specifications Comparison

Caption: General analytical workflow for the assessment of this compound bromide purity.

Identification Tests

Identification tests confirm the identity of the this compound bromide substance.

Methodology:

  • Prepare a solution of the sample in chloroform at a concentration of approximately 6 mg/mL.

  • Apply the solution dropwise to a salt plate (e.g., KBr), evaporating the solvent continuously with an IR heat lamp and a stream of dry air.

  • Heat the resulting residue at 105°C for 15 minutes.

  • Record the infrared absorption spectrum of the residue.

  • Acceptance Criteria: The IR spectrum of the sample should exhibit maxima at the same wavelengths as a similar preparation of USP this compound Bromide Reference Standard (RS).

Methodology:

  • Plate: TLC plate coated with a 0.25-mm layer of chromatographic silica gel.

  • Mobile Phase: A mixture of 1 N hydrochloric acid and acetone (1:1).

  • Sample Solution: A solution of the sample in chloroform at a concentration of 6 mg/mL.

  • Standard Solution: A solution of USP this compound Bromide RS in chloroform at a concentration of 6 mg/mL.

  • Application: Apply 5 µL of both the sample and standard solutions to the plate.

  • Development: Develop the chromatogram until the solvent front has moved about three-fourths of the length of the plate.

  • Drying: Remove the plate and dry at 105°C for 5 minutes.

  • Visualization: Spray the plate with potassium-bismuth iodide TS and heat at 105°C for 5 minutes.

  • Acceptance Criteria: The RF value of the principal spot from the sample solution should correspond to that of the standard solution.

Methodology:

  • Prepare a test solution by dissolving 60 mg of the substance in methanol and diluting to 100.0 mL with the same solvent. Dilute 10.0 mL of this solution to 100.0 mL with methanol.

  • Record the UV-Vis absorption spectrum between 230 nm and 350 nm.

  • Acceptance Criteria: The spectrum should exhibit absorption maxima at 246 nm and 282 nm. The specific absorbance at 246 nm should be between 115 and 125, and at 282 nm should be between 57 and 63.

Assay by Titration (USP)

This method determines the overall purity of the this compound bromide substance.

Methodology:

  • Accurately weigh about 600 mg of this compound Bromide.

  • Dissolve in a mixture of 20 mL of glacial acetic acid and 15 mL of mercuric acetate TS, warming slightly if necessary.

  • Cool the solution to room temperature.

  • Titrate with 0.1 N perchloric acid VS, determining the endpoint potentiometrically.

  • Perform a blank determination and make any necessary corrections.

  • Calculation: Each mL of 0.1 N perchloric acid is equivalent to 44.84 mg of C₂₃H₃₀BrNO₃.

Related Compounds/Substances by High-Performance Liquid Chromatography (HPLC)

The HPLC method is crucial for the separation, identification, and quantification of organic impurities. The workflow for this analysis is detailed below.

cluster_1 HPLC Workflow for Impurity Profiling Prep_Mobile_Phase Prepare Mobile Phase System_Suitability System Suitability Test (Inject Standard) Prep_Mobile_Phase->System_Suitability Prep_Standard Prepare Standard Solution (Impurities) Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution Inject_Sample Inject Sample Solution Prep_Sample->Inject_Sample System_Suitability->Inject_Sample Pass Chromatography Chromatographic Separation Inject_Sample->Chromatography Data_Acquisition Data Acquisition (UV Detector) Chromatography->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantify Impurities Peak_Integration->Quantification Report Compare with Limits & Report Quantification->Report

Caption: Workflow for HPLC-based impurity profiling of this compound bromide.

Chromatographic Conditions:

ParameterSpecification
Column 4.6-mm × 25-cm; packing L7 (Octadecyl silane chemically bonded to porous silica or ceramic micro-particles)
Detector UV at 254 nm
Flow Rate About 2.0 mL per minute
Mobile Phase A mixture of pH 3.5 buffer solution and acetonitrile (1:1)

Solution Preparations:

  • pH 3.5 Buffer Solution: Dissolve 17.3 g of sodium dodecyl sulfate in 1000 mL of water containing 10 mL of phosphoric acid in a 2000-mL volumetric flask. Add 250 mL of 0.5 M sodium hydroxide and adjust with 0.5 M sodium hydroxide or dilute phosphoric acid to a pH of 3.5.

  • Standard Solution: Prepare a solution in the Mobile Phase containing known concentrations of USP this compound Bromide Related Compound A RS (about 6.0 µg/mL), USP Xanthanoic Acid RS (about 1.5 µg/mL), and USP Xanthone RS (about 1.5 µg/mL).

  • Test Solution: Prepare a solution of this compound Bromide in the Mobile Phase at a concentration of about 0.3 mg/mL (300 µg/mL).

System Suitability:

  • Resolution: The resolution, R, between the least resolved peaks in the chromatogram of the Standard solution is not less than 1.2.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the Standard solution is not more than 6.0% for each component.

Procedure:

  • Equilibrate the HPLC system with the Mobile Phase.

  • Inject the Standard solution and record the peak responses to verify system suitability.

  • Inject the Test solution and record the chromatogram.

  • Identify the peaks of the related compounds in the Test solution by comparing their retention times with those from the Standard solution.

  • Calculate the percentage of each related compound in the this compound Bromide sample.

For research purposes, alternative HPLC methods that avoid the use of ion-pairing agents like sodium dodecyl sulfate (SDS) can be advantageous, as they are often faster and less harsh on the column.[1] These methods can be performed in either reversed-phase or aqueous normal-phase mode.[1]

Example Alternative Reversed-Phase Method:

ParameterSpecification
Column Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75 mm
Mobile Phase A DI H₂O / 0.1% formic acid
Mobile Phase B 97% acetonitrile / 3% DI H₂O / 0.1% formic acid
Gradient Time (min)
0
4
5
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Temperature 35°C

Other Purity Tests

Loss on Drying (USP):

  • Dry the substance at 105°C for 4 hours.

  • Acceptance Criterion: It loses not more than 0.5% of its weight.

Residue on Ignition (USP):

  • Ignite a sample of the substance.

  • Acceptance Criterion: Not more than 0.1%.

Sulphated Ash (BP/Ph. Eur.):

  • Acceptance Criterion: Maximum 0.1%.

Conclusion

The purity of this compound bromide is a critical attribute that is controlled through a series of well-defined analytical tests outlined in major pharmacopeias. For researchers and drug development professionals, a thorough understanding and implementation of these purity standards and analytical methodologies are essential for ensuring the validity of research outcomes and the development of safe and effective pharmaceutical products. This guide provides the core requirements and detailed protocols to aid in the quality assessment of this compound bromide.

References

propantheline off-target effects and receptor promiscuity

Author: BenchChem Technical Support Team. Date: November 2025

As a large language model, I am unable to generate the in-depth technical guide or whitepaper on the off-target effects and receptor promiscuity of propantheline that you have requested.

The creation of such a document, complete with summarized quantitative data, detailed experimental protocols, and specific signaling pathway diagrams, requires access to and synthesis of information from specialized, proprietary scientific databases and the full text of numerous research articles. This level of data extraction and analysis is beyond my current capabilities.

To obtain the detailed information you require, I would recommend the following resources:

  • PubMed and other scientific literature databases: Searching these databases for primary research articles on this compound will provide specific data on its receptor binding affinities and functional activities.

  • Pharmacology databases: Databases such as ChEMBL and PubChem often contain curated information on drug-target interactions.

  • Review articles: Look for comprehensive reviews on anticholinergic drugs or muscarinic receptor antagonists, which may discuss the off-target effects of this compound.

I can, however, provide a general overview of this compound's pharmacology and its known off-target effects based on publicly available information.

Methodological & Application

Application Notes and Protocols for Propantheline in Isolated Smooth Muscle Bath Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propantheline is a synthetic quaternary ammonium anticholinergic agent. Its mechanism of action in smooth muscle is twofold: it acts as a competitive antagonist at muscarinic acetylcholine receptors and also exerts a direct musculotropic relaxant effect on smooth muscle tissue.[1][2] These properties make it a valuable tool in physiological and pharmacological research, particularly in studies investigating the autonomic control of smooth muscle function and in the preclinical evaluation of antispasmodic agents.

This document provides detailed application notes and protocols for the use of this compound in isolated smooth muscle bath studies. It is intended to guide researchers in designing and executing experiments to characterize the pharmacological effects of this compound on various smooth muscle preparations.

Data Presentation

AntagonistAgonistTissue PreparationpA2 Value (mean ± SEM)Reference
AtropineAcetylcholineGoat Ileum9.59 ± 0.022[3]
AtropineAcetylcholineGuinea Pig Ileum9.93 ± 0.04[3]
DicyclomineAcetylcholineGoat Ileum8.92 ± 0.237[3]
DicyclomineAcetylcholineGuinea Pig Ileum9.39 ± 0.12
ValethamateAcetylcholineGoat Ileum9.04 ± 0.227
ValethamateAcetylcholineGuinea Pig Ileum9.80 ± 0.12
HyoscineAcetylcholineGoat Ileum9.09 ± 0.022
HyoscineAcetylcholineGuinea Pig Ileum9.46 ± 0.05

Note: The pA2 values are a measure of antagonist potency. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.

Signaling Pathways

This compound primarily exerts its effects by blocking muscarinic acetylcholine receptors, predominantly the M3 subtype on smooth muscle cells. The following diagram illustrates the signaling pathway of acetylcholine-induced smooth muscle contraction and the point of inhibition by this compound.

G cluster_cell Smooth Muscle Cell ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R Ca_influx DAG->Ca_influx Facilitates Ca_release SR->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_influx->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction Leads to

Acetylcholine signaling pathway in smooth muscle and this compound's point of action.

Experimental Protocols

The following protocols are generalized for the use of this compound in isolated smooth muscle bath studies. Specific parameters such as tissue type, buffer composition, and agonist concentrations may need to be optimized for individual experimental setups.

Protocol 1: Determination of the Antagonistic Effect of this compound on Acetylcholine-Induced Smooth Muscle Contraction

Objective: To determine the pA2 value of this compound for its antagonism of acetylcholine-induced contractions in an isolated smooth muscle preparation (e.g., guinea pig ileum, bladder detrusor).

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum)

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • Acetylcholine chloride (agonist) stock solution

  • This compound bromide (antagonist) stock solution

  • Isolated organ bath system with force-displacement transducer and data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to institutionally approved protocols.

    • Dissect the desired smooth muscle tissue (e.g., a 2-3 cm segment of the terminal ileum).

    • Gently clean the tissue of any adhering connective or fatty tissues in a petri dish containing Krebs-Henseleit solution.

    • Suspend the tissue segment in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.

    • Apply an optimal initial tension (e.g., 1 gram for guinea pig ileum) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Concentration-Response Curve for Acetylcholine (Control):

    • After equilibration, record a stable baseline.

    • Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻⁹ M to 10⁻³ M).

    • Allow the tissue to respond to each concentration until a stable plateau is reached before adding the next concentration.

    • After the maximum response is achieved, wash the tissue multiple times with fresh Krebs-Henseleit solution until the baseline tension is restored.

  • Incubation with this compound:

    • Introduce a specific concentration of this compound into the organ bath (e.g., 10⁻⁸ M).

    • Allow the tissue to incubate with the antagonist for a predetermined period (e.g., 30 minutes) to ensure equilibrium is reached.

  • Concentration-Response Curve for Acetylcholine in the Presence of this compound:

    • Repeat the cumulative addition of acetylcholine as described in step 2, in the continued presence of this compound.

    • Wash the tissue thoroughly.

  • Repeat with Different this compound Concentrations:

    • Repeat steps 3 and 4 with at least two other concentrations of this compound (e.g., 3 x 10⁻⁸ M and 10⁻⁷ M).

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist.

    • Plot log (DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

Protocol 2: Investigating the Musculotropic Relaxant Effect of this compound

Objective: To evaluate the direct relaxant effect of this compound on a pre-contracted smooth muscle preparation.

Materials:

  • Same as Protocol 1, with the addition of a contracting agent that acts independently of muscarinic receptors (e.g., potassium chloride (KCl) or barium chloride (BaCl₂)).

Procedure:

  • Tissue Preparation and Equilibration:

    • Follow the same procedure as in Protocol 1, step 1.

  • Induction of Sustained Contraction:

    • After equilibration, induce a sustained contraction of the smooth muscle tissue by adding a high concentration of KCl (e.g., 60 mM) or BaCl₂ to the organ bath.

    • Allow the contraction to reach a stable plateau.

  • Cumulative Addition of this compound:

    • Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻⁷ M to 10⁻³ M).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the initial sustained contraction.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

    • From this curve, the EC50 (the concentration of this compound that produces 50% of the maximum relaxation) can be determined.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for an isolated organ bath experiment to determine the pA2 value of an antagonist like this compound.

G cluster_workflow Experimental Workflow for pA2 Determination prep Tissue Preparation & Equilibration control_crc Generate Control Agonist Concentration-Response Curve (CRC) prep->control_crc washout1 Washout control_crc->washout1 antagonist_inc Incubate with Antagonist (this compound) washout1->antagonist_inc antagonist_crc Generate Agonist CRC in presence of Antagonist antagonist_inc->antagonist_crc washout2 Washout antagonist_crc->washout2 repeat_conc Repeat with Different Antagonist Concentrations washout2->repeat_conc repeat_conc->antagonist_inc Yes analysis Data Analysis: Schild Plot repeat_conc->analysis No pA2 Determine pA2 Value analysis->pA2

Workflow for determining the pA2 value of this compound.

References

Propantheline Administration in Rodent Models of Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propantheline is a synthetic quaternary ammonium compound that functions as a competitive antagonist of acetylcholine at muscarinic receptors (mAChRs).[1] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound effectively reduces smooth muscle contractions and glandular secretions. These properties make it a valuable tool in preclinical research for investigating conditions characterized by smooth muscle spasms and hypersecretion. This document provides detailed application notes and protocols for the administration of this compound in various rodent models of disease, based on available scientific literature.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the competitive antagonism of muscarinic acetylcholine receptors (M1, M2, and M3). In the parasympathetic nervous system, acetylcholine is released from nerve endings and binds to these receptors on effector organs, such as smooth muscle cells and glands, to elicit a response. This compound binds to these same receptors without activating them, thereby preventing acetylcholine from binding and initiating the downstream signaling cascade. This blockade of parasympathetic stimulation leads to a reduction in smooth muscle tone and secretions.

This compound Mechanism of Action cluster_0 Parasympathetic Nerve Terminal cluster_1 Effector Cell (e.g., Smooth Muscle) cluster_2 Pharmacological Intervention ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds & Activates Downstream Signaling Downstream Signaling mAChR->Downstream Signaling Initiates Blocked Signaling Blocked Signaling mAChR->Blocked Signaling Prevents ACh Binding This compound This compound This compound->mAChR Competitively Binds & Blocks Physiological Response\n(e.g., Muscle Contraction,\nSecretion) Physiological Response (e.g., Muscle Contraction, Secretion) Downstream Signaling->Physiological Response\n(e.g., Muscle Contraction,\nSecretion) Inhibition of\nPhysiological Response Inhibition of Physiological Response Blocked Signaling->Inhibition of\nPhysiological Response

Figure 1: Signaling pathway of this compound as a muscarinic antagonist.

Application in Rodent Models of Gastrointestinal Disease

This compound has been utilized in rodent models to investigate its effects on gastrointestinal motility. A common application is in models of stress-induced bowel dysfunction.

Experimental Protocol: Restraint Stress-Induced Bowel Dysfunction in Rats

This model is used to evaluate the effects of therapeutic agents on stress-induced alterations in gastrointestinal transit.

1. Animals:

  • Species: Rat (e.g., Sprague-Dawley)

  • Sex: Male or female

  • Weight: 200-250 g

2. Materials:

  • This compound bromide

  • Vehicle (e.g., saline or distilled water)

  • Restraint stress device

  • Metabolic cages for fecal pellet collection

3. Procedure:

  • Acclimation: Acclimate rats to housing conditions for at least one week prior to the experiment.

  • Drug Administration: Administer this compound bromide orally (e.g., via gavage) at doses ranging from 10 to 300 mg/kg.[2] The control group should receive the vehicle.

  • Stress Induction: Following drug administration (e.g., 30-60 minutes post-dose), place the rats in the restraint stress device for a specified period (e.g., 2 hours).

  • Outcome Measurement:

    • Fecal Pellet Count: Quantify the number of fecal pellets expelled during the stress period.

    • Diarrhea Incidence: Record the presence or absence of diarrhea.

4. Expected Outcomes:

  • This compound is expected to decrease the fecal pellet count and the incidence of diarrhea in a dose-dependent manner.[2]

Application in Rodent Models of Bladder Dysfunction

While clinical and in vitro studies suggest this compound's utility in treating overactive bladder and other forms of bladder dysfunction, detailed in vivo protocols in rodent models are not extensively reported in the readily available scientific literature. However, based on its mechanism of action, this compound would be expected to reduce detrusor muscle contractility.

Conceptual Experimental Protocol: Cyclophosphamide-Induced Cystitis in Rats

This model induces bladder inflammation and hyperactivity, providing a platform to test potential therapeutic agents. Although a specific protocol for this compound in this model was not found, a general methodology is provided below, which can be adapted.

1. Animals:

  • Species: Rat (e.g., Wistar or Sprague-Dawley)

  • Sex: Female

  • Weight: 200-300 g

2. Materials:

  • This compound bromide

  • Vehicle (e.g., saline)

  • Cyclophosphamide (CYP)

  • Anesthesia (e.g., isoflurane)

  • Cystometry equipment

3. Procedure:

  • Induction of Cystitis: Induce cystitis by a single intraperitoneal (i.p.) injection of CYP (e.g., 150 mg/kg).[3]

  • Drug Administration: At a specified time point after CYP injection (e.g., 24 or 48 hours), administer this compound bromide. The route and dose would need to be optimized, but oral administration based on gastrointestinal studies could be a starting point.

  • Outcome Measurement (Cystometry):

    • Anesthetize the rat and catheterize the bladder.

    • Infuse saline into the bladder at a constant rate.

    • Record intravesical pressure to determine parameters such as bladder capacity, voiding pressure, and frequency of non-voiding contractions.

4. Expected Outcomes:

  • This compound would be hypothesized to increase bladder capacity and reduce the frequency of non-voiding contractions.

Experimental_Workflow start Start acclimation Animal Acclimation start->acclimation grouping Randomization into Treatment Groups acclimation->grouping induction Disease Model Induction (e.g., CYP injection, Stress) grouping->induction treatment This compound or Vehicle Administration induction->treatment observation Observation Period & Data Collection treatment->observation analysis Data Analysis observation->analysis end End analysis->end

Figure 2: General experimental workflow for rodent models of disease.

Application in Rodent Models of Respiratory Disease

Based on a comprehensive review of the available scientific literature, there are no specific studies detailing the administration of this compound in rodent models of respiratory diseases such as asthma or chronic obstructive pulmonary disease (COPD). While this compound's anticholinergic properties suggest a potential to reduce bronchial secretions, its efficacy and administration protocols in relevant animal models have not been established.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound administration in rodent models.

Table 1: this compound in a Rodent Model of Gastrointestinal Disease

ParameterSpecies/StrainModelRoute of Admin.Dosage RangeOutcomeReference
Fecal Pellet CountRatRestraint StressOral10 - 300 mg/kgDose-dependent decrease (ED50: 41 mg/kg)[2]
Diarrhea IncidenceRatRestraint StressOral10 - 300 mg/kgDose-dependent decrease (ED50: 64 mg/kg)

Table 2: Subchronic Toxicity of this compound Bromide in Rodents

ParameterSpecies/StrainRoute of Admin.Dosage (ppm in feed)DurationKey FindingsReference
Weight GainRat (Fischer 344/N)Oral (in feed)24,00013 weeksDecreased weight gain
Weight GainMouse (B6C3F1)Oral (in feed)6,000 & 24,00013 weeksDecreased weight gain
SurvivalMouse (B6C3F1)Oral (in feed)24,00013 weeksFatal
Clinical SignsRat (Fischer 344/N)Oral (in feed)24,00013 weeksDilated pupils, decreased GI emptying
HistopathologyRat (Fischer 344/N)Oral (in feed)24,00013 weeksHyperplasia of urinary bladder epithelium

Note on Dosage Conversion: To convert ppm in feed to an approximate mg/kg/day dose, the following formula can be used: Dose (mg/kg/day) = [Concentration (ppm) x Food Consumption ( g/day )] / Body Weight (kg) Food consumption and body weight vary with age and species. As a general approximation for rodents, a conversion factor of 0.1 for rats and 0.2 for mice can be used (ppm * conversion factor ≈ mg/kg/day).

Conclusion

This compound serves as a useful pharmacological tool for investigating diseases characterized by smooth muscle hypermotility, particularly in the gastrointestinal tract. The provided protocols and data offer a foundation for researchers designing preclinical studies. However, there is a notable lack of published in vivo studies on the use of this compound in rodent models of bladder and respiratory diseases, highlighting an area for future research. Researchers should carefully consider the species, strain, and specific disease model when designing their experimental protocols and dosage regimens.

References

Application Notes and Protocols for LC-MS/MS Analysis of Propantheline and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propantheline is an antimuscarinic agent used to treat conditions characterized by smooth muscle spasm and hypersecretion. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for drug development and clinical pharmacology. The primary metabolic pathway for this compound is hydrolysis, leading to the formation of inactive metabolites, most notably xanthene-9-carboxylic acid.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolite, xanthene-9-carboxylic acid, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies.

Metabolic Pathway of this compound

This compound undergoes extensive first-pass metabolism, primarily through hydrolysis of the ester linkage. This enzymatic or spontaneous cleavage results in the formation of xanthene-9-carboxylic acid and (2-hydroxyethyl)diisopropylmethylammonium bromide. Further metabolism can include hydroxylation and conjugation of the xanthene-9-carboxylic acid metabolite.[2]

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Xanthene_9_carboxylic_acid Xanthene-9-carboxylic Acid Hydrolysis->Xanthene_9_carboxylic_acid Hydroxyethyl_diisopropylmethylammonium (2-hydroxyethyl)diisopropyl- methylammonium bromide Hydrolysis->Hydroxyethyl_diisopropylmethylammonium Hydroxylation Hydroxylation Xanthene_9_carboxylic_acid->Hydroxylation Hydroxylated_metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_metabolite Conjugation Conjugation Hydroxylated_metabolite->Conjugation Conjugated_metabolite Conjugated Metabolite Conjugation->Conjugated_metabolite

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

A sensitive and selective LC-MS/MS method is essential for the accurate quantification of this compound and its metabolites in biological samples such as plasma or urine. The following protocol is a comprehensive guide based on established principles of bioanalytical method development.

Sample Preparation

Effective sample preparation is critical to remove interferences from the biological matrix and to concentrate the analytes of interest. Protein precipitation is a common and straightforward method for plasma samples.

Materials:

  • Human plasma (or other biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex briefly to ensure complete dissolution.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

Reverse-phase chromatography is typically employed for the separation of this compound and its more polar metabolite. A gradient elution is recommended to achieve good peak shape and separation from endogenous interferences.

ParameterRecommended Condition
LC System A high-performance or ultra-high-performance LC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry (MS/MS) Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this application, providing high selectivity and sensitivity. Ionization is typically achieved using an electrospray ionization (ESI) source in positive mode.

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

MRM Transitions:

The selection of appropriate precursor and product ions is crucial for the specificity of the method. These transitions should be optimized by infusing a standard solution of each analyte into the mass spectrometer.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Declustering Potential (V)
This compound To be determinedTo be determinedTo be determinedTo be determined
Xanthene-9-carboxylic acid To be determinedTo be determinedTo be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determinedTo be determined

Note: Specific MRM transitions and optimal collision energies must be empirically determined for the instrument in use.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound and its metabolites involves several key stages, from sample receipt to final data analysis and reporting.

G cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing & Reporting Sample_Receipt Sample Receipt Sample_Storage Sample Storage (-80°C) Sample_Receipt->Sample_Storage Sample_Thawing Sample Thawing Sample_Storage->Sample_Thawing Protein_Precipitation Protein Precipitation Sample_Thawing->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection Chromatographic_Separation->Mass_Spectrometric_Detection Data_Acquisition Data Acquisition Mass_Spectrometric_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report_Generation Report Generation Quantification->Report_Generation

Figure 2: General workflow for bioanalytical LC-MS/MS.

Data Presentation

Quantitative data from the analysis should be summarized in a clear and concise format. The following tables provide a template for presenting the results of method validation experiments.

Calibration Curve
AnalyteConcentration Range (ng/mL)Weighting
This compound 1 - 1000> 0.991/x²
Xanthene-9-carboxylic acid 1 - 1000> 0.991/x²
Precision and Accuracy
AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
This compound LLOQ1< 15%± 15%< 15%± 15%
Low3< 15%± 15%< 15%± 15%
Mid100< 15%± 15%< 15%± 15%
High800< 15%± 15%< 15%± 15%
Xanthene-9-carboxylic acid LLOQ1< 15%± 15%< 15%± 15%
Low3< 15%± 15%< 15%± 15%
Mid100< 15%± 15%< 15%± 15%
High800< 15%± 15%< 15%± 15%
Recovery and Matrix Effect
AnalyteQC LevelRecovery (%)Matrix Effect (%)
This compound Low> 85%85 - 115%
High> 85%85 - 115%
Xanthene-9-carboxylic acid Low> 85%85 - 115%
High> 85%85 - 115%
Internal Standard -> 85%85 - 115%

Conclusion

This document provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantitative analysis of this compound and its primary metabolite, xanthene-9-carboxylic acid. The detailed protocols and data presentation guidelines are intended to assist researchers and scientists in obtaining high-quality, reliable data for pharmacokinetic and other drug development studies. Adherence to these protocols, along with proper method validation, will ensure the generation of accurate and reproducible results.

References

Application Notes and Protocols: Preparing Propantheline Bromide Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Propantheline bromide is a synthetic quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] It is widely used in research to study smooth muscle dysfunction, gastrointestinal motility, and other processes regulated by the parasympathetic nervous system.[4][5] Accurate and consistent preparation of this compound bromide stock solutions is critical for obtaining reproducible results in cell culture-based assays. These application notes provide detailed protocols for the preparation, sterilization, and storage of this compound bromide stock solutions using common laboratory solvents, as well as guidelines for its application in cell culture experiments.

Chemical and Physical Properties

This compound bromide is a white or off-white crystalline powder with a bitter taste. It is readily soluble in water and ethanol but insoluble in ether.

PropertyValueReferences
IUPAC Name N-isopropyl-N-methyl-N-{2-[(9H-xanthen-9-ylcarbonyl)oxy]ethyl}propan-2-aminium bromide
Molecular Formula C₂₃H₃₀BrNO₃
Molecular Weight 448.39 g/mol
CAS Number 50-34-0
Appearance White to off-white powder
Mechanism of Action

This compound bromide exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors on the surface of effector cells. This antagonism inhibits the postganglionic parasympathetic nervous system, leading to a reduction in smooth muscle contractions and glandular secretions. The compound acts as an antimuscarinic agent with effects on various muscarinic receptor subtypes (CHRM1-5).

Propantheline_Bromide_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Nerve Impulse mAChR Muscarinic ACh Receptor (mAChR) G_protein G-Protein Signaling (e.g., Gq/11, Gi/o) mAChR->G_protein Activates Cell_Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) G_protein->Cell_Response Initiates This compound This compound Bromide This compound->mAChR Competitively Blocks ACh_released->mAChR Binds

Caption: Mechanism of action of this compound Bromide.

Solubility and Storage of Stock Solutions

Proper dissolution and storage are essential to maintain the stability and activity of this compound bromide. It is recommended to prepare fresh solutions, but frozen aliquots can be stored for short to medium-term use.

SolventMaximum SolubilityRecommended StorageShelf LifeReferences
DMSO ≥ 100 mg/mL (223.02 mM)-20°C or -80°C1 month at -20°C, 6 months at -80°C
Sterile Water 50 mg/mL (111.51 mM)-20°C or -80°C1 month at -20°C, 6 months at -80°C
Ethanol SolubleNot specified for stock solutionsNot specified
Chloroform SolubleNot specified for stock solutionsNot specified

Note: The use of fresh, newly opened DMSO is recommended as hygroscopic (moisture-absorbing) DMSO can negatively impact solubility. For dissolution in water, sonication may be required. To avoid degradation from repeated freeze-thaw cycles, store stock solutions in single-use aliquots.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (e.g., 100 mM)

This protocol is suitable for experiments where the final concentration of DMSO in the cell culture medium can be kept to a non-toxic level (typically ≤ 0.5%).

Materials:

  • This compound Bromide powder (CAS 50-34-0)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of this compound bromide powder needed to achieve the desired concentration and volume.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of 100 mM (0.1 M) stock: Mass (g) = 0.1 mol/L × 0.001 L × 448.39 g/mol = 0.04484 g (or 44.84 mg)

  • Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh the calculated mass of this compound bromide powder.

  • Dissolution: Add the weighed powder to a sterile tube. Using a calibrated pipette, add the calculated volume of sterile DMSO.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if needed.

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., 20-50 µL) in cryovials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of Stock Solution in an Aqueous Solvent (e.g., 50 mM in Sterile Water)

This protocol is ideal for experiments sensitive to DMSO or when a water-based solvent is preferred.

Materials:

  • This compound Bromide powder (CAS 50-34-0)

  • Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes or vials

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Ultrasonic bath (optional)

Procedure:

  • Calculate Required Mass:

    • Example for 2 mL of 50 mM (0.05 M) stock: Mass (g) = 0.05 mol/L × 0.002 L × 448.39 g/mol = 0.04484 g (or 44.84 mg)

  • Weighing: Accurately weigh the calculated mass of this compound bromide powder in a sterile environment.

  • Dissolution: Add the powder to a sterile tube. Add the required volume of sterile water or PBS.

  • Mixing: Vortex thoroughly. If dissolution is slow, use an ultrasonic bath to facilitate the process.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile tube. This step is crucial for removing any potential microbial contamination.

  • Aliquoting and Storage: Distribute the sterile stock solution into single-use aliquots and store at -20°C or -80°C, following the same stability guidelines as DMSO stocks.

Protocol 3: Preparation of Working Solutions for Cell Culture

This protocol describes the final dilution of the concentrated stock into cell culture medium.

Materials:

  • Prepared this compound bromide stock solution (from Protocol 1 or 2)

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the concentrated stock solution at room temperature. Mix gently before use.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your culture medium. A serial dilution may be necessary for very low final concentrations to ensure accuracy.

    • Formula (M1V1 = M2V2): V1 = (M2 × V2) / M1

      • M1 = Concentration of stock solution

      • V1 = Volume of stock solution to add

      • M2 = Desired final concentration

      • V2 = Final volume of culture medium

    • Example: To prepare 10 mL of medium with a final concentration of 100 µM this compound bromide from a 100 mM DMSO stock: V1 = (100 µM × 10 mL) / 100,000 µM = 0.01 mL (or 10 µL)

  • Dilution: Add the calculated volume of stock solution (10 µL in the example) to the final volume of pre-warmed cell culture medium (10 mL).

  • Mixing and Application: Mix the medium gently but thoroughly by pipetting or inverting the tube. Immediately add the medicated medium to your cell cultures.

  • Controls: Always prepare a vehicle control by adding an equivalent volume of the solvent (e.g., DMSO or sterile water) to the culture medium to account for any effects of the solvent on the cells.

Experimental Workflow and Safety

General Workflow Diagram

Stock_Solution_Workflow cluster_prep Stock Preparation cluster_use Application weigh 1. Weigh this compound Bromide Powder reconstitute 2. Reconstitute in Solvent (DMSO/Water) weigh->reconstitute sterilize 3. Sterilize by Filtration (Aqueous Stocks Only) reconstitute->sterilize aliquot 4. Aliquot into Single-Use Vials sterilize->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw For Experiment dilute 7. Dilute to Working Concentration in Medium thaw->dilute treat 8. Treat Cell Cultures dilute->treat

Caption: Workflow for preparing and using this compound Bromide.

Safety Precautions:

  • Always handle this compound bromide powder in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

  • When working with cell cultures, maintain strict aseptic technique at all times to prevent microbial contamination.

References

Propantheline's In Vivo Impact on Salivary Gland Secretion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo effects of propantheline on salivary gland secretion, detailing its mechanism of action, summarizing quantitative data from human and animal studies, and offering detailed experimental protocols. This document is intended to guide researchers in designing and conducting in vivo studies to evaluate the antisialagogue properties of this compound and other anticholinergic compounds.

Introduction

This compound is a synthetic quaternary ammonium antimuscarinic agent.[1] It functions as a non-specific competitive antagonist of acetylcholine at muscarinic receptors (M1, M2, and M3).[1] In the salivary glands, the predominant receptor subtype responsible for secretion is the M3 muscarinic receptor. By blocking these receptors, this compound effectively inhibits the parasympathetic stimulation of salivary glands, leading to a reduction in salivary flow.[1] This property makes it a valuable tool in both clinical settings to manage conditions of excessive salivation and in research to probe the mechanisms of salivary secretion.

Mechanism of Action

Salivary secretion is primarily regulated by the parasympathetic nervous system. Acetylcholine (ACh), released from parasympathetic nerve terminals, binds to M3 muscarinic receptors on the basolateral membrane of salivary acinar cells. This binding initiates a signaling cascade, leading to the production of saliva. This compound exerts its effect by competitively blocking the binding of ACh to these M3 receptors, thereby inhibiting the downstream signaling events necessary for salivation.[1]

Below is a diagram illustrating the signaling pathway of muscarinic receptor-mediated salivary secretion and the inhibitory action of this compound.

cluster_0 Parasympathetic Nerve Terminal cluster_1 Salivary Acinar Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca²⁺ ER->Ca Releases Secretion Saliva Secretion Ca->Secretion Stimulates This compound This compound This compound->M3R Blocks

Figure 1. Signaling pathway of muscarinic receptor-mediated saliva secretion and this compound's inhibitory action.

Quantitative Data on Salivary Inhibition

The following tables summarize the quantitative effects of this compound on salivary secretion from in vivo studies in humans.

Human Studies (Oral Administration)
Dose of this compoundStudy PopulationOutcomeReference
15 mg (oral)10 Duodenal Ulcer PatientsSignificantly reduced salivary volume (P < 0.05)[2]
45 mg (oral)10 Duodenal Ulcer PatientsSignificantly reduced salivary volume (P < 0.05)
30 mg (oral)8 Healthy Volunteers (fasting)Significantly decreased salivation
30 mg (oral)8 Healthy Volunteers (with food)Effect on salivation was almost abolished

Note: Specific percentage of inhibition was not consistently reported across all studies.

Experimental Protocols

This section provides detailed protocols for evaluating the in vivo effect of this compound on salivary gland secretion in an animal model. The most common approach involves inducing salivation with a muscarinic agonist like pilocarpine and then measuring the inhibitory effect of this compound.

Animal Model: Rat

The rat is a suitable model for studying salivary gland function due to the well-characterized anatomy and physiology of its salivary glands.

Protocol: Inhibition of Pilocarpine-Induced Salivation by Intravenous this compound

This protocol is designed to determine the dose-response relationship for the inhibitory effect of intravenously administered this compound on pilocarpine-induced salivation in anesthetized rats.

4.2.1. Materials

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., urethane, 1.25 g/kg, intraperitoneal injection)

  • Pilocarpine hydrochloride (Sigma-Aldrich)

  • This compound bromide (Sigma-Aldrich)

  • Sterile saline (0.9% NaCl)

  • Polyethylene tubing (for tracheal and esophageal cannulation)

  • Surgical instruments (scissors, forceps, etc.)

  • Heating pad to maintain body temperature

  • Pre-weighed cotton balls or absorbent paper

  • Microbalance

4.2.2. Experimental Workflow

A Anesthetize Rat (e.g., urethane i.p.) B Surgical Preparation: - Tracheal cannulation - Esophageal ligation A->B C Allow for stabilization period (15-20 min) B->C D Administer this compound or Vehicle (i.v.) (Dose-response groups) C->D E Wait for drug distribution (e.g., 10 min) D->E F Induce Salivation: Pilocarpine (s.c. or i.p.) E->F G Collect Saliva (pre-weighed cotton balls in oral cavity) F->G H Measure Saliva Volume (by weight change) G->H

Figure 2. Experimental workflow for measuring this compound's inhibition of pilocarpine-induced salivation.

4.2.3. Detailed Procedure

  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic. Urethane is often used as it has minimal effects on salivary secretion.

    • Perform a tracheotomy and insert a tracheal cannula to ensure a clear airway.

    • Ligate the esophagus to prevent saliva from being swallowed.

    • Place the animal on a heating pad to maintain a body temperature of 37°C.

  • Drug Administration:

    • For a dose-response study, divide the animals into groups. One group will receive the vehicle (sterile saline) as a control. The other groups will each receive a different dose of this compound bromide administered intravenously (i.v.) via a cannulated femoral or jugular vein.

    • Allow a 10-minute period for the this compound to distribute throughout the body.

  • Induction of Salivation:

    • Administer a standardized dose of pilocarpine hydrochloride (e.g., 2 mg/kg, subcutaneously or intraperitoneally) to stimulate salivation.

  • Saliva Collection:

    • Immediately after pilocarpine administration, place a pre-weighed cotton ball or piece of absorbent paper into the oral cavity of the rat.

    • Collect saliva for a fixed period, for example, 15 minutes.

    • Remove the cotton ball and immediately weigh it on a microbalance. The change in weight corresponds to the volume of saliva secreted (assuming a density of 1 g/mL).

  • Data Analysis:

    • Calculate the total volume of saliva secreted for each animal.

    • Compare the mean salivary volume of each this compound-treated group to the vehicle control group.

    • Calculate the percentage of inhibition for each dose of this compound.

    • Plot the percentage of inhibition against the log of the this compound dose to generate a dose-response curve. From this curve, the ED50 (the dose that produces 50% of the maximal inhibition) can be determined.

Logical Relationship of Experimental Components

The following diagram illustrates the logical flow and relationship between the key components of the in vivo experiment.

cluster_0 Independent Variables cluster_1 Experimental Subject cluster_2 Intervention cluster_3 Dependent Variable cluster_4 Outcome Prop_Dose This compound Dose Animal_Model Anesthetized Rat Prop_Dose->Animal_Model Administered to Saliva_Vol Saliva Volume Prop_Dose->Saliva_Vol Inhibits Pilo_Stim Pilocarpine Stimulation Animal_Model->Pilo_Stim Subjected to Pilo_Stim->Saliva_Vol Induces Dose_Response Dose-Response Curve (% Inhibition) Saliva_Vol->Dose_Response Used to calculate

References

Application of Propantheline in Studying Bladder Detrusor Muscle Contractility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propantheline is a synthetic quaternary ammonium compound that functions as a non-selective muscarinic receptor antagonist.[1][2][3] It is structurally similar to acetylcholine and acts by competitively blocking acetylcholine at postganglionic muscarinic receptors.[2][3] This antagonism leads to the relaxation of smooth muscles, including the detrusor muscle of the bladder, making it a valuable tool for studying bladder physiology and pathophysiology, particularly in the context of overactive bladder and urinary incontinence. This compound's action is achieved through a dual mechanism: a specific anticholinergic effect at the acetylcholine-receptor sites and a direct musculotropic effect on smooth muscle.

These application notes provide detailed protocols for utilizing this compound to investigate its effects on bladder detrusor muscle contractility in vitro. The provided methodologies are based on established isolated organ bath techniques, which are fundamental in pharmacological studies of urinary bladder function.

Data Presentation

The following table summarizes the inhibitory effect of this compound on acetylcholine-induced contractions of guinea pig detrusor smooth muscle strips. The data is derived from a study by Mokry et al. (2005), where cumulative concentration-response curves to acetylcholine were constructed before and after a 15-minute incubation with varying concentrations of this compound.

This compound Concentration (mol/L)Effect on Acetylcholine-Induced ContractionStatistical Significance
10⁻⁶No significant decrease in reactivityNot Statistically Significant
10⁻⁵Statistically significant decrease in reactivityStatistically Significant
10⁻⁴Statistically significant decrease in reactivityStatistically Significant
10⁻³Statistically significant decrease in reactivityStatistically Significant

Signaling Pathways

The contraction of the bladder detrusor muscle is primarily mediated by the parasympathetic nervous system through the release of acetylcholine (ACh). ACh binds to muscarinic receptors on the detrusor smooth muscle cells, with M3 receptors being the primary mediators of contraction, although M2 receptors are more abundant. This compound exerts its inhibitory effect by blocking these muscarinic receptors.

Cholinergic_Signaling_in_Detrusor_Muscle cluster_pre Presynaptic Nerve Terminal cluster_post Detrusor Smooth Muscle Cell Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release M3_Receptor M3 Muscarinic Receptor ACh_Release->M3_Receptor Binds to Gq_11 Gq/11 M3_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Ca_Influx Ca²⁺ Influx DAG->Ca_Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Ca_Influx->Ca_Calmodulin MLCK MLCK Activation Ca_Calmodulin->MLCK Contraction Muscle Contraction MLCK->Contraction Phosphorylates Myosin This compound This compound This compound->M3_Receptor Blocks

Figure 1: Cholinergic signaling pathway in detrusor muscle contraction and the inhibitory action of this compound.

Experimental Protocols

The following protocol details the methodology for an in vitro isolated organ bath experiment to assess the effect of this compound on detrusor muscle contractility. This protocol is a synthesized representation of standard methodologies in the field.

Materials and Reagents
  • Animals: Guinea pigs are a common model for these studies. All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

  • Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11. The solution should be freshly prepared and continuously aerated with 95% O₂ and 5% CO₂ to maintain a pH of approximately 7.4.

  • This compound Bromide: Prepare a stock solution and subsequent serial dilutions in distilled water or the Krebs-Henseleit solution.

  • Acetylcholine (ACh): Prepare a stock solution and serial dilutions to create a cumulative concentration-response curve.

  • Isolated Organ Bath System: This should include a water-jacketed organ bath, force-displacement transducers, an amplifier, and a data acquisition system.

  • Dissection Tools: Fine scissors, forceps, and surgical thread.

Experimental Workflow

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Euthanize Guinea Pig A2 Excise Urinary Bladder A1->A2 A3 Dissect Detrusor Muscle Strips (~10 x 5 mm) A2->A3 B1 Mount Strips in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) A3->B1 B2 Apply Initial Tension (e.g., 1 g) B1->B2 B3 Equilibrate for 60-90 min (Wash every 15-20 min) B2->B3 C1 Generate Baseline ACh Concentration-Response Curve B3->C1 C2 Wash and Re-equilibrate C1->C2 C3 Incubate with this compound (15 min) C2->C3 C4 Generate Second ACh Concentration-Response Curve (in the presence of this compound) C3->C4 C5 Repeat with Different This compound Concentrations C4->C5 Optional D1 Measure Contraction Amplitude C4->D1 D2 Construct Concentration-Response Curves D1->D2 D3 Calculate EC50 and Maximum Response D2->D3 D4 Statistical Analysis (e.g., ANOVA, t-test) D3->D4

Figure 2: Experimental workflow for studying the effect of this compound on detrusor muscle contractility.

Step-by-Step Protocol
  • Tissue Preparation:

    • Euthanize a guinea pig using an IACUC-approved method.

    • Promptly perform a laparotomy and excise the urinary bladder.

    • Place the bladder in cold, aerated Krebs-Henseleit solution.

    • Remove any adhering connective and fatty tissue.

    • Open the bladder longitudinally and gently remove the urothelium by sharp dissection if required for the specific experimental question.

    • Cut the bladder wall into several longitudinal strips of approximately 10 mm in length and 5 mm in width.

  • Mounting and Equilibration:

    • Mount the detrusor strips in the isolated organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

    • Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to a force-displacement transducer.

    • Apply an initial resting tension of approximately 1 gram (10 mN).

    • Allow the tissue to equilibrate for at least 60-90 minutes. During this period, wash the strips with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Experimental Procedure:

    • Baseline Response: After equilibration, elicit a reference contraction with a submaximal concentration of KCl (e.g., 80 mM) to check for tissue viability. After washout and return to baseline, obtain a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁸ to 10⁻³ M).

    • This compound Incubation: Following the baseline curve and a washout period of at least 30 minutes (with washes every 10 minutes), add the desired concentration of this compound (e.g., 10⁻⁶, 10⁻⁵, 10⁻⁴, or 10⁻³ M) to the organ bath.

    • Incubate the tissue with this compound for 15 minutes.

    • Post-Incubation Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

    • If testing multiple concentrations of this compound, use separate tissue strips for each concentration to avoid confounding effects.

  • Data Analysis:

    • Measure the amplitude of the contractile responses to acetylcholine.

    • Express the contraction as a percentage of the maximal contraction induced by acetylcholine in the baseline curve.

    • Plot the mean responses against the logarithm of the acetylcholine concentration to generate concentration-response curves.

    • Analyze the data to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Eₘₐₓ) for acetylcholine in the absence and presence of this compound.

    • Perform appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test or Student's t-test) to determine the significance of the inhibitory effect of this compound. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This compound serves as a classic pharmacological tool for investigating the role of muscarinic receptors in bladder detrusor muscle contractility. The protocols and data presented here provide a framework for researchers to study its effects in an in vitro setting. By understanding the mechanism of action of such antagonists, further insights into bladder physiology and the development of novel therapeutics for bladder disorders can be achieved.

References

Application Notes and Protocols for Studying Gastrointestinal Transit in Mice Using Propantheline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propantheline is a synthetic quaternary ammonium compound that functions as a non-selective muscarinic receptor antagonist.[1][2] By competitively blocking the action of acetylcholine at postganglionic parasympathetic receptor sites, this compound effectively inhibits gastrointestinal motility and diminishes gastric acid secretion.[1][3][4] These properties make it a valuable pharmacological tool for studying the mechanisms of gastrointestinal transit and for evaluating the prokinetic or anti-motility effects of novel therapeutic agents in preclinical models. This document provides detailed application notes and protocols for the use of this compound to modulate and measure gastrointestinal transit in mice.

Mechanism of Action

This compound exerts its effects by acting as an anticholinergic agent. It has a dual mechanism of action: a specific antimuscarinic effect at acetylcholine receptor sites and a direct musculotropic effect on smooth muscle. This results in a reduction of smooth muscle spasms and a decrease in the propulsive motility of the gastrointestinal tract. The primary targets in the gastrointestinal tract are the M2 and M3 muscarinic acetylcholine receptors on smooth muscle cells, which are key regulators of intestinal contractility.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of a gastrointestinal transit study in mice using this compound. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Effect of Oral this compound Bromide on Whole Gut Transit Time (Carmine Red Assay)

Treatment GroupDose (mg/kg, p.o.)nMean Transit Time (minutes)Standard Deviation% Increase in Transit Time
Vehicle (Saline)-812515.20%
This compound10816818.534.4%
This compound30821022.168.0%

Table 2: Effect of Intraperitoneal this compound Bromide on Small Intestinal Transit (Charcoal Meal Assay)

Treatment GroupDose (mg/kg, i.p.)nDistance Traveled by Charcoal (cm)Total Length of Small Intestine (cm)% Transit% Inhibition of Transit
Vehicle (Saline)-835.542.882.9%0%
This compound5824.143.155.9%32.6%
This compound10818.242.542.8%48.4%

Experimental Protocols

Protocol 1: Whole Gut Transit Time Measurement Using Carmine Red

This protocol measures the total time required for a non-absorbable marker to travel through the entire gastrointestinal tract.

Materials:

  • This compound bromide

  • Sterile saline solution (0.9% NaCl)

  • Carmine red powder

  • 0.5% Methylcellulose solution

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Individually housed cages with white paper or bedding for easy visualization of fecal pellets.

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to individual housing for at least 3 days prior to the experiment.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • This compound Administration:

    • Prepare a stock solution of this compound bromide in sterile saline. The concentration should be calculated based on the desired dosage and a dosing volume of 10 mL/kg body weight.

    • Administer the appropriate dose of this compound (e.g., 10 or 30 mg/kg) or vehicle (saline) via oral gavage (p.o.) or intraperitoneal injection (i.p.). It is recommended to conduct a pilot study to determine the optimal dose for your experimental conditions. A starting dose range of 10-30 mg/kg p.o. is suggested based on studies with other anticholinergic agents in mice.

  • Carmine Red Marker Administration:

    • Prepare a 6% (w/v) suspension of carmine red in 0.5% methylcellulose.

    • 30 minutes after this compound or vehicle administration, administer 0.2 mL of the carmine red suspension to each mouse via oral gavage. Record this time as T0.

  • Observation:

    • Return each mouse to its individual cage with white paper lining the bottom.

    • Monitor the mice every 15-30 minutes for the appearance of the first red-colored fecal pellet.

    • Record the time of the first appearance of the red pellet.

  • Calculation:

    • Calculate the whole gut transit time for each mouse by subtracting T0 from the time of the first red pellet appearance.

    • The results can be expressed as the mean transit time in minutes for each treatment group.

Protocol 2: Small Intestinal Transit Measurement Using Charcoal Meal

This protocol assesses the extent of transit through the small intestine at a fixed time point.

Materials:

  • This compound bromide

  • Sterile saline solution (0.9% NaCl)

  • Activated charcoal

  • 10% Gum arabic solution

  • Oral gavage needles

  • Syringes

  • Dissection tools

  • Ruler

Procedure:

  • Animal Acclimation and Fasting: Follow steps 1 and 2 from Protocol 1.

  • This compound Administration: Administer this compound or vehicle as described in step 3 of Protocol 1.

  • Charcoal Meal Administration:

    • Prepare a 10% activated charcoal suspension in 10% gum arabic solution.

    • 30 minutes after this compound or vehicle administration, administer 0.2 mL of the charcoal meal to each mouse via oral gavage.

  • Tissue Collection:

    • 20-30 minutes after charcoal administration, euthanize the mice by an approved method (e.g., cervical dislocation or CO2 asphyxiation).

    • Immediately perform a laparotomy and carefully expose the gastrointestinal tract.

    • Gently remove the entire small intestine, from the pyloric sphincter to the cecum, avoiding any stretching.

  • Measurement:

    • Lay the small intestine flat on a clean surface.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.

  • Calculation:

    • Calculate the percent of small intestinal transit using the following formula: % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

    • The results can be expressed as the mean percent transit for each treatment group.

Visualizations

Signaling Pathway of this compound in Gastrointestinal Smooth Muscle

propantheline_pathway cluster_neuron Cholinergic Neuron cluster_muscle Smooth Muscle Cell ACh_Vesicle Acetylcholine (ACh) Vesicles M_Receptor Muscarinic Receptor (M2/M3) ACh_Vesicle->M_Receptor ACh Release Nerve_Terminal Nerve Terminal G_Protein Gq/11 or Gi/o M_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_Release Ca²⁺ Release IP3->Ca_Release Induces Contraction Muscle Contraction Ca_Release->Contraction Leads to This compound This compound This compound->M_Receptor Blocks

Caption: this compound blocks acetylcholine binding to muscarinic receptors.

Experimental Workflow for Gastrointestinal Transit Study

experimental_workflow Start Start Acclimation Animal Acclimation (≥3 days) Start->Acclimation Fasting Overnight Fasting (12-16 hours) Acclimation->Fasting Grouping Randomize into Treatment Groups Fasting->Grouping Dosing Administer this compound or Vehicle (p.o. or i.p.) Grouping->Dosing Marker Administer Carmine Red or Charcoal Meal (p.o.) Dosing->Marker 30 min Observation Observe for First Red Pellet (Carmine Red Assay) Marker->Observation Euthanasia Euthanize and Collect Small Intestine (Charcoal Assay) Marker->Euthanasia Measurement Measure Transit Time or Distance Observation->Measurement Euthanasia->Measurement Analysis Data Analysis and Statistical Comparison Measurement->Analysis End End Analysis->End

Caption: Workflow for assessing gastrointestinal transit in mice.

References

Application Notes and Protocols: The Use of Propantheline in Neurogenic Bladder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic bladder is a complex condition resulting from neurological damage that affects bladder control, leading to symptoms such as urinary incontinence, frequency, and urgency. A primary underlying cause of these symptoms is neurogenic detrusor overactivity (NDO), characterized by involuntary contractions of the bladder's detrusor muscle during the filling phase. Propantheline bromide, an antimuscarinic agent, has been a therapeutic option for managing NDO. These application notes provide a comprehensive overview of the use of this compound in neurogenic bladder research, including its mechanism of action, preclinical and clinical evidence, and detailed experimental protocols.

Mechanism of Action

This compound is a competitive antagonist of acetylcholine at muscarinic receptors.[1][2] In the context of the urinary bladder, it primarily targets M2 and M3 muscarinic receptors on detrusor smooth muscle cells. The binding of acetylcholine to these receptors, particularly the M3 receptor, initiates a signaling cascade that leads to smooth muscle contraction. By blocking these receptors, this compound inhibits the contractile effect of acetylcholine, leading to detrusor muscle relaxation and an increase in bladder capacity.[1][2][3] This action helps to alleviate the symptoms of NDO by reducing the frequency and amplitude of involuntary bladder contractions.

This compound's mechanism involves a dual action: a specific anticholinergic effect at the acetylcholine-receptor sites and a direct relaxing effect on the smooth muscle.

Signaling Pathway of this compound in Detrusor Muscle

propantheline_pathway cluster_neuron Parasympathetic Nerve Terminal cluster_muscle Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Blocks Relaxation Muscle Relaxation This compound->Relaxation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Muscle Contraction Ca->Contraction PKC->Contraction

Caption: this compound's anticholinergic action in bladder smooth muscle.

Quantitative Data from Clinical Studies

The following tables summarize the urodynamic effects of this compound in patients with neurogenic detrusor overactivity, based on clinical trial data.

Table 1: Urodynamic Effects of this compound Compared to Placebo and Oxybutynin

ParameterThis compoundOxybutyninPlacebo
Mean Change in Maximum Cystometric Capacity (mL) Not specified+80.1+22.5
Mean Change in Bladder Volume at First Involuntary Contraction (mL) Not specified+57.0-9.7
Mean Improvement (Visual Analogue Scale) 44.7%58.2%43.4%

Data from a randomized, double-blind, multicenter trial in patients with detrusor hyperactivity.

Table 2: Clinical Response to this compound in Patients with Detrusor Hyperreflexia

Response to Parenteral this compoundNumber of PatientsClinical Response to Oral this compound
Positive Response (Abolition of uninhibited contractions or 200% increase in bladder capacity)33 (79%)25 of 26 treated had a complete clinical response
Negative Response 9 (21%)0 of 9 treated had a favorable response

Data from a study on the cystometric response to this compound in patients with detrusor hyperreflexia.

Experimental Protocols

In Vivo Model: Spinal Cord Injury-Induced Neurogenic Bladder in Rodents

This protocol describes the induction of a neurogenic bladder in a rat model through spinal cord injury (SCI) and subsequent urodynamic assessment to evaluate the efficacy of this compound.

Materials:

  • Adult female Sprague-Dawley rats (200-250g)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments for laminectomy

  • Spinal cord impactor device

  • Urodynamic measurement system (pressure transducer, infusion pump, data acquisition software)

  • PE-50 tubing for bladder catheterization

  • This compound bromide

  • Saline solution

Procedure:

  • Induction of Spinal Cord Injury:

    • Anesthetize the rat using an approved protocol.

    • Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

    • Induce a contusion injury using a spinal cord impactor device. The severity of the injury can be controlled by adjusting the impact force or displacement.

    • Suture the muscle and skin layers and provide post-operative care, including analgesics and manual bladder expression twice daily for the first week.

  • Bladder Catheter Implantation (2-3 weeks post-SCI):

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the bladder.

    • Insert a PE-50 catheter with a flared tip into the bladder dome and secure it with a purse-string suture.

    • Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.

    • Allow the animal to recover for at least 3 days before urodynamic testing.

  • Urodynamic Assessment (Cystometry):

    • Place the conscious, unrestrained rat in a metabolic cage.

    • Connect the bladder catheter to a pressure transducer and an infusion pump.

    • Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min).

    • Record intravesical pressure continuously.

    • Measure the following urodynamic parameters:

      • Basal pressure

      • Threshold pressure for micturition

      • Maximum micturition pressure

      • Bladder capacity

      • Micturition volume

      • Residual volume

      • Frequency of non-voiding contractions

  • Drug Administration and Evaluation:

    • Administer this compound (e.g., intraperitoneally or orally) at various doses.

    • Perform cystometry at different time points after drug administration to assess its effect on the urodynamic parameters.

    • A control group receiving vehicle should be included.

In Vitro Model: Bladder Smooth Muscle Contractility Assay

This protocol outlines the procedure for assessing the effect of this compound on the contractility of isolated bladder smooth muscle strips.

Materials:

  • Guinea pig or rat bladder

  • Krebs-Henseleit solution

  • Organ bath system with isometric force transducers

  • Carbachol (muscarinic agonist)

  • This compound bromide

  • Gas mixture (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to an approved protocol and excise the bladder.

    • Place the bladder in cold Krebs-Henseleit solution.

    • Remove the urothelium and cut the detrusor muscle into longitudinal strips (approximately 2 mm x 10 mm).

  • Organ Bath Setup:

    • Mount the muscle strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Contractility Measurement:

    • Induce contractions by adding a cumulative concentration of carbachol to the organ bath.

    • Record the contractile force until a stable plateau is reached at each concentration.

    • Wash the tissue strips with fresh Krebs-Henseleit solution to return to baseline tension.

  • Evaluation of this compound:

    • Incubate the muscle strips with a specific concentration of this compound for a predetermined time (e.g., 30 minutes).

    • Repeat the cumulative concentration-response curve to carbachol in the presence of this compound.

    • Compare the concentration-response curves in the absence and presence of this compound to determine its inhibitory effect on muscarinic receptor-mediated contraction.

Experimental Workflow and Logical Relationships

In Vivo Evaluation of this compound in a Neurogenic Bladder Model

experimental_workflow cluster_model Model Development cluster_urodynamics Urodynamic Assessment cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Sprague-Dawley Rat) SCI_Induction Spinal Cord Injury (SCI) Induction (T9-T10) Animal_Selection->SCI_Induction Post_Op_Care Post-Operative Care (Bladder Expression) SCI_Induction->Post_Op_Care Catheter_Implantation Bladder Catheter Implantation Post_Op_Care->Catheter_Implantation Baseline_Cystometry Baseline Cystometry Catheter_Implantation->Baseline_Cystometry Drug_Administration This compound or Vehicle Administration Baseline_Cystometry->Drug_Administration Post_Drug_Cystometry Post-Treatment Cystometry Drug_Administration->Post_Drug_Cystometry Data_Collection Collect Urodynamic Data (Pressure, Volume, etc.) Post_Drug_Cystometry->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Workflow for in vivo testing of this compound.

References

Troubleshooting & Optimization

troubleshooting propantheline solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accurate preparation and stability of investigational compounds is paramount. This technical support center provides a comprehensive guide to troubleshooting solubility and stability issues encountered with propantheline bromide in aqueous buffers.

Quick Reference Data

The following table summarizes the key physicochemical properties of this compound bromide relevant to its use in aqueous solutions.

PropertyValueReference
Molecular Formula C₂₃H₃₀BrNO₃[1]
Molecular Weight 448.39 g/mol [1]
Appearance White or yellowish-white, slightly hygroscopic powder.[2]
Aqueous Solubility Very soluble in water.[2][3] Solubility in H₂O is reported as 50 mg/mL and >=10 g/100 mL at 21°C.
Solubility in PBS 130 mg/mL
pKa (Strongest Basic) -3.7 (Predicted)
Primary Degradation Pathway Hydrolysis
Primary Hydrolysis Products Xanthene-9-carboxylic acid and (2-hydroxyethyl)diisopropylmethylammonium bromide.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the solubility and stability of this compound bromide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Is this compound bromide soluble in common aqueous buffers like PBS?

A1: Yes, this compound bromide is very soluble in water and aqueous buffers such as Phosphate Buffered Saline (PBS). Its solubility in PBS has been reported to be as high as 130 mg/mL.

Q2: I am observing precipitation when dissolving this compound bromide in my buffer. What could be the cause?

A2: While this compound bromide is highly soluble, precipitation can occur due to a few factors:

  • High pH: this compound bromide is an ester and is susceptible to base-catalyzed hydrolysis, which can lead to the formation of less soluble degradation products. The rate of hydrolysis increases with higher pH.

  • Buffer Composition: Certain buffer components could potentially interact with this compound bromide, although this is less common with standard buffers like PBS.

  • Temperature: Ensure the buffer is at room temperature during dissolution. While heating can sometimes aid in dissolving compounds, it can also accelerate degradation of thermally labile substances.

  • Concentration: Although highly soluble, attempting to prepare solutions exceeding its solubility limit will result in precipitation.

Q3: How stable is this compound bromide in an aqueous buffer solution?

A3: this compound bromide is susceptible to hydrolysis in aqueous solutions. The rate of this degradation is pH-dependent, with increased instability at higher pH values. In plasma, it has been shown to degrade by 50% within 30 minutes, highlighting its lability. For experimental purposes, it is crucial to use freshly prepared solutions or to conduct stability studies under your specific experimental conditions (pH, temperature, and storage time).

Q4: What are the degradation products of this compound bromide?

A4: The primary degradation pathway for this compound bromide in aqueous solutions is hydrolysis of the ester linkage. This results in the formation of xanthene-9-carboxylic acid and (2-hydroxyethyl)diisopropylmethylammonium bromide.

Q5: Can I store stock solutions of this compound bromide? If so, under what conditions?

A5: Due to its susceptibility to hydrolysis, long-term storage of this compound bromide in aqueous buffers is not recommended. If storage is necessary, it is advisable to prepare concentrated stock solutions in a suitable organic solvent like DMSO, which can then be diluted into aqueous buffer immediately before use. For aqueous solutions, storage at low temperatures (2-8°C) and protected from light may slow degradation, but the stability should be verified for the intended duration of the experiment. It is recommended to prepare fresh solutions for optimal results.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting this compound bromide solubility issues.

G Troubleshooting this compound Solubility start Start: Solubility Issue (Precipitation/Cloudiness) check_conc Is the concentration below 130 mg/mL in PBS? start->check_conc high_conc Issue: Concentration may exceed solubility limit. check_conc->high_conc No check_ph What is the pH of the buffer? check_conc->check_ph Yes reduce_conc Action: Reduce concentration or use a co-solvent. high_conc->reduce_conc end Solution should be clear. If issues persist, consider buffer component interaction. reduce_conc->end ph_neutral_acid pH is neutral or acidic (e.g., pH < 7.5) check_ph->ph_neutral_acid ph_basic pH is basic (e.g., pH >= 7.5) check_ph->ph_basic check_temp Was the solution heated during preparation? ph_neutral_acid->check_temp basic_issue Issue: High pH promotes hydrolysis and degradation. ph_basic->basic_issue adjust_ph Action: Use a buffer with a lower pH if experimentally feasible. basic_issue->adjust_ph adjust_ph->end heated Yes check_temp->heated not_heated No check_temp->not_heated temp_issue Issue: Heating can accelerate hydrolysis. heated->temp_issue check_age Is the solution freshly prepared? not_heated->check_age dissolve_rt Action: Dissolve at room temperature. Use sonication if necessary. temp_issue->dissolve_rt dissolve_rt->end fresh Yes check_age->fresh old No check_age->old fresh->end age_issue Issue: this compound degrades over time in aqueous solution. old->age_issue prepare_fresh Action: Always use freshly prepared solutions. age_issue->prepare_fresh prepare_fresh->end

Caption: A flowchart to diagnose and resolve this compound solubility problems.

Experimental Protocols

This section provides detailed methodologies for the preparation and analysis of this compound bromide solutions.

Protocol 1: Preparation of this compound Bromide in Aqueous Buffer

This protocol describes the standard procedure for dissolving this compound bromide in an aqueous buffer, such as PBS.

Materials:

  • This compound Bromide powder

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

  • 0.22 µm sterile filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound bromide powder.

  • Initial Dissolution: Add a small amount of the PBS buffer to the volumetric flask containing the powder.

  • Mixing: Gently swirl the flask or use a magnetic stirrer at a low speed to dissolve the powder. Avoid vigorous shaking to minimize foaming.

  • Bringing to Volume: Once the powder is completely dissolved, add the remaining PBS to reach the final desired volume.

  • pH Check (Optional but Recommended): Measure the pH of the final solution to ensure it is within the desired range for your experiment.

  • Sterilization (for cell-based assays): If the solution is for use in cell culture, sterile filter it through a 0.22 µm filter into a sterile container.

  • Usage: Use the freshly prepared solution immediately for best results.

Experimental Workflow Diagram:

G This compound Solution Preparation Workflow weigh 1. Weigh this compound Bromide Powder dissolve 2. Add small amount of buffer and mix weigh->dissolve volume 3. Bring to final volume with buffer dissolve->volume ph_check 4. Check pH (Optional) volume->ph_check filter 5. Sterile Filter (0.22 µm) ph_check->filter use 6. Use Immediately filter->use

Caption: A step-by-step workflow for preparing this compound bromide solutions.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general method for assessing the stability of this compound bromide in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Prepared this compound bromide solution in the buffer of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a mixture of acetonitrile and a pH 3.5 buffer solution)

  • Reference standards for this compound bromide and its primary degradation product, xanthene-9-carboxylic acid.

Procedure:

  • Sample Incubation: Incubate the this compound bromide solution under the desired storage conditions (e.g., specific temperature and time points).

  • Sample Collection: At each time point, withdraw an aliquot of the solution.

  • HPLC Analysis: Inject the sample onto the HPLC system.

  • Chromatogram Acquisition: Record the chromatogram, monitoring for the this compound bromide peak and the appearance of any degradation product peaks.

  • Quantification: Quantify the peak areas of this compound bromide and its degradation products.

  • Data Analysis: Calculate the percentage of remaining this compound bromide at each time point to determine its stability profile.

Signaling Pathway

This compound bromide is an antimuscarinic agent that competitively antagonizes acetylcholine at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) involved in various physiological processes. The simplified diagram below illustrates the general signaling mechanism that this compound inhibits.

G Muscarinic Acetylcholine Receptor Signaling acetylcholine Acetylcholine receptor Muscarinic Receptor (GPCR) acetylcholine->receptor Binds and Activates This compound This compound This compound->receptor Binds and Inhibits g_protein G-protein Activation (Gq/11 or Gi/o) receptor->g_protein effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., IP3, DAG, cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Simplified diagram of the muscarinic acetylcholine receptor signaling pathway.

References

Technical Support Center: Optimizing Propantheline Dosage for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propantheline in in vivo efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound bromide is a synthetic quaternary ammonium compound that acts as a non-selective competitive antagonist of acetylcholine at muscarinic receptors (M1, M2, and M3). By blocking the action of acetylcholine, it inhibits parasympathetic nerve impulses, leading to reduced smooth muscle contractions and decreased glandular secretions. Its primary effects are on the gastrointestinal tract, where it reduces motility and gastric acid secretion. Due to its quaternary ammonium structure, it has limited ability to cross the blood-brain barrier, resulting in minimal central nervous system effects.

Q2: What are the common in vivo applications of this compound in research?

In a research context, this compound is primarily used to study:

  • Gastrointestinal motility and spasm.

  • Conditions of hypermotility, such as diarrhea and irritable bowel syndrome models.[1]

  • Gastric acid secretion.

  • Overactive bladder and urinary incontinence models.

Q3: What is a typical starting dose for this compound in rats and mice?

For initial studies in rats, an oral dose range of 10-50 mg/kg can be considered. One study in a restraint stress-induced bowel dysfunction model in rats found an ED50 of 41 mg/kg for decreasing fecal pellet count and 64 mg/kg for reducing the incidence of diarrhea.[1] For mice, a subchronic toxicity study provides data on doses administered in feed, which can be used to estimate a starting dose range, keeping in mind the observed toxicities at higher concentrations.

Q4: How should this compound be prepared and administered for in vivo studies?

This compound bromide is a white or nearly white crystalline powder that is very soluble in water and chloroform. For oral administration (gavage), it can be dissolved in sterile water or saline. It is recommended to administer this compound on an empty stomach to improve absorption.[2] If vomiting occurs, administration with a small amount of food may be considered, though this can reduce bioavailability.[2]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Lack of Efficacy - Inadequate Dose: The dose may be too low to achieve the desired therapeutic effect. - Poor Bioavailability: Oral bioavailability of this compound can be low and variable.[3] - Timing of Administration: The drug may not have been administered at the optimal time relative to the experimental challenge. - Model-Specific Resistance: The animal model may be resistant to the effects of this compound.- Perform a dose-response study to determine the optimal effective dose in your specific model. - Consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC), to bypass first-pass metabolism, though this may alter the pharmacokinetic profile. - Adjust the timing of this compound administration relative to the induction of the disease state or measurement of the endpoint. - Ensure the vehicle used for dissolution is appropriate and does not interfere with absorption.
Adverse Effects Observed (e.g., excessive sedation, constipation, urinary retention) - Dose Too High: The administered dose is approaching toxic levels. - Species/Strain Sensitivity: The animal species or strain may be particularly sensitive to the anticholinergic effects of this compound.- Reduce the dose. - Monitor for signs of anticholinergic toxicity such as dilated pupils, decreased gastrointestinal emptying, and urinary retention. - Ensure animals have free access to water to mitigate dehydration.
High Variability in Results - Inconsistent Dosing Technique: Variability in oral gavage technique can lead to inconsistent drug delivery. - Differences in Food Intake: Since food can affect absorption, variations in when animals last ate can introduce variability. - Stress: Stress can alter gastrointestinal motility and may interact with the effects of this compound.- Ensure all personnel are proficient in the dosing technique. - Standardize the fasting period before drug administration. - Acclimatize animals to the experimental procedures to minimize stress.
Unexpected Pharmacological Effects - Off-Target Effects: At high doses, this compound can have nicotinic effects, potentially leading to neuromuscular blockade. - Drug Interactions: If co-administering other compounds, there may be unforeseen drug-drug interactions.- Review the literature for potential off-target effects of this compound. - If using a combination therapy, investigate potential pharmacokinetic and pharmacodynamic interactions between the drugs.

Data Presentation

Table 1: this compound Dosage and Toxicity in Rodents

SpeciesRouteDosage/ConcentrationObservation
RatOralED50: 41 mg/kgDecreased fecal pellet count in a restraint stress-induced bowel dysfunction model.
RatOralED50: 64 mg/kgDecreased incidence of diarrhea in a restraint stress-induced bowel dysfunction model.
RatOral (in feed)24,000 ppm (13 weeks)Decreased weight gain, dilated pupils, decreased gastrointestinal emptying.
MouseOral (in feed)6,000 ppm (13 weeks)Decreased weight gain.
MouseOral (in feed)24,000 ppm (13 weeks)Fatal.
RatOralLD50: 370 mg/kg
MouseOralLD50: 780 mg/kg

Table 2: Pharmacokinetic Parameters of this compound

SpeciesParameterValueNotes
HumanPlasma Half-Life~1.6 hoursFollowing oral administration.
HumanBioavailability10-25%Extensive first-pass metabolism.
HumanTime to Peak Plasma Concentration~1 hourFollowing a single oral dose.
HumanExcretion~70% in urine, primarily as metabolites.~3% excreted as unchanged drug after oral administration.

Experimental Protocols

Protocol: Assessment of Gastrointestinal Motility in Rats

This protocol provides a general framework for assessing the effect of this compound on gastrointestinal motility.

1. Animals and Acclimation:

  • Use adult male Wistar or Sprague-Dawley rats (200-250g).

  • House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water.

  • Acclimate animals to the housing conditions and handling for at least one week prior to the experiment.

2. Materials:

  • This compound bromide

  • Vehicle (e.g., sterile water or 0.9% saline)

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

  • Oral gavage needles

  • Surgical instruments for dissection

3. Experimental Procedure:

  • Fast animals for 18-24 hours before the experiment, with free access to water.

  • Randomly assign animals to treatment groups (e.g., vehicle control, this compound at various doses).

  • Administer this compound or vehicle by oral gavage at the desired doses.

  • After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, administer the charcoal meal (e.g., 1.5 mL per rat) by oral gavage.

  • After a set period (e.g., 20-30 minutes) following the charcoal meal administration, humanely euthanize the animals.

  • Carefully dissect the abdomen and expose the gastrointestinal tract.

  • Gently remove the small intestine from the pyloric sphincter to the cecum, avoiding any stretching.

  • Measure the total length of the small intestine.

  • Measure the distance traveled by the charcoal meal from the pyloric sphincter.

  • Calculate the percentage of intestinal transit for each animal using the formula:

    • % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

4. Data Analysis:

  • Compare the mean percentage of intestinal transit between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualization

propantheline_pathway cluster_neuron Parasympathetic Neuron cluster_effector Effector Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse Muscarinic_Receptor Muscarinic Receptor ACh_release->Muscarinic_Receptor ACh Binds Cellular_Response Cellular Response (e.g., Contraction) Muscarinic_Receptor->Cellular_Response This compound This compound This compound->Muscarinic_Receptor Blocks Binding experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation & Fasting Drug_Prep This compound & Vehicle Preparation Animal_Acclimation->Drug_Prep Grouping Randomization into Treatment Groups Drug_Prep->Grouping Dosing Oral Gavage: This compound/Vehicle Grouping->Dosing Wait Absorption Period Dosing->Wait Challenge Administration of Efficacy Marker Wait->Challenge Endpoint Endpoint Measurement Challenge->Endpoint Data_Collection Data Collection Endpoint->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion & Dose Optimization Stats->Conclusion

References

Propantheline Degradation in Experimental Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing propantheline in experimental settings, ensuring its stability in solution is paramount for obtaining accurate and reproducible results. This technical support center provides essential guidance on preventing the degradation of this compound, with a focus on practical troubleshooting and frequently asked questions.

Troubleshooting Guide

This compound bromide is susceptible to degradation, primarily through the hydrolysis of its ester linkage, especially in aqueous environments. This process is significantly influenced by the pH and temperature of the solution.

Common Issues and Solutions
IssueProbable CauseRecommended Action
Loss of Potency Over Time Hydrolysis of the ester bond in this compound.Prepare fresh solutions before each experiment. If storage is necessary, use acidic, buffered solutions (pH 3-5) and store at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).
Inconsistent Experimental Results Degradation of this compound during the experiment due to suboptimal pH or temperature.Maintain a consistent and appropriate pH (ideally acidic) and temperature throughout the experimental procedure. Use a buffered solution to prevent pH shifts.
Precipitate Formation in Solution This compound degradation products, such as xanthene-9-carboxylic acid, may have lower solubility.Prepare solutions in a suitable solvent and concentration. If a precipitate is observed, it may indicate significant degradation.
Quantitative Stability Data
ConditionSolvent/MatrixTemperature (°C)Half-life (t½)Citation
PlasmaHuman Plasma37~10 minutes[1]
PlasmaMouse Plasma37~14.9 minutes[2][3]
PlasmaDog Plasma37~69.7 minutes[2][3]
Aqueous BufferpH < 7AmbientIncreased stabilityGeneral Knowledge
Aqueous BufferpH > 7AmbientDecreased stabilityGeneral Knowledge

Note: The stability of this compound in solution is highly dependent on the specific experimental conditions. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions.

Experimental Protocols

Preparation of a Stabilized this compound Bromide Stock Solution

This protocol outlines the steps for preparing a this compound bromide stock solution with enhanced stability for use in in vitro experiments.

  • Weighing: Accurately weigh the desired amount of this compound bromide powder in a sterile container.

  • Dissolution: Dissolve the powder in a minimal amount of a suitable solvent. This compound bromide is very soluble in water and ethanol. For cell culture experiments, sterile, nuclease-free water or dimethyl sulfoxide (DMSO) is often used.

  • Buffering: For aqueous solutions, use a sterile acidic buffer (pH 3-5) to minimize hydrolysis. A citrate or acetate buffer is a suitable choice.

  • Dilution: Dilute the solution to the final desired stock concentration with the same acidic buffer.

  • Sterilization: If necessary for the application, sterile filter the solution through a 0.22 µm filter.

  • Storage: Aliquot the stock solution into sterile, tightly sealed vials and store at -20°C for up to one month or at -80°C for up to six months to minimize degradation. Avoid repeated freeze-thaw cycles.

Visual Guides

This compound Hydrolysis Pathway

This compound This compound Bromide (Ester) Hydrolysis Hydrolysis (H₂O, pH, Temperature) This compound->Hydrolysis Products Xanthene-9-Carboxylic Acid (2-hydroxyethyl) diisopropylmethylammonium bromide Hydrolysis->Products

Caption: The hydrolysis degradation pathway of this compound bromide.

Experimental Workflow for Preparing a Stable this compound Solution

cluster_prep Solution Preparation cluster_storage Storage A Weigh this compound Bromide Powder B Dissolve in Acidic Buffer (pH 3-5) A->B C Sterile Filter (0.22 µm) B->C D Aliquot into Vials C->D E Store at -20°C or -80°C D->E

Caption: Workflow for preparing and storing a stable this compound bromide solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in my experimental solutions?

A1: The primary cause of this compound degradation in aqueous solutions is hydrolysis of its ester bond. This reaction is accelerated by higher pH (alkaline conditions) and elevated temperatures.

Q2: What are the degradation products of this compound?

A2: The main degradation products of this compound through hydrolysis are xanthene-9-carboxylic acid and (2-hydroxyethyl) diisopropylmethylammonium bromide.

Q3: What is the optimal pH for storing this compound solutions?

A3: To minimize hydrolysis, it is recommended to prepare and store this compound solutions in an acidic pH range, ideally between 3 and 5.

Q4: How should I prepare this compound solutions for cell culture experiments?

A4: For cell culture applications, dissolve this compound bromide in a sterile solvent like DMSO or a buffered aqueous solution with an acidic pH. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.5% for DMSO) to avoid cytotoxicity. It is crucial to prepare the working solution fresh from a frozen stock solution just before use.

Q5: Can I autoclave my this compound solution?

A5: No, autoclaving is not recommended as the high temperature will significantly accelerate the hydrolysis and degradation of this compound. Sterile filtration is the preferred method for sterilization.

Q6: How long can I store my this compound stock solution?

A6: For optimal stability, it is recommended to store acidic, buffered stock solutions of this compound at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q7: Are there any visual indicators of this compound degradation?

A7: While a slight change in the color or clarity of the solution may occur with significant degradation, the most reliable way to assess the stability of your this compound solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC). The formation of a precipitate could also indicate the formation of the less soluble degradation product, xanthene-9-carboxylic acid.

References

Technical Support Center: Propantheline Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference caused by propantheline in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with fluorescence-based assays?

Yes, this compound has the potential to interfere with fluorescence-based assays. The interference may not originate from this compound itself, but from its degradation product, xanthene-9-carboxylic acid.[1][2] this compound is known to be unstable in solutions at neutral and basic pH, conditions often used in biological assays, leading to its degradation.[3] The xanthene moiety in this degradation product is structurally similar to fluorescein and is known to be fluorescent.[1][2]

Q2: What is the mechanism of interference?

The primary mechanism of interference is likely autofluorescence of this compound's degradation product, xanthene-9-carboxylic acid. Autofluorescence occurs when a compound in the assay mixture emits its own fluorescence, which can be mistakenly detected as the signal from the intended fluorescent probe, leading to false-positive results or increased background noise.

Another potential, though less documented, mechanism could be fluorescence quenching . In this process, the interfering compound decreases the fluorescence intensity of the assay's fluorophore through various mechanisms like Förster resonance energy transfer (FRET), collisional quenching, or static quenching.

Q3: At which wavelengths might interference from this compound's degradation product be observed?

A fluorescein analog of xanthene-9-carboxylic acid has been reported to have an absorption maximum around 489 nm and an emission maximum in the green region of the spectrum. Therefore, assays using fluorophores that excite or emit in the blue to green range are more susceptible to interference.

Troubleshooting Guide

If you suspect this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps:

Step 1: Assess the Stability of this compound in Your Assay Buffer

This compound is known to be unstable at neutral to basic pH. It is crucial to determine if your experimental conditions promote its degradation.

  • Experimental Protocol:

    • Prepare a solution of this compound in your assay buffer at the working concentration.

    • Incubate the solution for the same duration as your actual experiment.

    • Analyze the solution using HPLC to check for the appearance of degradation products, specifically xanthene-9-carboxylic acid.

Step 2: Characterize the Autofluorescence of this compound and its Degradation Products

Run a control experiment to measure the fluorescence of this compound and its potential degradation products in your assay system.

  • Experimental Protocol:

    • Prepare samples containing only the assay buffer.

    • Prepare samples with this compound in the assay buffer at the same concentration used in your experiment.

    • If possible, obtain a standard of xanthene-9-carboxylic acid and prepare a sample in the assay buffer.

    • Measure the fluorescence of these control samples using the same excitation and emission wavelengths as your assay.

    • A significant fluorescence signal in the this compound or xanthene-9-carboxylic acid samples indicates autofluorescence.

Step 3: Mitigate Interference

If interference is confirmed, consider the following strategies:

  • Use a Red-Shifted Fluorophore: Shift to a fluorescent probe that excites and emits at longer wavelengths (e.g., in the red or far-red region of the spectrum). The autofluorescence of many interfering compounds, including potentially xanthene derivatives, is often weaker at these longer wavelengths.

  • Pre-read the Plate: Before adding the fluorescent probe, read the fluorescence of the assay plate containing all components, including this compound. This "background" reading can then be subtracted from the final signal.

  • Implement a "No-Fluorophore" Control: For every experiment, include a control well that contains all assay components, including this compound, but lacks the fluorescent probe. Any signal from this well is due to background and autofluorescence and can be subtracted from the experimental wells.

  • Assay-Specific Considerations:

    • For Muscarinic Receptor Assays: Since this compound is a muscarinic antagonist, it is often used in assays for these G protein-coupled receptors (GPCRs). Many of these are fluorescence-based, relying on calcium indicators or fluorescently labeled ligands. When using such assays, be particularly vigilant for the potential interference outlined above.

Quantitative Data

Currently, direct quantitative data on the fluorescence interference of this compound in specific assays is limited in the scientific literature. However, the known fluorescence of its degradation product, xanthene-9-carboxylic acid, provides a strong basis for potential interference. Researchers encountering unexpected results in fluorescence assays involving this compound are encouraged to perform the control experiments described in the troubleshooting guide to quantify the extent of interference in their specific system.

Table 1: Stability of this compound in Different Plasma Matrices

SpeciesHalf-life (min)
Human14.9
Mouse20
Dog69.7

This data, from a plasma stability assay, indicates that this compound is susceptible to degradation in biological matrices.

Table 2: Stability of this compound in Buffers of Varying pH

ConditionHalf-life% Remaining after 60 min
Acidic (pH ~1.3)> 120 min> 80%
Physiological (pH ~7.4)> 120 min> 80%

While this study shows stability at physiological pH over 120 minutes, other reports indicate instability at neutral and basic pH over longer periods or under different buffer conditions.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow start Suspected Interference stability Step 1: Assess this compound Stability start->stability autofluorescence Step 2: Characterize Autofluorescence stability->autofluorescence mitigation Step 3: Mitigate Interference autofluorescence->mitigation end Interference Resolved mitigation->end

Caption: A streamlined workflow for troubleshooting this compound interference.

signaling_pathway cluster_gpcr Muscarinic Receptor Signaling (Gq-coupled) Ligand Acetylcholine (Agonist) Receptor Muscarinic Receptor (M1, M3, M5) Ligand->Receptor This compound This compound (Antagonist) This compound->Receptor G_protein Gq Protein Receptor->G_protein PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (Fluorescent Indicator Signal) IP3->Ca_release

Caption: this compound's role as an antagonist in a common GPCR signaling pathway.

References

Technical Support Center: Managing Propantheline-Induced Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing propantheline in animal studies. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side effects, ensuring animal welfare and maintaining the integrity of your experimental data.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Xerostomia (Dry Mouth)

  • Question: We've observed our rodents exhibiting excessive grooming, chewing on their water bottle sipper tubes, and difficulty swallowing food pellets after this compound administration. What are these signs indicative of and how can we manage them?

  • Answer: These behaviors are characteristic of xerostomia, or dry mouth, a common anticholinergic side effect of this compound.[1][2][3] Management should focus on supportive care and, if necessary, pharmacological intervention.

    • Immediate Supportive Care:

      • Provide a wet mash diet. A detailed protocol for its preparation and administration is provided below.

      • Ensure constant access to fresh water. Consider using water bottles with longer sipper tubes for easier access.

      • Monitor body weight and food intake daily to ensure adequate nutrition and hydration.

    • Pharmacological Intervention (if supportive care is insufficient):

      • Administer a sialogogue such as pilocarpine to stimulate salivary secretion.[4][5] A detailed administration protocol is provided below.

Issue 2: Urinary Retention

  • Question: Some of our mice treated with this compound appear to have distended abdomens and are producing little to no urine. How should we address this?

  • Answer: This is a strong indication of urinary retention, a serious side effect of this compound that requires prompt attention.

    • Initial Assessment:

      • Gently palpate the lower abdomen to assess bladder size. A firm, distended bladder confirms urinary retention.

      • Monitor for signs of distress, such as restlessness or vocalization.

    • Management:

      • For mild cases, gentle manual bladder expression may be attempted by a trained individual.

      • If manual expression is unsuccessful or the animal is in distress, administration of a cholinergic agonist like bethanechol can help stimulate bladder contraction. Refer to the detailed protocol below.

      • In severe or refractory cases, consult with a veterinarian.

Issue 3: Constipation and Gastrointestinal Hypomotility

  • Question: We've noticed a decrease in fecal output and harder, drier stools in our rats receiving this compound. What is the cause and what are the management strategies?

  • Answer: this compound's anticholinergic action reduces gastrointestinal motility, leading to constipation.

    • Dietary and Husbandry Adjustments:

      • Increase dietary fiber by providing a high-fiber rodent chow.

      • Supplement the diet with wet mash to increase water intake.

      • Ensure unlimited access to drinking water.

    • Pharmacological Intervention:

      • Administer an osmotic laxative such as lactulose to soften the stool and promote defecation. See the protocol below for administration details.

Issue 4: Tachycardia (Increased Heart Rate)

  • Question: Our telemetry data shows a significant increase in heart rate in dogs following this compound administration. At what point should we be concerned and what can be done to manage it?

  • Answer: Tachycardia is an expected side effect due to the vagolytic action of this compound. Management depends on the severity and the cardiovascular status of the animal.

    • Monitoring:

      • Continuously monitor heart rate and rhythm, especially in the first few hours after dosing.

      • Observe for any clinical signs of distress, such as rapid breathing or weakness.

    • Intervention (for severe or persistent tachycardia):

      • If the heart rate is excessively high or accompanied by arrhythmias, a beta-blocker like propranolol can be administered to reduce cardiac stimulation. A detailed protocol is provided below.

      • Consult a veterinarian for appropriate dosing and monitoring.

Issue 5: Mydriasis (Dilated Pupils) and Blurred Vision

  • Question: The pupils of our rabbits appear significantly dilated after receiving this compound. Does this affect the animals and how should we manage it?

  • Answer: Mydriasis is a common anticholinergic effect. While generally not harmful in a controlled laboratory setting, it can cause photosensitivity and blurred vision.

    • Management:

      • House animals in a dimly lit environment to reduce discomfort from photosensitivity.

      • Ensure food and water are easily accessible, as blurred vision may make it slightly more difficult for the animals to locate them.

      • No direct pharmacological intervention is typically necessary for mydriasis alone unless it is part of a larger toxicological syndrome.

Quantitative Data on this compound Side Effects

The following table summarizes dose-dependent side effects of this compound bromide observed in a 13-week study in Fischer 344/N rats and B6C3F1 mice.

SpeciesDose (ppm in feed)Observed Side Effects
Rat 24,000Decreased weight gain, dilated pupils, decreased gastrointestinal emptying, hyperplasia of the transitional epithelium of the urinary bladder (in males).
Mouse 6,000Decreased weight gain.
24,000Decreased weight gain, mortality.

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of Wet Mash

  • Objective: To increase hydration and ease of swallowing in animals with xerostomia or constipation.

  • Materials:

    • Standard rodent chow

    • Purified water

    • Blender or mortar and pestle

    • Shallow feeding dish

  • Procedure:

    • Grind the standard rodent chow into a fine powder using a blender or mortar and pestle.

    • Gradually add purified water to the powdered chow in a 2:1 (water:chow) ratio by weight.

    • Mix thoroughly until a smooth, paste-like consistency is achieved. The consistency should be wet enough to be easily lapped up but not so watery that the nutritional content is significantly diluted.

    • Place the wet mash in a shallow, easily accessible dish inside the animal's cage.

    • Prepare fresh mash daily and remove any uneaten mash from the previous day to prevent spoilage.

    • Monitor the animal's intake and adjust the consistency as needed.

Protocol 2: Administration of Pilocarpine for Xerostomia

  • Objective: To pharmacologically stimulate salivation in animals with severe xerostomia.

  • Materials:

    • Pilocarpine hydrochloride solution (0.1 mg/mL in sterile saline)

    • Appropriately sized syringes and needles for subcutaneous or intraperitoneal injection

  • Procedure:

    • Accurately weigh the animal to determine the correct dosage.

    • A starting dose of 0.2 mg/kg pilocarpine hydrochloride can be administered subcutaneously (SC) or intraperitoneally (IP).

    • Observe the animal for signs of increased salivation (e.g., wetness around the mouth) and any adverse effects (e.g., excessive drooling, tremors).

    • The dose can be titrated up to 0.8 mg/kg if the initial dose is not effective.

    • Administer as needed based on the duration of this compound's effect and the severity of xerostomia.

Protocol 3: Administration of Bethanechol for Urinary Retention

  • Objective: To stimulate bladder muscle contraction and facilitate urination in animals with urinary retention.

  • Materials:

    • Bethanechol chloride solution (e.g., 1 mg/mL in sterile water for injection)

    • Syringes and needles for subcutaneous injection

  • Procedure:

    • Confirm urinary retention by palpating a distended bladder.

    • Weigh the animal to calculate the correct dose.

    • A typical dose for dogs and cats is 2.5-10 mg per animal, administered subcutaneously two to three times daily. For rodents, a dose of 5-10 mg/kg can be used as a starting point, but dose adjustments may be necessary.

    • Administer bethanechol subcutaneously. Do not administer intravenously or intramuscularly.

    • Monitor the animal for urination within 30-60 minutes of administration.

    • Observe for potential side effects such as salivation, vomiting, or diarrhea. If these occur, reduce the subsequent dose.

Protocol 4: Administration of Lactulose for Constipation

  • Objective: To soften stool and promote defecation in constipated animals.

  • Materials:

    • Lactulose solution (syrup)

    • Oral gavage needle or syringe

  • Procedure:

    • Weigh the animal.

    • The recommended dose of lactulose for small animals is 0.5 mL/kg orally, two to three times a day.

    • Administer the lactulose solution directly into the stomach via oral gavage or mix it with a small amount of palatable food or wet mash.

    • Ensure the animal has free access to water, as lactulose draws water into the colon.

    • Monitor fecal output and consistency. Adjust the dose or frequency as needed to produce soft, formed stools.

Protocol 5: Administration of Propranolol for Tachycardia

  • Objective: To reduce heart rate in animals experiencing severe or symptomatic tachycardia.

  • Materials:

    • Propranolol hydrochloride solution (e.g., 1 mg/mL)

    • Syringes and needles for intravenous or subcutaneous injection

    • Heart rate monitoring equipment (e.g., telemetry, pulse oximeter)

  • Procedure:

    • Confirm severe tachycardia (e.g., >500 bpm in mice, >300 bpm in rats, or as defined by study protocol and veterinary consultation for larger animals) and assess for any signs of distress.

    • Weigh the animal for accurate dosing.

    • For acute management, a dose of 0.04-0.06 mg/kg can be administered slowly intravenously (IV) while monitoring the heart rate. For less acute situations, 0.2-1.0 mg/kg can be given subcutaneously (SC) or orally every 8 hours.

    • Continuously monitor the animal's heart rate during and after administration to assess efficacy and avoid bradycardia.

    • Observe for potential side effects such as hypotension or lethargy.

Visualizations

Signaling_Pathway This compound This compound Muscarinic_Receptors Muscarinic Acetylcholine Receptors This compound->Muscarinic_Receptors Blocks Side_Effects Side Effects: - Xerostomia - Urinary Retention - Constipation - Tachycardia - Mydriasis This compound->Side_Effects Smooth_Muscle_Contraction Smooth Muscle Contraction Muscarinic_Receptors->Smooth_Muscle_Contraction Stimulates Glandular_Secretion Glandular Secretion Muscarinic_Receptors->Glandular_Secretion Stimulates Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptors Binds to

Caption: Mechanism of action of this compound and resulting side effects.

Experimental_Workflow cluster_0 This compound Administration & Side Effect Observation cluster_1 Troubleshooting & Management Start Administer this compound Observe Observe for Side Effects (Xerostomia, Urinary Retention, etc.) Start->Observe Identify Identify Specific Side Effect Observe->Identify Supportive_Care Implement Supportive Care (e.g., Wet Mash, Hydration) Identify->Supportive_Care Pharmacological_Intervention Administer Pharmacological Intervention if Needed (e.g., Pilocarpine, Bethanechol) Supportive_Care->Pharmacological_Intervention If insufficient Monitor Monitor for Resolution and Adverse Effects Supportive_Care->Monitor If sufficient Pharmacological_Intervention->Monitor Monitor->Observe Continue Study

Caption: Experimental workflow for managing this compound-induced side effects.

Logical_Relationships cluster_SideEffects Side Effects cluster_Management Management Strategies This compound This compound Xerostomia Xerostomia This compound->Xerostomia Urinary_Retention Urinary Retention This compound->Urinary_Retention Constipation Constipation This compound->Constipation Tachycardia Tachycardia This compound->Tachycardia Wet_Mash Wet Mash Xerostomia->Wet_Mash Managed by Pilocarpine Pilocarpine Xerostomia->Pilocarpine Managed by Bethanechol Bethanechol Urinary_Retention->Bethanechol Managed by Constipation->Wet_Mash Managed by Lactulose Lactulose Constipation->Lactulose Managed by Propranolol Propranolol Tachycardia->Propranolol Managed by

Caption: Logical relationships between this compound, its side effects, and management.

References

Propantheline Stability in DMSO and Other Cryoprotectants: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of propantheline in dimethyl sulfoxide (DMSO) and other common cryoprotectants. Understanding the stability of this compound in these solvents is critical for ensuring the integrity and reliability of experimental results in drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing stock solutions of this compound bromide.

Q2: What are the recommended storage conditions and shelf-life for this compound solutions in DMSO?

A2: While specific quantitative stability data for this compound in DMSO is not extensively published, general recommendations for small molecule stability in DMSO can be followed. For short-term storage, solutions can be kept at 4°C for up to a few days. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation. It is best practice to prepare fresh solutions for sensitive experiments.

Q3: What are the known degradation products of this compound?

A3: The primary degradation products of this compound are xanthanoic acid and xanthone, which result from the hydrolysis of the ester linkage in the this compound molecule.

Q4: Is this compound stable in other cryoprotectants like glycerol or ethylene glycol?

A4: There is limited specific data available on the stability of this compound in glycerol or ethylene glycol. The stability would likely depend on factors such as water content, temperature, and storage duration. It is recommended to perform a stability study to determine the suitability of these cryoprotectants for your specific application.

Q5: How can I determine the stability of my this compound solution?

A5: You can perform a stability study by subjecting your this compound solution to your intended storage and experimental conditions over a period of time. At various time points, you can analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to quantify the amount of intact this compound and detect any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of this compound in the stock or working solution.1. Prepare a fresh stock solution of this compound. 2. Perform a stability check on your existing stock solution using HPLC or NMR. 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitate observed in the solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh solution at a slightly lower concentration. 3. Ensure vials are properly sealed to prevent solvent evaporation.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.1. Identify the degradation products by comparing with reference standards of known degradants (xanthanoic acid, xanthone) or by using mass spectrometry (MS) coupled with HPLC. 2. Adjust storage conditions (e.g., lower temperature, protection from light) to minimize degradation.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 10 mg/mL stock solution of this compound bromide in DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis or an appropriate deuterated solvent for NMR analysis.

  • Analyze the samples using a validated stability-indicating HPLC or NMR method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Analysis: Monitor the peak area of this compound and any new peaks that appear, which may correspond to degradation products.

NMR Spectroscopy for Degradation Analysis
  • Solvent: Deuterated DMSO (DMSO-d6).

  • Analysis: Acquire a proton (¹H) NMR spectrum of the fresh and stressed samples. The degradation can be monitored by observing the decrease in the intensity of characteristic this compound peaks and the appearance of new peaks corresponding to degradation products.

Data Presentation

While specific quantitative data for this compound stability in cryoprotectants is limited, the following table provides a template for how to present data from a stability study.

Table 1: Hypothetical Stability of this compound (10 mg/mL) in DMSO at Different Temperatures

Storage TemperatureTime Point% this compound Remaining (HPLC)
Room Temperature (25°C) 0 hours100%
24 hours95%
7 days80%
Refrigerated (4°C) 0 hours100%
7 days98%
30 days92%
Frozen (-20°C) 0 hours100%
30 days99%
90 days97%

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_storage Stability Study (Storage Conditions) cluster_analysis Analysis cluster_results Results prep Prepare this compound Stock Solution in Cryoprotectant acid Acid Hydrolysis prep->acid Forced Degradation base Base Hydrolysis prep->base Forced Degradation oxidation Oxidation prep->oxidation Forced Degradation thermal Thermal prep->thermal Forced Degradation photo Photolysis prep->photo Forced Degradation rt Room Temperature prep->rt Stability Study fridge 4°C prep->fridge Stability Study freezer -20°C / -80°C prep->freezer Stability Study analysis Analyze Samples at Different Time Points (HPLC / NMR) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis rt->analysis fridge->analysis freezer->analysis results Determine % Degradation and Identify Degradants analysis->results degradation_pathway cluster_products Degradation Products This compound This compound hydrolysis Hydrolysis (Acid, Base, or Thermal Stress) This compound->hydrolysis degradation_products Degradation Products xanthanoic_acid Xanthanoic Acid hydrolysis->xanthanoic_acid other_product Other Minor Degradants

Technical Support Center: Propantheline Experimental Protocols & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing variability in experimental results involving propantheline. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Troubleshooting Guides

Issue 1: Low or Inconsistent Bioavailability in In Vivo Studies

Q: We are observing highly variable and generally low plasma concentrations of this compound after oral administration in our animal models. What are the potential causes and how can we improve our results?

A: Low and variable oral bioavailability is a known characteristic of this compound, a quaternary ammonium compound. Several factors can contribute to this issue.

Potential Causes & Solutions:

  • Food Effect: The presence of food can significantly reduce the oral bioavailability of this compound.[1][2] It is hypothesized that interactions with food components and bile micelles in the fed state decrease the fraction of unbound drug available for absorption.[3]

    • Recommendation: Administer this compound to fasted animals. A standardized fasting period (e.g., overnight fasting with free access to water) should be implemented across all study groups to ensure consistency.

  • First-Pass Metabolism: this compound undergoes extensive first-pass metabolism in the liver and potentially in the gastrointestinal tract, which significantly reduces the amount of active drug reaching systemic circulation.[4][5]

    • Recommendation: While challenging to circumvent with oral administration, understanding the metabolic profile can aid in data interpretation. Consider co-administering with a known inhibitor of relevant metabolizing enzymes in exploratory studies to assess the impact of first-pass metabolism, though this would not be part of a standard bioavailability protocol.

  • Poor Permeability: As a quaternary ammonium compound, this compound is fully ionized and has low lipid solubility, leading to poor permeability across the gastrointestinal membrane.

    • Recommendation: Investigate the use of formulation strategies to enhance absorption. This could include the use of permeation enhancers, although their effects would need to be carefully validated. For initial proof-of-concept studies where oral administration is not the primary focus, parenteral administration (e.g., intravenous) can be used to establish a baseline for systemic exposure.

  • Drug Formulation and Dissolution: The dissolution rate of the this compound formulation can impact its absorption. Inconsistent dissolution can lead to variable absorption rates.

    • Recommendation: Ensure the use of a well-characterized and consistent formulation. If preparing your own formulations, validate the dissolution properties in vitro before in vivo studies.

Quantitative Data on Bioavailability:

ParameterConditionValueReference
Oral BioavailabilityHumans10-25%
Systemic Availability (Oral vs. IV)HumansLow
Effect of Food on AbsorptionHumansReduces Bioavailability
Issue 2: Degradation of this compound in Experimental Samples

Q: We suspect that our this compound samples are degrading during preparation or storage, leading to inconsistent results in our assays. How can we prevent this?

A: this compound is susceptible to hydrolysis, especially in neutral to alkaline conditions, which can lead to the formation of inactive degradation products like xanthene-9-carboxylic acid.

Potential Causes & Solutions:

  • pH of Solutions: this compound is more stable in acidic conditions and degrades in neutral or alkaline solutions.

    • Recommendation: Maintain the pH of all aqueous solutions containing this compound below 5.0. Use appropriate buffers (e.g., phosphate or citrate buffers) to control the pH during sample preparation and analysis.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

    • Recommendation: Prepare and store this compound solutions at low temperatures (2-8°C) or frozen (-20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles.

  • Enzymatic Degradation in Biological Matrices: Plasma esterases can contribute to the degradation of this compound.

    • Recommendation: When working with plasma samples, collect blood in tubes containing an esterase inhibitor (e.g., sodium fluoride). Process the samples at low temperatures and analyze them as soon as possible.

Quantitative Data on Stability:

ConditionObservationReference
Alkaline pHRapid hydrolysis to xanthene-9-carboxylic acid
Human Plasma (37°C)~50% degradation within 30 minutes
Issue 3: Inconsistent Results in In Vitro Anticholinergic Assays

Q: Our in vitro assays (e.g., bladder smooth muscle contraction) are showing variable dose-response curves for this compound. How can we improve the reproducibility of these experiments?

A: Variability in in vitro assays can arise from several factors related to the experimental setup and tissue handling.

Potential Causes & Solutions:

  • Tissue Viability and Handling: The health and handling of the isolated tissue are critical for consistent responses.

    • Recommendation: Ensure that the Krebs solution is continuously aerated with carbogen (95% O2, 5% CO2) to maintain physiological pH and oxygenation. Handle the tissue gently to avoid damage and allow for an adequate equilibration period before starting the experiment.

  • Drug-Receptor Interactions: Ensure sufficient incubation time for this compound to reach equilibrium with the muscarinic receptors.

    • Recommendation: Standardize the pre-incubation time with this compound before adding the agonist (e.g., acetylcholine or carbachol).

  • Cumulative Dosing Effects: Improper washing between doses can lead to the accumulation of the drug or agonist, affecting subsequent responses.

    • Recommendation: Implement a consistent and thorough washing protocol between doses to ensure that the tissue returns to its baseline state.

  • Tachyphylaxis: Repeated stimulation of the tissue with an agonist can sometimes lead to a diminished response over time (tachyphylaxis).

    • Recommendation: If tachyphylaxis is suspected, perform control experiments to assess the stability of the agonist response over the duration of the experiment. Consider increasing the time between agonist additions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a competitive antagonist of acetylcholine at muscarinic receptors. By blocking these receptors, it reduces the effects of parasympathetic nervous system stimulation, leading to decreased smooth muscle contraction and glandular secretions. It can also have a direct relaxing effect on smooth muscle.

Q2: What are the main degradation products of this compound and how can they be monitored? A2: The primary degradation product of this compound through hydrolysis is xanthene-9-carboxylic acid. This and other potential degradation products can be monitored using High-Performance Liquid Chromatography (HPLC), often with UV or mass spectrometry detection.

Q3: Are there any significant drug interactions to be aware of when conducting experiments with this compound? A3: Yes, this compound can interact with other drugs, which may affect its activity. Co-administration with other anticholinergic drugs can lead to additive effects. It can also affect the absorption of other drugs by slowing gastric emptying. Always review potential drug interactions when designing co-administration studies.

Q4: What is a typical dose range for this compound in preclinical animal studies? A4: The dose will vary depending on the animal model, the route of administration, and the specific experimental endpoint. It is crucial to perform a dose-response study to determine the optimal dose for your specific experiment. Published studies can provide a starting point, but empirical determination is recommended.

Experimental Protocols

Protocol 1: In Vitro Assessment of Anticholinergic Activity (Isolated Guinea Pig Ileum)

This protocol is adapted from studies assessing the anticholinergic activity of compounds on smooth muscle contraction.

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional guidelines.

    • Isolate a section of the terminal ileum and place it in oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11).

    • Clean the ileum segment of adhering mesenteric tissue and cut it into 2-3 cm long pieces.

  • Experimental Setup:

    • Suspend each ileum segment in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Procedure:

    • Obtain a cumulative concentration-response curve for an agonist such as carbachol (e.g., 10⁻⁹ to 10⁻⁵ M).

    • Wash the tissue repeatedly until the baseline tension is restored.

    • Incubate the tissue with a specific concentration of this compound for a predetermined time (e.g., 20-30 minutes).

    • In the presence of this compound, repeat the cumulative concentration-response curve for carbachol.

    • A rightward shift in the concentration-response curve indicates competitive antagonism.

Protocol 2: Quantification of this compound in Plasma by HPLC

This protocol provides a general framework for the analysis of this compound in plasma. Method optimization and validation are essential.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma sample, add an internal standard.

    • Add 1 mL of a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

    • Vortex for 1-2 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 25 mM ammonium acetate, pH adjusted to 4.0 with acetic acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) or Mass Spectrometry (MS) for higher sensitivity and specificity.

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve using blank plasma spiked with known concentrations of this compound and the internal standard.

    • Quantify the this compound concentration in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Visualizations

propantheline_pathway cluster_legend Legend acetylcholine Acetylcholine muscarinic_receptor Muscarinic Receptor (M1, M2, M3) acetylcholine->muscarinic_receptor Binds This compound This compound This compound->muscarinic_receptor Blocks g_protein G-Protein (Gq/11, Gi/o) muscarinic_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates (Gq) ac Adenylyl Cyclase (AC) g_protein->ac Inhibits (Gi) pip2 PIP2 plc->pip2 Hydrolyzes camp cAMP ac->camp ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc PKC Activation dag->pkc response Physiological Response (e.g., Smooth Muscle Contraction, Glandular Secretion) camp->response Decreased Response ca_release->response pkc->response inhibition Inhibition key_activation Activation key_inhibition Inhibition a_edge i_edge

Caption: this compound's anticholinergic signaling pathway.

experimental_workflow start Start: Define Experimental Question lit_review Literature Review & Protocol Design start->lit_review in_vitro_prep In Vitro Preparation (e.g., Tissue Isolation, Cell Culture) lit_review->in_vitro_prep in_vivo_prep In Vivo Preparation (e.g., Animal Acclimation, Fasting) lit_review->in_vivo_prep formulation This compound Formulation & QC lit_review->formulation in_vitro_assay In Vitro Assay (e.g., Muscle Bath) in_vitro_prep->in_vitro_assay dosing Dosing/ Treatment in_vivo_prep->dosing formulation->dosing dosing->in_vitro_assay in_vivo_sampling In Vivo Sampling (e.g., Blood Collection) dosing->in_vivo_sampling data_analysis Data Analysis & Interpretation in_vitro_assay->data_analysis sample_processing Sample Processing & Storage in_vivo_sampling->sample_processing analysis Analytical Quantification (e.g., HPLC) sample_processing->analysis analysis->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for this compound studies.

troubleshooting_workflow start Problem: Inconsistent Experimental Results check_bioavailability Low or Variable In Vivo Bioavailability? start->check_bioavailability check_degradation Suspected Sample Degradation? check_bioavailability->check_degradation No food_effect Check Fasting Protocol check_bioavailability->food_effect Yes check_in_vitro Inconsistent In Vitro Results? check_degradation->check_in_vitro No ph_stability Check pH of Solutions (Maintain < 5.0) check_degradation->ph_stability Yes tissue_handling Review Tissue Handling & Viability check_in_vitro->tissue_handling Yes formulation_issue Verify Formulation & Dissolution food_effect->formulation_issue permeability_issue Consider Permeability & First-Pass Effects formulation_issue->permeability_issue temp_stability Verify Storage Temperature ph_stability->temp_stability enzyme_degradation Use Esterase Inhibitors for Plasma Samples temp_stability->enzyme_degradation analytical_method Validate Analytical Method for Degradants enzyme_degradation->analytical_method protocol_consistency Ensure Consistent Incubation & Wash Steps tissue_handling->protocol_consistency reagent_quality Check Reagent Quality & Concentration protocol_consistency->reagent_quality

Caption: Troubleshooting workflow for this compound experiments.

References

identifying and minimizing propantheline artifacts in electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing propantheline in electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and minimize potential artifacts in your recordings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic quaternary ammonium compound that acts as a non-specific competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] It also exerts a direct relaxing effect on smooth muscle.[2] By blocking mAChRs, this compound inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, leading to reduced glandular secretions and decreased smooth muscle contractions.[1] Due to its chemical structure, it does not readily cross the blood-brain barrier, minimizing direct central nervous system effects at typical doses.

Q2: Why am I seeing changes in my baseline recording after applying this compound?

A2: this compound, as a muscarinic antagonist, can cause physiological effects that manifest as changes in your baseline recording. If your preparation has endogenous cholinergic tone, this compound can alter the resting membrane potential, neuronal firing rate, or synaptic activity. For example, in tissues where acetylcholine has a tonic inhibitory effect, applying this compound could lead to an increase in spontaneous firing.

Q3: Can this compound directly interfere with my recording electrodes?

A3: There is no direct evidence to suggest that this compound chemically interacts with standard Ag/AgCl electrodes to produce artifacts. The observed effects are most likely physiological, resulting from its action on muscarinic receptors in the biological preparation.

Q4: How can I be sure the effects I'm seeing are due to this compound and not some other issue?

A4: A well-designed experiment with proper controls is crucial. This includes recording a stable baseline before drug application, performing a washout to see if the effect is reversible, and using a vehicle control (the solution used to dissolve this compound, without the drug). Additionally, trying a different muscarinic antagonist can help confirm that the observed effect is due to mAChR blockade.

Q5: What are some alternatives to this compound for my experiments?

A5: If this compound is causing undesirable effects, you might consider other muscarinic antagonists. Common alternatives include atropine, glycopyrrolate, and pirenzepine.[3][4] The choice of alternative will depend on the specific requirements of your experiment, such as the desired receptor subtype selectivity and duration of action.

Troubleshooting Guide

Issue: Unexplained shift in baseline firing rate or membrane potential after this compound application.

Possible Cause Troubleshooting Steps
Endogenous Cholinergic Tone 1. Confirm the effect is drug-related: Perform a washout. If the baseline returns to pre-drug levels, the effect is likely due to this compound. 2. Use a positive control: Apply a known muscarinic agonist (e.g., carbachol) before this compound to confirm the presence of functional muscarinic receptors in your preparation. 3. Consider the preparation: Be aware of the potential for spontaneous acetylcholine release in your tissue slice or cell culture.
Concentration-Related Off-Target Effects 1. Perform a dose-response curve: Determine the lowest effective concentration of this compound to minimize potential off-target effects. 2. Consult the literature: Check for known off-target effects of this compound at the concentrations you are using.

Issue: Altered synaptic responses after this compound application.

Possible Cause Troubleshooting Steps
Presynaptic or Postsynaptic Muscarinic Receptor Blockade 1. Isolate the effect: Use paired-pulse stimulation to investigate potential presynaptic effects. A change in the paired-pulse ratio after this compound application may suggest a presynaptic mechanism. 2. Direct agonist application: Apply an agonist directly to the postsynaptic cell to assess changes in its response. 3. Analyze miniature synaptic currents: Record miniature excitatory or inhibitory postsynaptic currents (mEPSCs or mIPSCs) to differentiate between presynaptic (frequency change) and postsynaptic (amplitude change) effects.

Quantitative Data Summary

The following table summarizes the electrophysiological effects of muscarinic antagonists. While specific data for this compound is limited in the literature, the effects of other non-specific antagonists like atropine provide a good reference for expected outcomes.

Parameter Muscarinic Antagonist Effect Model System Reference
Neuronal ExcitabilityAtropineIncreased firing frequencyCultured Cortical Neurons
Synaptic TransmissionAtropineIncreased spontaneous EPSC frequency and amplitudeCultured Cortical Neurons
N-wave Depression (pA2 value)Atropine8.9Guinea-pig olfactory cortex slice
Sinus Cycle LengthAtropineShortenedHuman subjects
Sinoatrial Conduction TimeAtropineShortenedHuman subjects
Atrial Effective Refractory PeriodAtropineShortenedHuman subjects
Heart RateThis compoundIncreased from 43.2 to 77.3 beats/minHuman subjects with neurocardiogenic syncope
Mean Arterial PressureThis compoundIncreased from 42.2 to 81.3 mmHgHuman subjects with neurocardiogenic syncope

Experimental Protocols

Protocol 1: Identifying this compound's Effect on Baseline Neuronal Activity

  • Preparation: Prepare your cell culture or tissue slice for whole-cell patch-clamp recording.

  • Obtain a Stable Baseline: Establish a stable whole-cell recording and monitor baseline activity (e.g., resting membrane potential, spontaneous firing rate) for at least 5-10 minutes.

  • Vehicle Control: Perfuse the chamber with the vehicle solution (the solvent for this compound) for 5-10 minutes. Note any changes from the initial baseline.

  • This compound Application: Perfuse the chamber with the this compound-containing solution. Start with a low concentration and increase it stepwise if necessary. Record the activity for 10-15 minutes at each concentration.

  • Washout: Perfuse the chamber with the drug-free external solution for at least 15-20 minutes and observe if the baseline activity returns to pre-drug levels.

  • Data Analysis: Compare the baseline parameters before, during, and after this compound application.

Protocol 2: Differentiating Pre- vs. Postsynaptic Effects of this compound

  • Establish Recording: Obtain a whole-cell voltage-clamp recording from a neuron and evoke synaptic currents by stimulating an afferent pathway.

  • Paired-Pulse Facilitation/Depression: Deliver paired stimuli at a short interval (e.g., 50 ms) and record the amplitudes of the two synaptic responses. Calculate the paired-pulse ratio (PPR = Amplitude2 / Amplitude1).

  • Baseline and Vehicle: Record a stable baseline of evoked responses and PPR for 5-10 minutes, followed by a 5-10 minute application of the vehicle control.

  • This compound Application: Apply this compound and record the evoked responses and PPR for 10-15 minutes.

  • Washout: Perform a washout with drug-free solution.

  • Data Analysis: A significant change in the PPR in the presence of this compound suggests a presynaptic site of action. A change in the amplitude of the first response without a change in PPR points towards a postsynaptic effect.

Visualizations

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds to G_protein G-protein mAChR->G_protein Activates Effector Effector Protein (e.g., Ion Channel, Enzyme) G_protein->Effector Modulates Response Cellular Response Effector->Response Leads to This compound This compound This compound->mAChR Blocks

Caption: this compound's mechanism of action.

Experimental_Workflow Start Start Experiment Baseline Record Stable Baseline (5-10 min) Start->Baseline Vehicle Apply Vehicle Control (5-10 min) Baseline->Vehicle This compound Apply this compound (10-15 min) Vehicle->this compound Washout Washout with ACSF (15-20 min) This compound->Washout Analysis Analyze Data Washout->Analysis End End Analysis->End

Caption: Workflow for artifact identification.

Troubleshooting_Tree Start Change in Electrophysiological Signal with this compound IsReversible Is the effect reversible upon washout? Start->IsReversible IsDoseDependent Is the effect dose-dependent? IsReversible->IsDoseDependent Yes NonDrugEffect Artifact is likely not due to this compound. Check rig stability, grounding, etc. IsReversible->NonDrugEffect No PhysiologicalEffect Likely a physiological effect of muscarinic antagonism. IsDoseDependent->PhysiologicalEffect Yes IsDoseDependent->NonDrugEffect No OptimizeConcentration Optimize concentration. Use lowest effective dose. PhysiologicalEffect->OptimizeConcentration ConsiderAlternatives Consider alternative muscarinic antagonists. OptimizeConcentration->ConsiderAlternatives

Caption: Troubleshooting decision tree.

References

propantheline hydrolysis rate at different pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with propantheline, focusing on its hydrolysis at different pH and temperature conditions. Understanding the stability of this compound is critical for accurate experimental design, formulation development, and ensuring the integrity of research data.

Hydrolysis Rate of this compound

This compound bromide is an ester and is therefore susceptible to hydrolysis, a chemical breakdown in the presence of water. This degradation is significantly influenced by both pH and temperature. The primary hydrolysis products of this compound are xanthene-9-carboxylic acid and (2-hydroxyethyl)diisopropylmethylammonium bromide.

The rate of hydrolysis is catalyzed by hydroxyl ions, meaning the degradation of this compound is more rapid in alkaline conditions. A detailed study of this compound's degradation kinetics under various pH and temperature conditions has been performed, providing valuable insights into its stability profile. The activation energy for this hydrolysis has been determined to be 20.77 kcal mol⁻¹[1].

Data on this compound Hydrolysis Rates

The following tables summarize the pseudo-first-order rate constants (k) and half-lives (t½) for this compound hydrolysis at various pH values and temperatures.

Note: The following data is illustrative and based on typical ester hydrolysis behavior. For precise experimental values, it is highly recommended to consult the full study by Abd El-Rahman et al. (2015) in Talanta, Volume 132, Pages 52-58, or to determine these values experimentally under your specific conditions.

Table 1: Effect of pH on this compound Hydrolysis at a Constant Temperature (e.g., 25°C)

pHPseudo-First-Order Rate Constant (k) (s⁻¹)Half-life (t½) (hours)
3.0Illustrative Value (e.g., 1.0 x 10⁻⁸)Illustrative Value (e.g., 1925)
5.0Illustrative Value (e.g., 1.0 x 10⁻⁷)Illustrative Value (e.g., 192.5)
7.0Illustrative Value (e.g., 1.0 x 10⁻⁶)Illustrative Value (e.g., 19.25)
9.0Illustrative Value (e.g., 1.0 x 10⁻⁴)Illustrative Value (e.g., 0.19)
11.0Illustrative Value (e.g., 1.0 x 10⁻²)Illustrative Value (e.g., 0.0019)

Table 2: Effect of Temperature on this compound Hydrolysis at a Constant pH (e.g., pH 9)

Temperature (°C)Pseudo-First-Order Rate Constant (k) (s⁻¹)Half-life (t½) (minutes)
25Illustrative Value (e.g., 1.0 x 10⁻⁴)Illustrative Value (e.g., 115.5)
37Illustrative Value (e.g., 4.5 x 10⁻⁴)Illustrative Value (e.g., 25.7)
50Illustrative Value (e.g., 1.8 x 10⁻³)Illustrative Value (e.g., 6.4)
60Illustrative Value (e.g., 4.9 x 10⁻³)Illustrative Value (e.g., 2.4)

Experimental Protocols

A detailed methodology for determining the hydrolysis rate of this compound is crucial for obtaining reliable and reproducible results.

Key Experiment: Determining this compound Hydrolysis Rate by HPLC

Objective: To quantify the rate of this compound hydrolysis at a specific pH and temperature.

Materials:

  • This compound bromide reference standard

  • High-purity water

  • Buffer solutions of desired pH (e.g., phosphate, borate)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Constant temperature bath or incubator

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound bromide in a suitable solvent (e.g., water or methanol) at a known concentration.

    • Prepare buffer solutions at the desired pH values. Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment.

  • Hydrolysis Experiment:

    • In a series of vials, add a known volume of the this compound stock solution to the pre-heated buffer solution at the desired temperature.

    • The final concentration of this compound should be suitable for HPLC analysis.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the hydrolysis reaction by adding the aliquot to a quenching solution (e.g., an acidic solution or a solvent like acetonitrile) to prevent further degradation.

    • Store the quenched samples at a low temperature (e.g., 4°C) until HPLC analysis.

  • HPLC Analysis:

    • Develop and validate an HPLC method capable of separating this compound from its degradation products. A C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) is a common starting point.

    • Set the UV detector to a wavelength where this compound has maximum absorbance.

    • Inject the quenched samples and a series of calibration standards into the HPLC system.

    • Record the peak area of the this compound peak for each sample.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of this compound remaining at each time point.

    • Plot the natural logarithm of the this compound concentration versus time.

    • If the plot is linear, the hydrolysis follows pseudo-first-order kinetics. The slope of the line will be equal to the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Caption: Experimental workflow for determining this compound hydrolysis rate.

Troubleshooting and FAQs

Q1: My this compound solution is degrading faster than expected. What could be the cause?

A1:

  • Incorrect pH: this compound degrades rapidly in alkaline conditions. Verify the pH of your solution using a calibrated pH meter. Buffers can lose their capacity over time, so ensure they are freshly prepared.

  • Elevated Temperature: Higher temperatures significantly accelerate the hydrolysis rate. Check the temperature of your storage and experimental conditions.

  • Contamination: The presence of certain metal ions or microbial contamination can potentially catalyze the degradation. Use high-purity water and reagents, and ensure sterile conditions if necessary.

Q2: I am not seeing a linear plot of ln[this compound] vs. time. What does this mean?

A2:

  • Complex Reaction Kinetics: While hydrolysis often follows pseudo-first-order kinetics, other factors could be at play, leading to more complex reaction orders. This could be due to the involvement of intermediates or parallel degradation pathways.

  • Analytical Issues: Inconsistent sample preparation, injection volume, or HPLC system instability can lead to non-linear data. Ensure your analytical method is robust and validated.

  • Saturation of Detector: If the initial concentration of this compound is too high, it might saturate the HPLC detector, leading to non-linear responses. Dilute your samples to be within the linear range of your calibration curve.

Q3: How can I minimize this compound hydrolysis during my experiments?

A3:

  • Work at a lower pH: If your experimental conditions allow, working in a slightly acidic to neutral pH range (pH 4-6) will significantly slow down the hydrolysis.

  • Control the temperature: Perform experiments at the lowest feasible temperature. If possible, prepare and store solutions at refrigerated temperatures (2-8°C).

  • Use freshly prepared solutions: Prepare this compound solutions immediately before use to minimize degradation over time.

  • Consider aprotic solvents: For non-aqueous experiments, using aprotic solvents will prevent hydrolysis.

Q4: How does the Arrhenius equation relate to this compound hydrolysis?

A4: The Arrhenius equation describes the relationship between the rate constant (k) of a chemical reaction and the absolute temperature (T):

k = A * e^(-Ea/RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

By determining the rate constant at different temperatures, you can create an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy for this compound hydrolysis. This information is valuable for predicting the degradation rate at temperatures not explicitly tested and for understanding the temperature sensitivity of the molecule.

arrhenius_relationship cluster_input Experimental Data cluster_process Analysis cluster_output Calculated Parameters rate_constants Rate Constants (k) at different Temperatures (T) arrhenius_plot Arrhenius Plot (ln(k) vs. 1/T) rate_constants->arrhenius_plot activation_energy Activation Energy (Ea) arrhenius_plot->activation_energy shelf_life Shelf-life Prediction at various temperatures activation_energy->shelf_life

Caption: Relationship between experimental data and shelf-life prediction.

References

Technical Support Center: The Impact of Propantheline on Cell Viability and Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of propantheline in cell viability and cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic quaternary ammonium compound that acts as a competitive antagonist of acetylcholine at muscarinic receptors (mAChRs) in the peripheral nervous system.[1] By blocking these receptors, it inhibits parasympathetic nerve impulses, leading to reduced smooth muscle contractions and glandular secretions.[1] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, making it primarily active on peripheral cholinergic systems.[1]

Q2: How might this compound, as a muscarinic antagonist, affect cell viability and proliferation?

Muscarinic receptors are known to be expressed in various cancer cell lines and can play a role in cell proliferation and survival. The effect of muscarinic receptor modulation is complex and can be cell-type dependent. While some studies suggest that activation of certain muscarinic receptors can be protective against apoptosis, antagonism, as with this compound, could potentially inhibit proliferation or induce apoptosis in cells that rely on cholinergic signaling for growth. However, the specific effects of this compound on cancer cell viability are not extensively documented in publicly available literature.

Q3: Are there known IC50 values for this compound in cancer cell lines?

Currently, there is a lack of readily available and specific IC50 values for this compound across a range of cancer cell lines in the scientific literature. Researchers should determine the IC50 empirically for their specific cell line and experimental conditions.

Q4: Can this compound interfere with common colorimetric assays like the MTT assay?

While direct interference of this compound with the MTT assay has not been specifically reported, it is crucial to consider potential chemical interactions. Compounds with reducing properties can directly reduce the MTT tetrazolium salt to formazan, leading to false-positive results (increased viability).[2] As an antagonist, it is less likely that this compound itself would have strong reducing activity, but it is always recommended to include a "compound-only" control (this compound in media without cells) to check for any direct chemical reduction of the assay reagent.

Q5: Could this compound affect the results of an LDH cytotoxicity assay?

The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from damaged cells. Potential interference could occur if this compound directly inhibits or enhances LDH enzyme activity. To test for this, a control experiment can be performed where this compound is added to a known amount of LDH enzyme to see if it alters its activity.

Troubleshooting Guides

Problem 1: Unexpected Results in MTT or other Tetrazolium-Based Viability Assays
Symptom Possible Cause Recommended Solution
Higher than expected viability at high this compound concentrations (U-shaped curve) Compound Precipitation: At high concentrations, this compound may precipitate, scattering light and leading to artificially high absorbance readings.Visually inspect wells for precipitates. If present, consider lowering the maximum concentration or using a different solvent. Centrifuge the plate before reading and collect the supernatant for measurement.
Direct Reduction of MTT: this compound or its vehicle might directly reduce the MTT reagent.Run a "compound-only" control (this compound in cell-free media) at all tested concentrations. Subtract the background absorbance from your experimental wells.
Alteration of Cellular Metabolism: As a muscarinic antagonist, this compound could alter cellular metabolism, affecting the rate of MTT reduction without directly causing cell death.Corroborate MTT results with a different viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo) or a dye exclusion assay (e.g., Trypan Blue).
Lower than expected viability, even at low concentrations Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentrations used.Run a vehicle control with the highest concentration of the solvent used in your experiment. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).
Problem 2: Inconsistent Results in LDH Cytotoxicity Assays
Symptom Possible Cause Recommended Solution
Lower than expected cytotoxicity (LDH release) Inhibition of LDH Activity: this compound may directly inhibit the activity of the LDH enzyme.Perform a control experiment by adding this compound to a known amount of purified LDH to assess for direct enzyme inhibition.
Timing of Measurement: LDH release is a marker of late-stage apoptosis or necrosis. The chosen time point may be too early to detect significant cell death.Perform a time-course experiment to determine the optimal endpoint for measuring LDH release after this compound treatment.
High background LDH in control wells Serum in Media: Culture media supplemented with serum can contain endogenous LDH, leading to high background.Use a serum-free medium for the LDH assay incubation period or use a control with medium alone to subtract the background.
Problem 3: Ambiguous Results in Apoptosis Assays (e.g., Annexin V/PI)
Symptom Possible Cause Recommended Solution
Low levels of apoptosis detected, but cell viability is clearly reduced Cell Death Pathway: this compound may be inducing a non-apoptotic form of cell death, such as necrosis or autophagy.Use multiple assays to assess different cell death mechanisms. For example, combine Annexin V/PI staining with assays for caspase activation (for apoptosis) and markers of necrosis.
Difficulty distinguishing between apoptotic and necrotic cells Assay Timing: At later time points, apoptotic cells can progress to secondary necrosis, making them positive for both Annexin V and PI.Perform a time-course experiment to capture early apoptotic events where cells are Annexin V positive and PI negative.

Quantitative Data Summary

Cell Line Assay Type Incubation Time (hours) IC50 (µM) Reference
e.g., MCF-7MTT72Data not available[Internal Data]
e.g., A549MTT72Data not available[Internal Data]
e.g., HeLaXTT48Data not available[Internal Data]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for the recommended time, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the assay kit (usually around 490 nm).

Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate) and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

G Experimental Workflow for Cell Viability Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed Cells in Microplate overnight_incubation Overnight Incubation seed_cells->overnight_incubation add_this compound Add this compound (Serial Dilutions) overnight_incubation->add_this compound incubation Incubate (24-72h) add_this compound->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay incubation->apoptosis absorbance Absorbance mtt->absorbance ldh->absorbance fluorescence Fluorescence apoptosis->fluorescence luminescence Luminescence

Caption: A general experimental workflow for assessing the impact of this compound on cell viability and cytotoxicity.

G Potential Signaling Pathway of this compound's Effect on Apoptosis This compound This compound mAChR Muscarinic Acetylcholine Receptor (mAChR) This compound->mAChR Blocks g_protein G-protein Signaling mAChR->g_protein Activates downstream Downstream Effectors (e.g., PLC, PI3K/Akt) g_protein->downstream anti_apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) downstream->anti_apoptotic Upregulates pro_apoptotic Pro-Apoptotic Proteins (e.g., Bax) downstream->pro_apoptotic Inhibits caspases Caspase Activation anti_apoptotic->caspases pro_apoptotic->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A simplified diagram illustrating how this compound, by blocking muscarinic receptors, might influence apoptosis signaling pathways.

References

Validation & Comparative

A Comparative Guide: Propantheline vs. Oxybutynin in Detrusor Overactivity Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of propantheline and oxybutynin, two antimuscarinic agents used in the management of detrusor overactivity. The information presented is based on available preclinical and clinical experimental data to assist researchers and drug development professionals in their understanding of these compounds.

Mechanism of Action

Both this compound and oxybutynin are competitive antagonists of acetylcholine at muscarinic receptors. By blocking these receptors on the detrusor muscle of the bladder, they inhibit involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[1] While both drugs share this primary mechanism, differences in their receptor selectivity and additional pharmacological properties may contribute to variations in their efficacy and side effect profiles. Oxybutynin, for instance, is reported to have a higher affinity for M1 and M3 muscarinic receptor subtypes and exhibits a 10-fold greater selectivity for M3 over M2 receptors.[1]

Preclinical Data Summary

Direct comparative preclinical studies in animal models of detrusor overactivity are limited. However, in vitro studies provide valuable insights into the relative potency and effects of this compound and oxybutynin on bladder smooth muscle.

In Vitro Bladder Smooth Muscle Contractility

An in vitro study on guinea pig urinary bladder smooth muscle strips demonstrated that both this compound and oxybutynin reduce acetylcholine-induced contractions. However, oxybutynin was found to cause a significantly greater decrease in the reactivity of the bladder smooth muscle to acetylcholine compared to this compound.[2]

Muscarinic Receptor Binding Affinity

A study assessing the anticholinergic activity of various compounds on canine and rabbit urinary bladder showed that this compound bromide was a more potent muscarinic antagonist than oxybutynin. In radioligand binding assays, oxybutynin was found to be 30 to 50 times less potent than atropine, while this compound's potency was comparable to atropine.[3]

Clinical Data Summary

Several clinical trials have compared the efficacy and safety of this compound and oxybutynin in patients with detrusor overactivity and hyperreflexia. The following tables summarize the key quantitative findings from these studies.

Efficacy in Patients with Detrusor Hyperactivity
ParameterOxybutyninThis compoundPlaceboStudy
Mean Improvement (Visual Analogue Scale) 58.2%44.7%43.4%Thüroff et al. (1991)[4]
Mean Increase in Bladder Volume at First Involuntary Contraction +57.0 mL--9.7 mLThüroff et al. (1991)
Mean Increase in Maximum Cystometric Capacity +80.1 mL-+22.5 mLThüroff et al. (1991)
Efficacy in Patients with Multiple Sclerosis and Detrusor Hyperreflexia
ParameterOxybutyninThis compoundStudy
Mean Increase in Maximum Cystometric Capacity 144 +/- 115 mL35 +/- 101 mLGajewski & Awad (1986)
Patients with "Good" Symptomatic Response 67%36%Gajewski & Awad (1986)
Adverse Effects in Patients with Detrusor Hyperactivity
Adverse EffectOxybutyninThis compoundPlaceboStudy
Rate of Inquired Possible Adverse Effects 63%44%33%Thüroff et al. (1991)
Dropouts due to Adverse Effects 2 patients3 patients-Thüroff et al. (1991)

Experimental Protocols

In Vitro Guinea Pig Bladder Smooth Muscle Contractility

This protocol is based on the methodology described by Mokrý et al. (2005).

  • Tissue Preparation: Male guinea pigs are euthanized, and the urinary bladders are excised. The bladders are placed in Krebs-Henseleit solution. Longitudinal smooth muscle strips of a standardized size are prepared from the detrusor muscle.

  • Organ Bath Setup: The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The strips are connected to isometric force transducers to record contractions. An initial tension is applied to the strips, and they are allowed to equilibrate for a specified period.

  • Concentration-Response Curves: Cumulative concentration-response curves to acetylcholine (ACh) are generated to establish a baseline contractile response.

  • Drug Incubation: The muscle strips are incubated with varying concentrations of this compound or oxybutynin for a defined period.

  • Post-Incubation Concentration-Response: After incubation with the antagonist, a second cumulative concentration-response curve to ACh is generated.

  • Data Analysis: The contractile responses are measured and expressed as a percentage of the maximum response to ACh in the absence of the antagonist. The potency of the antagonists is compared by analyzing the rightward shift of the concentration-response curves.

Urodynamic Evaluation in Patients (Clinical Trial)

This protocol is a generalized representation based on the methodologies of Thüroff et al. (1991) and Gajewski & Awad (1986).

  • Patient Selection: Patients with a clinical diagnosis of detrusor overactivity or hyperreflexia, confirmed by urodynamic studies, are recruited. Exclusion criteria typically include urinary tract infections and other confounding pathologies.

  • Baseline Urodynamics: A baseline cystometrogram is performed. A catheter is inserted into the bladder, and the bladder is filled with a sterile saline solution at a constant rate. Bladder pressure and volume at the first involuntary detrusor contraction, as well as the maximum cystometric capacity, are recorded.

  • Randomization and Treatment: Patients are randomly assigned to receive oral this compound, oxybutynin, or a placebo in a double-blind manner for a specified treatment period.

  • Follow-up Evaluation: Subjective symptoms are assessed using tools like a visual analogue scale for improvement.

  • Post-Treatment Urodynamics: A follow-up cystometrogram is performed under the same conditions as the baseline measurement to objectively assess changes in bladder function.

  • Adverse Event Monitoring: Patients are monitored for the incidence and severity of adverse effects throughout the study.

  • Statistical Analysis: The data from the different treatment groups are statistically compared to determine the relative efficacy and tolerability of the interventions.

Visualizations

G cluster_0 Muscarinic Receptor Signaling in Detrusor Muscle ACH Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACH->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C DAG->PKC Ca Ca²⁺ SR->Ca Release Contraction Muscle Contraction Ca->Contraction PKC->Contraction Antagonist This compound / Oxybutynin (Antagonist) Antagonist->M3R G cluster_1 Preclinical Experimental Workflow Start Induce Detrusor Overactivity in Animal Model (e.g., SCI, Obstruction) Baseline Baseline Cystometry (Measure Bladder Pressure, Capacity, Contractions) Start->Baseline Randomize Randomize Animals into Treatment Groups Baseline->Randomize Group1 Vehicle (Control) Randomize->Group1 Group2 This compound Randomize->Group2 Group3 Oxybutynin Randomize->Group3 Administer Administer Treatment (e.g., Oral, IV) Group1->Administer Group2->Administer Group3->Administer Followup Follow-up Cystometry Administer->Followup Analysis Data Analysis and Comparison Followup->Analysis

References

A Comparative Analysis of Propantheline and Glycopyrrolate for Hyperhidrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of propantheline and glycopyrrolate in the context of hyperhidrosis treatment. The following sections detail the mechanism of action, comparative efficacy, and side effect profiles of these two anticholinergic agents, supported by available clinical data and experimental methodologies.

Mechanism of Action: Interrupting the Sweat Signal

Both this compound and glycopyrrolate are antimuscarinic agents that effectively reduce sweat production by blocking the action of acetylcholine on eccrine sweat glands.[1][2] Acetylcholine, a neurotransmitter, is the primary chemical messenger that stimulates these glands to produce sweat.[3][4] By competitively inhibiting the M3 muscarinic receptors on sweat gland cells, both drugs disrupt the signaling pathway that leads to sweat secretion.[5]

This compound bromide is a synthetic quaternary ammonium compound that acts as a non-selective acetylcholine antagonist at muscarinic receptors. Similarly, glycopyrrolate is a quaternary ammonium anticholinergic agent that competitively inhibits muscarinic receptors. An important distinction is that due to their quaternary amine structure, both molecules have limited ability to cross the blood-brain barrier, which generally results in fewer central nervous system side effects compared to tertiary amine anticholinergics.

G cluster_0 Sympathetic Nerve Terminal cluster_1 Eccrine Sweat Gland Cell cluster_2 Pharmacological Intervention Sympathetic Nerve Impulse Sympathetic Nerve Impulse Acetylcholine (ACh) Release Acetylcholine (ACh) Release Sympathetic Nerve Impulse->Acetylcholine (ACh) Release triggers Muscarinic M3 Receptor Muscarinic M3 Receptor Acetylcholine (ACh) Release->Muscarinic M3 Receptor binds to G-protein Activation G-protein Activation Muscarinic M3 Receptor->G-protein Activation activates Intracellular Signaling Cascade Intracellular Signaling Cascade G-protein Activation->Intracellular Signaling Cascade initiates Sweat Secretion Sweat Secretion Intracellular Signaling Cascade->Sweat Secretion leads to This compound / Glycopyrrolate This compound / Glycopyrrolate This compound / Glycopyrrolate->Muscarinic M3 Receptor competitively blocks

Figure 1: Acetylcholine Signaling Pathway and Anticholinergic Blockade.

Comparative Efficacy: A Look at the Data

Direct head-to-head, randomized controlled trials comparing this compound and glycopyrrolate for hyperhidrosis are limited in the published literature. However, data from individual studies and systematic reviews provide insights into their respective efficacies.

A systematic review by Cruddas et al. reported that oral this compound was associated with a 41% reduction in axillary sweating and a 16.4% reduction in palmar sweating. For glycopyrrolate, a 2012 study by Lee et al. reported a 75% reduction in perspiration with doses ranging from 2-8 mg per day. Another study on patients with compensatory hyperhidrosis found that glycopyrrolate led to a significant decrease in the Milanez de Campos scale score, indicating a reduction in the daily discomfort from sweating.

It is important to note that the efficacy of both drugs can be dose-dependent, and patient response can vary.

ParameterThis compoundGlycopyrrolate
Sweat Reduction (Axillary) 41% reduction reported in a systematic reviewData from specific studies suggest significant sweat reduction
Sweat Reduction (Palmar) 16.4% reduction reported in a systematic review-
Overall Perspiration Reduction -75% reduction reported in one study
Patient-Reported Improvement 44.7% symptom improvement in one comparative study with oxybutynin67% to 90% improvement rates in retrospective studies

Table 1: Summary of Efficacy Data for this compound and Glycopyrrolate in Hyperhidrosis

Side Effect Profiles: A Key Differentiating Factor

The use of oral anticholinergics for hyperhidrosis is often limited by their systemic side effects. The most commonly reported side effect for both this compound and glycopyrrolate is dry mouth.

A systematic review found that dry mouth was reported in 38.6% of patients taking glycopyrrolate. In one study, 27.8% of patients on glycopyrrolate experienced oral dryness. For this compound, common side effects include dry mouth, blurred vision, and constipation.

Side EffectThis compoundGlycopyrrolate
Dry Mouth Commonly reportedReported in 27.8% to 38.6% of patients in various studies
Palpitations Can cause fast or pounding heartbeatsReported in 11.1% to 17.5% of patients in different studies
Constipation Commonly reportedReported in some patients
Blurred Vision Commonly reported-
Headache Can occurReported in 2.8% to 5% of patients
Urinary Retention Can occurCan occur, especially in patients with obstructive uropathy

Table 2: Common Side Effects of Oral this compound and Glycopyrrolate

Experimental Protocols: Methodologies for Comparative Studies

To conduct a robust comparative study of this compound and glycopyrrolate for hyperhidrosis, a well-defined experimental protocol is essential. The following outlines a general workflow for such a clinical trial.

G cluster_0 Phase 1: Screening and Baseline cluster_1 Phase 2: Randomization and Treatment cluster_2 Phase 3: Follow-up and Data Collection cluster_3 Phase 4: Data Analysis A Patient Recruitment (Primary Hyperhidrosis Diagnosis) B Informed Consent A->B C Baseline Assessment: - Gravimetric Sweat Measurement - HDSS (Hyperhidrosis Disease Severity Scale) - DLQI (Dermatology Life Quality Index) B->C D Randomization E Group A: Oral this compound (Titrated Dose) D->E F Group B: Oral Glycopyrrolate (Titrated Dose) D->F G Group C: Placebo D->G H Weekly Follow-up: - Side Effect Monitoring - Dose Adjustments E->H F->H G->H I End-of-Study Assessment (e.g., 4 weeks): - Repeat Gravimetric Measurement - Repeat HDSS and DLQI H->I J Statistical Analysis: - Compare changes in sweat rate - Compare changes in HDSS/DLQI - Analyze side effect incidence I->J

Figure 2: General Experimental Workflow for a Comparative Clinical Trial.
Key Methodologies:

  • Gravimetric Analysis: This is a standard quantitative method to measure sweat production. Pre-weighed filter paper is applied to the affected area (e.g., axilla, palm) for a specific duration (e.g., 5 minutes). The paper is then re-weighed to determine the amount of sweat produced.

  • Hyperhidrosis Disease Severity Scale (HDSS): A patient-reported outcome measure where patients rate the severity of their hyperhidrosis on a scale of 1 to 4, with 1 indicating that sweating is never noticeable and never interferes with daily activities, and 4 indicating that sweating is intolerable and always interferes with daily activities.

  • Dermatology Life Quality Index (DLQI): A 10-item questionnaire that assesses the impact of a skin condition on a patient's quality of life over the past week.

Conclusion

Both this compound and glycopyrrolate are effective oral anticholinergic treatments for hyperhidrosis, with a similar mechanism of action. The available data suggests that glycopyrrolate may offer a greater reduction in overall perspiration, though direct comparative evidence is lacking. The choice between these agents in a clinical or research setting may be guided by their side effect profiles, with glycopyrrolate having a more extensively documented profile in recent literature. Future head-to-head randomized controlled trials are needed to provide a definitive comparison of their efficacy and safety for the treatment of hyperhidrosis.

References

Propantheline's Efficacy in Preclinical Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of propantheline's performance against other therapeutic agents in established preclinical disease models. The data presented is compiled from published experimental studies, offering insights into the validation of this compound's therapeutic effects and its relative potency. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and drug development efforts.

Comparative Efficacy of this compound

This compound, a synthetic quaternary ammonium anticholinergic agent, exerts its effects by competitively inhibiting acetylcholine at muscarinic receptors. This action leads to a reduction in smooth muscle contractions and glandular secretions. The following tables summarize the quantitative data from preclinical studies, comparing this compound to other agents in models of gastric ulcer and altered gastrointestinal motility.

Gastric Ulcer Disease Model

A study utilizing a stress-induced gastric ulcer model in rats demonstrated the potent anti-ulcer activity of this compound bromide. The table below compares its efficacy to that of cimetidine, a histamine H2-receptor antagonist, and thiopropazate hydrochloride, a tranquilizer.

CompoundRelative Potency (Anti-ulcer Activity)Key Findings
This compound Bromide 1 (Reference)Demonstrated dose-dependent inhibition of gastric ulceration.
Cimetidine44 times less potent than this compoundShowed a dose-dependent anti-ulcer effect. A combination with this compound resulted in a synergistic potentiation of anti-ulcer activity.[1]
Thiopropazate Hydrochloride10 times less potent than this compoundExhibited dose-dependent inhibition of ulcer formation. A combination with this compound also produced significant synergistic effects.[1]
Gastrointestinal Motility Model

In a study assessing gastrointestinal transit time in rodents, this compound was compared with morphine (an opioid agonist known to cause constipation) and metoclopramide (a prokinetic agent). The results highlight this compound's ability to slow intestinal motility.

CompoundEffect on Gastrointestinal Transit TimeAnimal Model
This compound Bromide Increased (dose-dependent) Rats and Mice
Morphine SulfateIncreased (dose-dependent)Rats and Mice
Metoclopramide HydrochlorideDecreasedRats and Mice

Experimental Protocols

Detailed methodologies for the key experimental models cited in this guide are provided below. These protocols are essential for reproducing and building upon the existing research.

Stress-Induced Gastric Ulcer Model in Rats

This model is designed to induce gastric lesions through forced exertion, mimicking the physiological stress that can lead to ulcer formation.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Housing and Acclimation: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimated for at least one week before the experiment.

  • Fasting: Prior to the induction of stress, rats are fasted for 24 hours but have free access to water.

  • Drug Administration: Test compounds (e.g., this compound, cimetidine) or vehicle are administered intragastrically (p.o.) at various doses.

  • Stress Induction: Gastric ulcers are induced by subjecting the rats to forced exertion, such as swimming in a water tank until exhaustion.

  • Euthanasia and Tissue Collection: Following the stress period, animals are euthanized, and their stomachs are removed.

  • Ulcer Assessment: The stomachs are opened along the greater curvature, and the gastric mucosa is examined for the presence and severity of ulcers. The number and size of ulcers are recorded to calculate an ulcer index.

Pyloric Ligation-Induced Gastric Ulcer Model in Rats

This model induces gastric ulcers by allowing the accumulation of gastric acid and pepsin following the ligation of the pyloric sphincter.

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Fasting: Animals are fasted for 24-48 hours before the procedure, with access to water.

  • Surgical Procedure:

    • Anesthesia is induced (e.g., with ether or a suitable injectable anesthetic).

    • A midline abdominal incision is made to expose the stomach.

    • The pyloric end of the stomach is carefully ligated with a silk suture, ensuring that the blood supply is not compromised.

    • The abdominal wall is then sutured.

  • Post-Operative Care: Animals are kept in individual cages and deprived of food and water for the duration of the experiment (typically 4-19 hours).

  • Drug Administration: Test compounds can be administered either before or after the pyloric ligation, depending on the study design.

  • Euthanasia and Sample Collection: After the designated time, the animals are euthanized. The stomach is dissected, and the gastric contents are collected to measure volume, pH, and total acidity.

  • Ulcer Evaluation: The stomach is opened, and the mucosal surface is examined for ulcers, which are typically scored based on their number and severity.

Gastrointestinal Transit (Charcoal Meal) Model in Rodents

This model assesses the rate of gastric emptying and intestinal propulsion by measuring the distance traveled by a charcoal meal through the small intestine.

  • Animal Model: Conscious rats or mice are used.

  • Fasting: Animals are fasted overnight with free access to water.

  • Drug Administration: Test compounds (e.g., this compound, morphine, metoclopramide) or vehicle are administered at a specified time before the charcoal meal.

  • Charcoal Meal Administration: A suspension of activated charcoal (e.g., 10% charcoal in 5% gum arabic) is administered orally (p.o.) via gavage.

  • Time Course: Animals are euthanized at a fixed time point after the charcoal administration (e.g., 45 minutes).

  • Measurement: The abdomen is opened, and the small intestine is carefully removed from the pylorus to the cecum. The total length of the intestine and the distance traveled by the charcoal plug from the pylorus are measured.

  • Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

Visualizations

The following diagrams, created using Graphviz, illustrate key concepts related to this compound's mechanism of action and the experimental workflows.

G cluster_0 Normal Cholinergic Signaling cluster_1 Action of this compound cluster_2 Physiological Effect ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor Binds This compound This compound M_Receptor_Blocked Muscarinic Receptor This compound->M_Receptor_Blocked Blocks Effect Reduced Smooth Muscle Contraction & Secretion ACh_No_Bind Acetylcholine ACh_No_Bind->M_Receptor_Blocked Binding Inhibited

This compound's anticholinergic mechanism of action.

G start Start fasting Animal Fasting start->fasting drug_admin Administer this compound or Vehicle fasting->drug_admin stress Induce Stress (e.g., Forced Exertion) drug_admin->stress euthanasia Euthanasia stress->euthanasia stomach_removal Stomach Removal & Examination euthanasia->stomach_removal ulcer_index Calculate Ulcer Index stomach_removal->ulcer_index end End ulcer_index->end

Workflow for the stress-induced gastric ulcer model.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Collection acclimation Animal Acclimation fasting Overnight Fasting acclimation->fasting drug_admin Drug Administration (this compound/Control) fasting->drug_admin charcoal_admin Charcoal Meal Administration drug_admin->charcoal_admin wait Wait for Fixed Time charcoal_admin->wait euthanasia Euthanasia wait->euthanasia dissection Small Intestine Dissection euthanasia->dissection measurement Measure Total Length & Charcoal Travel Distance dissection->measurement calculation Calculate % Transit measurement->calculation

Experimental workflow for the GI transit model.

References

head-to-head comparison of propantheline and atropine on muscarinic receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of propantheline and atropine, two non-selective muscarinic receptor antagonists. The information presented herein is intended to support research and development efforts by offering a clear perspective on their relative performance based on experimental data.

Introduction

This compound and atropine are both competitive antagonists of muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] While both drugs exhibit a broad blocking action across muscarinic receptor subtypes, their subtle differences in potency and clinical applications warrant a direct comparison for researchers selecting appropriate pharmacological tools.[1][2]

Quantitative Comparison of Receptor Binding and Functional Antagonism

The following tables summarize the available quantitative data for the binding affinities (Ki and IC50) and functional antagonism (pA2) of this compound and atropine at the five muscarinic receptor subtypes (M1-M5).

Binding Affinity (Ki) in nM
Compound M1 M2 M3 M4 M5
This compoundNon-selective, specific Ki values not readily available in cited literature.Non-selectiveNon-selectiveNon-selectiveNon-selective
Atropine1.27 ± 0.363.24 ± 1.162.21 ± 0.530.77 ± 0.432.84 ± 0.84
Inhibitory Concentration (IC50) in nM
Compound M1 M2 M3 M4 M5
This compoundNon-selective, specific IC50 values not readily available in cited literature.Non-selectiveNon-selectiveNon-selectiveNon-selective
Atropine2.22 ± 0.604.32 ± 1.634.16 ± 1.042.38 ± 1.073.39 ± 1.16
Functional Antagonism (pA2 Values)
Compound Tissue/Receptor pA2 Value Reference
This compoundUrinary Bladder (predominantly M3)Not readily available
AtropineHuman Colon (Circular Muscle, M3)8.72 ± 0.28[3]
Human Colon (Longitudinal Muscle, M3)8.60 ± 0.08[3]
Rat Pancreatic Acini (M2-like)9.1
Guinea Pig Atria (M2)Higher affinity than bladder/gastric fundus
Rat Lungs (M3)9.01
Rat Urinary Bladder (M3)8.36 ± 0.05
Human Umbilical Vein (M1/M3)pKB 9.67

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. The diagrams below illustrate the primary signaling pathways for each receptor subtype. Antagonists like this compound and atropine block the initiation of these pathways by preventing acetylcholine binding.

M1_M3_M5_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor Binds Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: M1, M3, and M5 Receptor Signaling Pathway.

M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in various cellular responses such as smooth muscle contraction and glandular secretion.

M2_M4_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine Receptor M2/M4 Receptor ACh->Receptor Binds Gi Gi/o Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits K_channel K⁺ Channel Gi->K_channel Activates Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Conversion Blocked PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) K_channel->Cellular_Response K⁺ Efflux Ca_channel->Cellular_Response Reduced Ca²⁺ Influx PKA->Cellular_Response Reduced Activation

Figure 2: M2 and M4 Receptor Signaling Pathway.

M2 and M4 receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity. Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as activating potassium channels and inhibiting calcium channels, resulting in hyperpolarization and reduced excitability of the cell.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize muscarinic receptor antagonists.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (from cells or tissue expressing muscarinic receptors) start->prep_membranes incubate Incubate Membranes with: - Fixed concentration of radioligand (e.g., [³H]-NMS) - Varying concentrations of test compound (this compound or Atropine) prep_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate count Quantify Radioactivity of Bound Ligand separate->count analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation count->analyze end End analyze->end

Figure 3: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the muscarinic receptor subtype of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and a range of concentrations of the unlabeled test compound (this compound or atropine). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled antagonist like atropine).

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to muscarinic receptors and can be used to determine the potency of antagonists.

Methodology:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Incubation: Incubate the membranes with a fixed concentration of a muscarinic agonist to stimulate G protein activation. Add varying concentrations of the antagonist (this compound or atropine) to measure its inhibitory effect. Include [³⁵S]GTPγS in the incubation mixture.

  • Separation: Separate the [³⁵S]GTPγS-bound G proteins from the unbound nucleotide by rapid filtration.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the antagonist concentration to determine the IC50. This can be used to calculate the antagonist's potency.

Phosphoinositide Turnover Assay

This functional assay is specific for Gq/11-coupled receptors (M1, M3, M5) and measures the accumulation of inositol phosphates, a downstream product of PLC activation.

Methodology:

  • Cell Culture and Labeling: Culture cells expressing the M1, M3, or M5 receptor and label them with [³H]-myo-inositol.

  • Incubation: Pre-incubate the labeled cells with varying concentrations of the antagonist (this compound or atropine). Then, stimulate the cells with a muscarinic agonist in the presence of LiCl (to prevent inositol monophosphate degradation).

  • Extraction: Terminate the reaction and extract the inositol phosphates.

  • Separation: Separate the different inositol phosphates using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the inositol phosphate fractions.

  • Data Analysis: Plot the agonist-stimulated inositol phosphate accumulation against the antagonist concentration to determine the antagonist's potency.

Conclusion

Both this compound and atropine are effective non-selective muscarinic receptor antagonists. Atropine has been more extensively characterized, with specific binding affinities available for all five muscarinic receptor subtypes. While quantitative data for this compound's subtype selectivity is less defined in the public domain, its clinical use supports its role as a potent anticholinergic agent. The choice between these two compounds in a research setting will depend on the specific requirements of the study, with atropine being the preferred tool when precise knowledge of receptor subtype affinity is crucial. The experimental protocols provided herein offer a foundation for further comparative studies to elucidate the subtle yet potentially significant differences in the pharmacological profiles of these two important muscarinic antagonists.

References

Validating a New Stability-Indicating HPLC Method for Propantheline Bromide Against an Existing UV-Spectrophotometric Technique

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis, the development and validation of new analytical methods are paramount to ensuring the quality, efficacy, and safety of drug products. This guide provides a comparative analysis of a newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of propantheline bromide with an established UV-spectrophotometric technique. This comparison aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance of each method, supported by experimental data.

This compound bromide is an anticholinergic agent used to treat peptic ulcers and other gastrointestinal disorders. Accurate and reliable analytical methods are crucial for its determination in bulk and pharmaceutical dosage forms. While UV-spectrophotometry is a conventional and cost-effective technique, HPLC methods, particularly those that are stability-indicating, offer enhanced specificity and sensitivity.

Comparative Analysis of Analytical Methods

The following tables summarize the validation parameters for a new stability-indicating RP-HPLC method and an existing UV-spectrophotometric method for the determination of this compound bromide. The data presented is compiled from discrete scientific studies and serves as a comparative overview.

Table 1: Comparison of Method Validation Parameters

Validation ParameterStability-Indicating RP-HPLC MethodUV-Spectrophotometric Method
Linearity Range 5-30 µg/mL10-50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 99.17% - 100.70%98.5% - 101.5%
Precision (% RSD) < 2%< 2%
Limit of Detection (LOD) 0.29 µg/mLNot Reported
Limit of Quantitation (LOQ) 0.88 µg/mLNot Reported
Specificity Stability-indicatingSusceptible to interference

Table 2: Assay of this compound Bromide in Pharmaceutical Formulation

MethodLabeled Claim (mg)Amount Found (mg)% Assay
Stability-Indicating RP-HPLC 1514.9599.67%
UV-Spectrophotometry 1514.8899.20%

Experimental Protocols

Detailed methodologies for the stability-indicating RP-HPLC and UV-spectrophotometric methods are outlined below.

1. Stability-Indicating RP-HPLC Method

This method is designed to separate and quantify this compound bromide in the presence of its degradation products, making it suitable for stability studies.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound bromide (e.g., 220 nm).

  • Sample Preparation: A stock solution of this compound bromide is prepared in a suitable solvent (e.g., methanol). Working standard solutions are prepared by diluting the stock solution with the mobile phase to fall within the linearity range. For the assay of tablets, a powder equivalent to a specific amount of this compound bromide is dissolved in the solvent, sonicated, filtered, and diluted to the desired concentration.

  • Validation Parameters:

    • Linearity: Assessed by analyzing a series of concentrations of the standard drug solution.

    • Accuracy: Determined by the standard addition method at different concentration levels (e.g., 80%, 100%, 120%).

    • Precision: Evaluated by analyzing the same sample multiple times (intraday precision) and on different days (interday precision).

    • Specificity: Confirmed by subjecting the drug to forced degradation under various stress conditions (acid, base, oxidation, thermal, and photolytic) and ensuring that the peak of the active ingredient is well-resolved from any degradation products.

2. UV-Spectrophotometric Method

This method is based on the measurement of the absorption of ultraviolet radiation by the analyte.

  • Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

  • Solvent: A suitable solvent in which the drug is soluble and stable (e.g., methanol or distilled water).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound bromide over a UV range (e.g., 200-400 nm).

  • Sample Preparation: A stock solution of this compound bromide is prepared in the chosen solvent. A series of dilutions are made to prepare working standard solutions. For tablet analysis, a quantity of powdered tablets is dissolved in the solvent, sonicated, filtered, and diluted to an appropriate concentration.

  • Validation Parameters:

    • Linearity: Established by measuring the absorbance of the working standard solutions and plotting a calibration curve of absorbance versus concentration.

    • Accuracy: Assessed by the recovery studies using the standard addition method.

    • Precision: Determined by measuring the absorbance of a single sample multiple times.

Visualizing the Methodologies

The following diagrams illustrate the experimental workflows for both the stability-indicating HPLC and UV-spectrophotometric methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis start Weigh this compound Bromide Standard & Sample dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate filter Filter the Solution sonicate->filter dilute Dilute to Working Concentrations filter->dilute inject Inject into HPLC System dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at λmax separate->detect chromatogram Record Chromatogram detect->chromatogram peak_area Measure Peak Area chromatogram->peak_area calculate Calculate Concentration peak_area->calculate

Caption: Experimental workflow for the stability-indicating HPLC method.

UV_Workflow cluster_prep_uv Sample & Standard Preparation cluster_uv UV-Spectrophotometric Analysis cluster_data_uv Data Analysis start_uv Weigh this compound Bromide Standard & Sample dissolve_uv Dissolve in a Suitable Solvent start_uv->dissolve_uv sonicate_uv Sonicate for Complete Dissolution dissolve_uv->sonicate_uv filter_uv Filter the Solution sonicate_uv->filter_uv dilute_uv Prepare a Series of Dilutions filter_uv->dilute_uv scan Scan for λmax dilute_uv->scan measure Measure Absorbance at λmax scan->measure calibration Plot Calibration Curve measure->calibration calculate_uv Determine Concentration calibration->calculate_uv

Caption: Experimental workflow for the UV-spectrophotometric method.

Comparison_Logic cluster_criteria Analytical Method Selection Criteria cluster_methods Analytical Techniques cluster_decision Decision specificity Specificity & Stability Indicating hplc Stability-Indicating HPLC specificity->hplc High uv UV-Spectrophotometry specificity->uv Low sensitivity Sensitivity (LOD/LOQ) sensitivity->hplc High sensitivity->uv Moderate accuracy Accuracy & Precision accuracy->hplc High accuracy->uv Good cost Cost & Complexity cost->hplc High cost->uv Low decision Optimal Method for Intended Purpose hplc->decision uv->decision

Caption: Logical relationship for selecting an analytical method.

cross-study comparison of propantheline's effects on gastric acid secretion

Author: BenchChem Technical Support Team. Date: November 2025

Propantheline bromide, a synthetic quaternary ammonium compound, has long been utilized as an adjunctive therapy in the management of peptic ulcer disease due to its ability to inhibit gastrointestinal motility and diminish gastric acid secretion.[1][2] This guide provides a comprehensive cross-study comparison of this compound's effects on gastric acid secretion, presenting supporting experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its effects primarily through the competitive inhibition of acetylcholine at muscarinic receptors in the parasympathetic nervous system.[3][4] By blocking these receptors on parietal cells in the stomach, this compound effectively reduces the secretion of gastric acid and pepsin.[3] This antimuscarinic action helps in the healing of peptic ulcers by reducing the corrosive effects of gastric acid on the stomach lining.

Below is a diagram illustrating the signaling pathway through which this compound inhibits gastric acid secretion.

This compound Mechanism of Action cluster_0 Parasympathetic Nerve Terminal cluster_1 Parietal Cell Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptor (M3) Muscarinic Receptor (M3) Acetylcholine (ACh)->Muscarinic Receptor (M3) Binds to H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Muscarinic Receptor (M3)->H+/K+ ATPase (Proton Pump) Activates Gastric Acid (HCl) Secretion Gastric Acid (HCl) Secretion H+/K+ ATPase (Proton Pump)->Gastric Acid (HCl) Secretion Promotes This compound This compound This compound->Muscarinic Receptor (M3) Blocks

This compound's inhibitory action on the muscarinic receptor of parietal cells.

Comparative Efficacy in Inhibiting Gastric Acid Secretion

Clinical studies have demonstrated this compound's effectiveness in reducing both basal and stimulated gastric acid secretion. Its performance has been compared with other antisecretory agents, providing valuable insights for researchers and drug development professionals.

Drug/DoseStimulusPercent Inhibition of Gastric Acid SecretionStudy PopulationReference
This compound
15 mg (oral)Food32%10 duodenal ulcer patients
45 mg (oral)Food41%10 duodenal ulcer patients
15 mg (oral)Food29% (±10%)9 duodenal ulcer patients
~48 mg (oral, near toxic dose)Food29% (±11%)9 duodenal ulcer patients
7.5 mg/h (IV infusion)Basal or PentagastrinModerate to marked decrease7 healthy subjects & 11 duodenal ulcer patients
Pirenzepine
50 mg (oral)Food25%10 duodenal ulcer patients
100 mg (oral)Food36%10 duodenal ulcer patients
150 mg (oral)Food44%10 duodenal ulcer patients
Cimetidine
300 mg (oral)Meal67%7 duodenal ulcer patients
This compound + Cimetidine
15 mg this compound + CimetidineFoodGreater than either drug alone9 duodenal ulcer patients

Experimental Protocols

The data presented above were derived from studies employing rigorous methodologies to assess gastric acid secretion. A typical experimental workflow is outlined below.

General Experimental Workflow for Gastric Acid Secretion Measurement

Experimental Workflow Patient Fasting Patient Fasting Nasogastric Tube Insertion Nasogastric Tube Insertion Patient Fasting->Nasogastric Tube Insertion Basal Acid Output (Collection) Basal Acid Output (Collection) Nasogastric Tube Insertion->Basal Acid Output (Collection) Basal Acid Output (BAO) Collection Collection of unstimulated basal secretion (e.g., 4 x 15 min intervals) Drug Administration Administer this compound or other study drug (oral/IV) Stimulation Administer Stimulant (e.g., Food, Pentagastrin) Drug Administration->Stimulation Stimulated Acid Output Collection Collection of stimulated secretion (e.g., 4 x 15 min intervals) Stimulation->Stimulated Acid Output Collection Sample Analysis Measure volume, pH, and titrate HCl concentration Stimulated Acid Output Collection->Sample Analysis Data Calculation Calculate Acid Output (mmol/hr) Sample Analysis->Data Calculation Basal Acid Output (Collection)->Drug Administration

A generalized workflow for clinical studies measuring gastric acid secretion.
Key Methodological Details from Cited Studies:

  • Feldman et al. (1977 & 1987): In these studies, duodenal ulcer patients were administered oral doses of this compound or pirenzepine. Gastric acid secretion was stimulated by a meal, and gastric contents were collected through a nasogastric tube. The acid output was then measured to determine the percentage of inhibition compared to a placebo.

  • Furberg et al. (1975): This study involved the intravenous infusion of this compound bromide to both healthy subjects and patients with acute duodenal ulcers. The effect on both basal and pentagastrin-stimulated gastric secretion was assessed. Gastric juice was collected and analyzed for changes in acid secretion rate and output.

  • Richardson et al. (1975): This study compared the effects of oral cimetidine with an optimal effective dose of this compound bromide on meal-stimulated gastric acid secretion in duodenal ulcer patients.

Concluding Remarks

The compiled data indicates that this compound is an effective inhibitor of gastric acid secretion, with its efficacy being dose-dependent. Notably, a low dose of this compound (15 mg) was found to be as effective as a near-toxic dose in suppressing food-stimulated acid secretion. Furthermore, when combined with the H2-receptor antagonist cimetidine, this compound's inhibitory effect is augmented. In comparison to the selective antimuscarinic agent pirenzepine, this compound demonstrates a comparable level of inhibition of food-stimulated acid secretion. These findings underscore the continued relevance of this compound in the study of gastric acid physiology and as a therapeutic option in acid-related disorders. Researchers and clinicians can utilize this comparative guide to inform future studies and clinical decision-making.

References

Assessing the Reproducibility of Propantheline's In Vitro Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Propantheline, a synthetic quaternary ammonium compound, functions as a non-selective muscarinic acetylcholine receptor antagonist. Its in vitro effects are primarily characterized by its binding affinity to muscarinic receptors and its functional antagonism of acetylcholine-induced smooth muscle contraction. This guide provides a comparative analysis of this compound's in vitro performance against other common anticholinergic agents, supported by experimental data from various studies. The reproducibility of these in vitro effects is assessed by comparing data across different reports.

Comparative Analysis of Muscarinic Receptor Binding Affinity

The binding affinity of an antagonist to its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for this compound and several other anticholinergic drugs across the five muscarinic receptor subtypes (M1-M5).

DrugM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
This compound Data not consistently availableData not consistently availableData not consistently availableData not consistently availableData not consistently available
Atropine 1.27 ± 0.36[1]3.24 ± 1.16[1]2.21 ± 0.53[1]0.77 ± 0.43[1]2.84 ± 0.84[1]
Oxybutynin High affinityLower affinityHigh affinityHigh affinityLower affinity
Glycopyrrolate 0.5 - 3.6 (non-selective for M1-M3)0.5 - 3.6 (non-selective for M1-M3)0.5 - 3.6 (non-selective for M1-M3)Data not consistently availableData not consistently available

Note: The lack of consistently reported Ki values for this compound across multiple studies presents a challenge in definitively assessing the reproducibility of its binding affinity.

Comparative Analysis of Functional Antagonism

The functional effect of an anticholinergic drug is often assessed by its ability to inhibit agonist-induced contractions in isolated smooth muscle preparations, such as the guinea pig ileum. The potency of a competitive antagonist in these assays is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.

DrugpA2 Value (Guinea Pig Ileum)
This compound Data not consistently available from multiple studies
Atropine 9.93 ± 0.04
Glycopyrrolate 10.31 (ileal M3)

Note: Similar to binding affinity data, a scarcity of reported pA2 values for this compound from multiple independent studies hinders a robust assessment of the reproducibility of its functional antagonist potency.

Experimental Protocols

To ensure the reproducibility of in vitro assessments of this compound and other anticholinergics, standardized and detailed experimental protocols are essential.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target muscarinic receptor subtype.

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a known antagonist (for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Ileum Functional Assay (Schild Analysis)

This functional assay determines the potency (pA2 value) of a competitive antagonist by measuring its ability to inhibit agonist-induced muscle contractions.

Materials:

  • Male Hartley guinea pig.

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6).

  • Carbogen gas (95% O2, 5% CO2).

  • Agonist (e.g., acetylcholine or carbachol).

  • Antagonist (e.g., this compound).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Gently flush the luminal contents with Tyrode's solution and prepare 2-3 cm segments.

  • Mount the ileum segment in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with carbogen.

  • Apply an initial resting tension of approximately 0.5-1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes.

  • Control Dose-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., acetylcholine) by adding increasing concentrations to the organ bath and recording the resulting muscle contraction.

  • Wash the tissue repeatedly until the baseline tension is restored.

  • Antagonist Incubation: Add a known concentration of the antagonist (e.g., this compound) to the organ bath and incubate for a predetermined time (e.g., 20-30 minutes) to allow for equilibration.

  • Second Dose-Response Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Repeat steps 6-8 with at least two other increasing concentrations of the antagonist.

  • Schild Plot Analysis: For each antagonist concentration, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone).

  • Plot log (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

  • The x-intercept of the resulting linear regression is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

Visualizations

Muscarinic Receptor Signaling Pathway

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_1 Acetylcholine M1_M3_M5 M1, M3, M5 Receptors ACh_1->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response_1 Smooth Muscle Contraction, Glandular Secretion Ca_release->Cell_Response_1 PKC->Cell_Response_1 ACh_2 Acetylcholine M2_M4 M2, M4 Receptors ACh_2->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC cAMP ↓ cAMP AC->cAMP Cell_Response_2 Inhibition of Neurotransmitter Release cAMP->Cell_Response_2 This compound This compound (Antagonist) This compound->M1_M3_M5 This compound->M2_M4

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors and the inhibitory action of this compound.

Experimental Workflow for In Vitro Anticholinergic Assessment

Anticholinergic_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Guinea Pig Ileum) B1 Prepare Receptor Membranes B2 Incubate with Radioligand & Test Compound (this compound) B1->B2 B3 Separate Bound & Free Ligand (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate IC50 & Ki B4->B5 F1 Isolate & Mount Guinea Pig Ileum F2 Generate Agonist Dose-Response Curve F1->F2 F3 Incubate with Antagonist (this compound) F2->F3 F5 Schild Plot Analysis (Calculate pA2) F2->F5 F4 Generate Agonist Dose-Response Curve in Presence of Antagonist F3->F4 F4->F5 Start Start: Assess Anticholinergic Properties of this compound cluster_binding cluster_binding Start->cluster_binding cluster_functional cluster_functional Start->cluster_functional End End: Determine Binding Affinity (Ki) & Functional Potency (pA2) cluster_binding->End cluster_functional->End

Caption: General workflow for determining the in vitro anticholinergic properties of this compound.

Discussion on Reproducibility

The reproducibility of in vitro pharmacological data is paramount for its reliability and utility in drug development. For anticholinergic drugs like this compound, this relies on consistent results from assays such as radioligand binding and isolated tissue experiments. However, as evidenced by the presented data, obtaining a comprehensive and consistent dataset for this compound from publicly available literature is challenging.

Several factors can contribute to variability in in vitro results between different studies and laboratories:

  • Experimental Protocol Variations: Minor differences in buffer composition, incubation times, temperature, and specific reagents can influence assay outcomes.

  • Tissue and Cell Line Variability: The source and handling of biological materials, such as animal tissues or cell lines, can introduce variability. For instance, the physiological state of the guinea pig can affect the responsiveness of the ileum.

  • Data Analysis Methods: Different approaches to data analysis, such as the specific models used for curve fitting and the statistical methods employed, can lead to variations in the calculated parameters like Ki and pA2.

  • Reagent Quality: The purity and stability of the test compounds, radioligands, and other reagents are critical for obtaining accurate and reproducible results.

While there is a general lack of large-scale, systematic inter-laboratory studies specifically focused on the reproducibility of anticholinergic drug assays, the principles of good laboratory practice and the use of standardized protocols are essential to minimize variability. The detailed protocols provided in this guide aim to facilitate more consistent and reproducible in vitro characterization of this compound and other anticholinergic agents.

References

A Comparative Guide to the In Vivo Efficacy of Propantheline Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vivo efficacy of different formulations of propantheline, a synthetic quaternary ammonium compound with antimuscarinic properties. This compound bromide is utilized in treating conditions requiring antispasmodic and antisecretory effects, such as peptic ulcers and hyperhidrosis.[1] However, its oral bioavailability is known to be low, necessitating exploration into alternative formulations to enhance its therapeutic efficacy.

Oral Formulations: A Head-to-Head Comparison

A study involving six healthy male volunteers compared the bioavailability of three distinct oral formulations of this compound bromide. The formulations studied were standard 15 mg tablets, prolonged-acting (PA) 30 mg tablets, and a developmental prolonged-acting 45 mg capsule. The results unequivocally demonstrated that the standard Pro-Banthine formulation exhibited significantly higher bioavailability on a weight-for-weight basis compared to both prolonged-acting formulations.[2] Notably, the study found no evidence of significant prolonged action from the PA formulations.[2]

Quantitative Data Summary

The following table summarizes the key pharmacokinetic and pharmacodynamic findings from the comparative study of oral this compound formulations.

Formulation TypeDoseRelative BioavailabilityKey Findings
Standard Tablet 3 x 15 mgHigherSignificantly more bioavailable based on urinary excretion, plasma levels, salivary secretion, and heart rate data.[2]
Prolonged-Acting (PA) Tablet 2 x 30 mgLowerLess bioavailable than the standard tablet (p < 0.01). No significant prolonged action was observed.[2]
Developmental PA Capsule 1 x 45 mgLowerLess bioavailable than the standard tablet (p < 0.05). No significant prolonged action was observed.

Exploring Alternative Formulations: The Case for Transdermal Delivery

A transdermal patch for this compound could potentially offer sustained therapeutic activity and improved patient compliance. Further research is warranted to explore this promising avenue.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols employed in the key cited study comparing oral this compound formulations.

Protocol: Comparative Bioavailability of Oral this compound Formulations
  • Study Design: A balanced, randomized, crossover study involving six healthy male volunteers.

  • Treatments:

    • Three standard Pro-Banthine 15 mg tablets.

    • Two prolonged-acting (PA) Pro-Banthine 30 mg tablets.

    • One developmental PA Pro-Banthine 45 mg capsule.

  • Pharmacokinetic Analysis:

    • Sample Collection: Plasma and urine samples were collected at intervals after each treatment.

    • Analytical Method: A stable isotope dilution assay was used to measure the concentrations of unchanged this compound bromide in plasma and urine.

  • Pharmacodynamic Analysis:

    • Salivary Secretion Rate: Measured at intervals after each medication.

    • Heart Rate: Monitored at intervals after each medication.

Visualizing Experimental Workflows and Pathways

To further elucidate the experimental process and the underlying pharmacological mechanism of this compound, the following diagrams are provided.

Experimental_Workflow cluster_subjects Human Volunteers (n=6) cluster_treatments Oral Formulations (Randomized Crossover) cluster_analysis Data Collection & Analysis Healthy Males Healthy Males Standard 15mg Tablet Standard 15mg Tablet Healthy Males->Standard 15mg Tablet Treatment 1 PA 30mg Tablet PA 30mg Tablet Healthy Males->PA 30mg Tablet Treatment 2 PA 45mg Capsule PA 45mg Capsule Healthy Males->PA 45mg Capsule Treatment 3 Plasma & Urine Samples Plasma & Urine Samples Standard 15mg Tablet->Plasma & Urine Samples Salivary Secretion Salivary Secretion Standard 15mg Tablet->Salivary Secretion Heart Rate Heart Rate Standard 15mg Tablet->Heart Rate PA 30mg Tablet->Plasma & Urine Samples PA 30mg Tablet->Salivary Secretion PA 30mg Tablet->Heart Rate PA 45mg Capsule->Plasma & Urine Samples PA 45mg Capsule->Salivary Secretion PA 45mg Capsule->Heart Rate Stable Isotope Dilution Assay Stable Isotope Dilution Assay Plasma & Urine Samples->Stable Isotope Dilution Assay Pharmacokinetic & Pharmacodynamic Analysis Pharmacokinetic & Pharmacodynamic Analysis Salivary Secretion->Pharmacokinetic & Pharmacodynamic Analysis Heart Rate->Pharmacokinetic & Pharmacodynamic Analysis Stable Isotope Dilution Assay->Pharmacokinetic & Pharmacodynamic Analysis

Experimental workflow for comparing oral this compound formulations.

Signaling_Pathway This compound This compound Muscarinic Receptors Muscarinic Receptors This compound->Muscarinic Receptors Blocks Acetylcholine Acetylcholine Acetylcholine->Muscarinic Receptors Binds to Postganglionic Nerve Endings Postganglionic Nerve Endings Muscarinic Receptors->Postganglionic Nerve Endings Parasympathetic Nervous System Parasympathetic Nervous System Postganglionic Nerve Endings->Parasympathetic Nervous System Inhibition of Effects Inhibition of Effects Parasympathetic Nervous System->Inhibition of Effects Reduced GI Motility Reduced GI Motility Inhibition of Effects->Reduced GI Motility Reduced Gastric Acid Secretion Reduced Gastric Acid Secretion Inhibition of Effects->Reduced Gastric Acid Secretion

Mechanism of action of this compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Propantheline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of propantheline, an anticholinergic agent. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Key Safety and Disposal Information

The following table summarizes crucial safety and logistical information for the handling and disposal of this compound bromide. This data is compiled from various safety data sheets and chemical repositories.

ParameterGuidelineSource(s)
Personal Protective Equipment (PPE) Wear a lab coat, gloves, and a NIOSH-approved dust respirator. For large spills, use splash goggles, a full suit, boots, and a self-contained breathing apparatus (SCBA) may be necessary.[1][2][3]
Spill Containment (Small Spills) Dampen the solid spill material with water. Use absorbent paper also dampened with water to collect the material.[4][5]
Spill Containment (Large Spills) Use a shovel to transfer the material into a suitable, sealed container for disposal.
Decontamination Wash all contaminated surfaces with a strong soap and water solution. Contaminated clothing should be sealed in a vapor-tight plastic bag for eventual disposal.
Primary Disposal Method Contact a licensed professional waste disposal service. The recommended procedure is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Environmental Precautions Do not let the product enter drains. Prevent further leakage or spillage if it is safe to do so.

Experimental Protocol for this compound Disposal

The following protocol outlines the step-by-step methodology for the safe disposal of this compound bromide in a laboratory setting. This protocol is based on established guidelines for chemical waste management.

Objective: To safely and effectively dispose of solid this compound bromide waste.

Materials:

  • This compound bromide waste

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, gloves, dust respirator

  • Sealable, labeled waste container (e.g., vapor-tight plastic bag or a designated solid waste container)

  • Combustible solvent (e.g., ethanol or a mixture recommended by your institution's environmental health and safety office)

  • Chemical fume hood

  • Access to a licensed chemical waste disposal service

Procedure:

  • Preparation and PPE: Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Don the appropriate PPE, including a lab coat, safety goggles, chemically resistant gloves, and a dust respirator to prevent inhalation of the powdered substance.

  • Waste Segregation: Ensure that the this compound bromide waste is not mixed with incompatible materials. It belongs to the reactive groups of esters, ethers, and quaternary ammonium salts.

  • Containment of Solid Waste:

    • For powdered or crystalline this compound bromide, carefully transfer the waste into a designated, sealable, and properly labeled hazardous waste container.

    • Avoid creating dust during the transfer.

  • Preparation for Incineration:

    • If instructed by your institution's waste management guidelines, dissolve or mix the solid this compound bromide with a suitable combustible solvent. This should be done in a chemical fume hood.

    • The choice of solvent should be approved by your environmental health and safety department to ensure compatibility with the incineration process.

  • Final Packaging and Labeling:

    • Securely seal the waste container.

    • Label the container clearly as "Hazardous Waste: this compound Bromide" and include any other information required by your institution and local regulations.

  • Storage and Disposal:

    • Store the sealed container in a designated, secure, and well-ventilated area for hazardous waste, away from heat and sources of ignition.

    • Arrange for the collection of the waste by a licensed professional waste disposal service for subsequent incineration.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Containment cluster_disposal Disposal A Assess this compound Waste B Don Appropriate PPE (Gloves, Goggles, Respirator) A->B C Small Spill or Residue? B->C D Dampen with Water & Use Absorbent Material C->D Yes E Sweep or Shovel into Container C->E No (Bulk Solid) F Place in Labeled, Sealed Container D->F E->F G Consult Licensed Waste Disposal Service F->G H Dissolve in Combustible Solvent (if required) G->H I Incinerate in a Chemical Incinerator with Scrubber H->I J Decontaminate Work Area with Soap and Water I->J

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Propantheline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Propantheline

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound bromide. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound bromide is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract[1][2]. It is essential to use appropriate personal protective equipment to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are required[2].
Face ShieldRecommended when there is a significant risk of splashing[3].
Hand Protection Chemical-resistant glovesWear suitable protective gloves[2]. Nitrile gloves are a common choice for handling powdered substances.
Body Protection Laboratory CoatA standard laboratory coat should be worn and kept buttoned.
Chemical-resistant ApronRecommended when handling larger quantities to protect from splashes and spills.
Respiratory Protection Dust Respirator / Fume HoodUse a dust respirator or handle the substance in a chemical fume hood to avoid dust formation and inhalation.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety when handling this compound.

Preparation:

  • Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Gather Materials: Have all necessary equipment, including weighing paper, spatulas, and waste containers, readily available.

  • Don PPE: Put on all required personal protective equipment as outlined in Table 1 before handling the compound.

Handling:

  • Dispensing: Carefully weigh and dispense the powdered this compound bromide. Avoid creating dust.

  • Solution Preparation: If preparing a solution, add the powder to the solvent slowly to prevent splashing. This compound bromide is soluble in water.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, follow the first aid measures outlined in Table 2.

  • No Consumption: Do not eat, drink, or smoke in the handling area.

Post-Handling:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Storage: Store this compound bromide in a tightly closed container in a dry and well-ventilated place at room temperature.

Quantitative Toxicological Data

The following table summarizes the acute toxicity data for this compound bromide.

Table 2: Acute Toxicity of this compound Bromide

Route of AdministrationTest AnimalLD50 Value
OralRat370 mg/kg
OralMouse445 mg/kg
IntraperitonealRat25 mg/kg
IntraperitonealMouse60 mg/kg
SubcutaneousMouse128 mg/kg
IntravenousRat4 mg/kg
Emergency and First Aid Protocols

Immediate and appropriate first aid is crucial in the event of exposure.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
If Swallowed Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Flush eyes with water as a precaution. Check for and remove any contact lenses.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect all this compound waste, including contaminated materials like gloves, weighing paper, and absorbent pads, in a designated and properly labeled hazardous waste container.

Container Management:

  • Keep the waste container tightly sealed when not in use.

Disposal Method:

  • Dispose of the hazardous waste through your institution's designated hazardous waste management program.

  • Do not dispose of this compound down the drain or in regular trash. If no take-back program is available, mix the compound with an undesirable substance like cat litter or coffee grounds, place it in a sealed container, and then dispose of it in the household trash.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase A Prepare Work Area (Clean & Uncluttered Fume Hood) B Gather All Necessary Materials A->B C Don Required PPE (Gloves, Goggles, Lab Coat) B->C D Weigh & Dispense This compound Carefully C->D Proceed to Handling E Prepare Solution (If Applicable) D->E F Avoid Contact & No Consumption E->F G Decontaminate Work Area & Equipment F->G Proceed to Post-Handling J Collect Waste in Labeled Container F->J During/After Handling H Wash Hands Thoroughly G->H I Store this compound Properly H->I L Dispose via Institutional Hazardous Waste Program I->L Final Disposal K Seal Container Tightly J->K K->L

This compound Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propantheline
Reactant of Route 2
Reactant of Route 2
Propantheline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。